molecular formula C13H28 B14540880 5-(1-Methylpropyl)nonane CAS No. 62185-54-0

5-(1-Methylpropyl)nonane

Cat. No.: B14540880
CAS No.: 62185-54-0
M. Wt: 184.36 g/mol
InChI Key: MYBISLOUUPIYHV-UHFFFAOYSA-N
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Description

5-(1-Methylpropyl)nonane is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62185-54-0

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

5-butan-2-ylnonane

InChI

InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3

InChI Key

MYBISLOUUPIYHV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Methylpropyl)nonane, also known as 5-sec-butylnonane, is a branched-chain alkane with the molecular formula C13H28.[1][2] As a member of the hydrocarbon family, its physicochemical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, methodologies for their determination, and a logical classification of this compound. Due to the limited availability of experimentally determined data for this specific molecule, this guide primarily relies on predicted and calculated values from established chemical databases and provides generalized experimental protocols.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is derived from computational predictions.

PropertyValueSource
Molecular Formula C13H28PubChem[1][2]
Molecular Weight 184.36 g/mol PubChem[1][2]
CAS Number 62185-54-0PubChem[1][2]
Predicted Boiling Point 216.3 ± 7.0 °CChemBK[3]
Predicted Density 0.755 ± 0.06 g/cm³ChemBK[3]
Calculated LogP 6.7PubChem[2]
SMILES CCCCC(CCCC)C(C)CCPubChem[2]
InChI Key MYBISLOUUPIYHV-UHFFFAOYSA-NPubChem[2]

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, the following methods are suitable:

  • Distillation Method: This is a standard method for determining the boiling point of a liquid.

    • Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.

    • Procedure: The liquid is placed in the distillation flask with a few boiling chips. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The liquid is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the condenser. This temperature is the boiling point.

  • Ebulliometer Method: This method provides a more precise measurement of the boiling point.

    • Apparatus: An ebulliometer, which is a device specifically designed for this purpose, consisting of a boiling tube, a condenser, and a differential thermometer.

    • Procedure: The sample is placed in the boiling tube and heated. The apparatus is designed to ensure that the thermometer is in equilibrium with the boiling liquid and its vapor. The temperature is read directly from the calibrated thermometer.

Density Measurement

Density is the mass per unit volume of a substance. For liquids like branched alkanes, several accurate methods are available:

  • Pycnometer Method: This is a highly accurate method for determining the density of liquids.

    • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

    • Procedure: The pycnometer is first weighed empty and then weighed again when filled with distilled water of a known temperature and density. Finally, it is weighed when filled with the sample liquid at the same temperature. The density of the sample can then be calculated using the weights and the known density of water.

  • Vibrating Tube Densimeter: This instrument measures the density of liquids and gases based on the change in the natural frequency of a vibrating U-tube when it is filled with the sample.

    • Apparatus: A digital density meter.

    • Procedure: The sample is injected into the oscillating U-tube. The instrument measures the oscillation frequency, which is directly related to the density of the sample. The result is typically displayed digitally.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a non-polar compound like this compound, its solubility in various solvents can be determined as follows:

  • Shake-Flask Method: This is a common method for determining the solubility of a substance in a particular solvent.

    • Procedure: An excess amount of the solute (this compound) is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. The solution is then filtered to remove the undissolved solute, and the concentration of the solute in the saturated solution is determined by a suitable analytical method, such as gas chromatography.

Logical Relationship Diagram

The following diagram illustrates the classification of this compound within the broader family of organic compounds.

G Classification of this compound A Organic Compounds B Hydrocarbons A->B C Aliphatic Hydrocarbons B->C D Alkanes C->D E Branched-Chain Alkanes D->E F This compound E->F

Classification of this compound

Conclusion

This compound is a branched-chain alkane for which a complete set of experimentally verified physicochemical data is not yet available. The presented data, largely based on computational predictions, provides a foundational understanding of its properties. The described experimental protocols offer a roadmap for researchers aiming to determine these properties with high accuracy. Further experimental investigation is crucial for a more comprehensive characterization of this compound and to enable its potential applications in various scientific and industrial domains. There is currently no known significant biological activity or involvement in metabolic pathways for this compound that would warrant a detailed discussion in the context of drug development.

References

A Technical Guide to the Synthesis of Branched C13H28 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are crucial components in a variety of applications, from high-octane fuels to specialized solvents and building blocks in organic synthesis. Their unique physical properties, such as lower melting points and different viscosities compared to their linear counterparts, make them valuable targets in chemical research and development. This guide provides an in-depth overview of the primary synthetic pathways for obtaining branched alkanes with the molecular formula C13H28. There are 802 constitutional isomers of tridecane, and this document will focus on general and versatile methods for their selective synthesis.[1] We will explore key methodologies, including the Corey-House synthesis, Grignard reagent-based approaches, and catalytic hydroisomerization, providing detailed experimental protocols and quantitative data where available.

Constructive Synthesis via Carbon-Carbon Bond Formation

These methods build the carbon skeleton of the target branched alkane from smaller precursor molecules. They offer high degrees of control over the final structure.

Corey-House Synthesis

The Corey-House reaction is a powerful and versatile method for creating alkanes by coupling two different alkyl groups (a cross-coupling reaction), making it exceptionally well-suited for synthesizing unsymmetrical, branched alkanes.[2][3] The reaction involves the formation of a lithium dialkylcuprate (Gilman reagent), which then reacts with a second alkyl halide.[4]

Reaction Principle: The synthesis is a three-step process:

  • Formation of an alkyllithium reagent from an alkyl halide.

  • Reaction of the alkyllithium with a copper(I) halide to form a lithium dialkylcuprate (Gilman reagent).[5]

  • Coupling of the Gilman reagent with a second alkyl halide to form the desired alkane.[6]

Generalized Reaction Scheme:

  • R-X + 2 Li → R-Li + LiX

  • 2 R-Li + CuI → R₂CuLi (Gilman Reagent) + LiI

  • R₂CuLi + R'-X → R-R' + R-Cu + LiX

For optimal yields, the alkyl halide (R'-X) used in the final coupling step should be a primary halide. The Gilman reagent can be prepared from primary, secondary, or tertiary alkyl groups.[4]

Experimental Protocol: Synthesis of 6-Methyldodecane (a C13H28 Isomer)

This protocol outlines the synthesis of 6-methyldodecane by coupling a hexyl group with a secondary heptyl group.

  • Preparation of Lithium Dihexylcuprate:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place 2.2 equivalents of lithium metal.

    • Add anhydrous diethyl ether as the solvent.

    • Slowly add 2.0 equivalents of 1-bromohexane (B126081) to the lithium suspension while stirring. The reaction is exothermic and should be controlled with an ice bath.

    • After the lithium has dissolved, the resulting hexyllithium solution is cooled to 0°C.

    • In a separate flask, suspend 1.0 equivalent of copper(I) iodide (CuI) in anhydrous diethyl ether and cool to 0°C.

    • Slowly transfer the hexyllithium solution to the CuI suspension via cannula. The mixture will change color as the lithium dihexylcuprate forms.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at 0°C, add 1.0 equivalent of 2-bromoheptane (B1584549) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to isolate 6-methyldodecane.

Logical Pathway for Corey-House Synthesis

Corey_House_Synthesis cluster_gilman Step 1 & 2: Gilman Reagent Formation cluster_coupling Step 3: Coupling Reaction R_X Alkyl Halide (R-X) (e.g., 1-Bromohexane) RLi Alkyllithium (R-Li) R_X->RLi + 2 Li in dry ether Li Lithium Metal (Li) Gilman Lithium Dialkylcuprate (R₂CuLi) RLi->Gilman + CuI CuI Copper(I) Iodide (CuI) Product Branched Alkane (R-R') (e.g., 6-Methyldodecane) Gilman->Product + R'-X R_prime_X 2nd Alkyl Halide (R'-X) (e.g., 2-Bromoheptane) Grignard_Workflow cluster_grignard_formation Step 1: Grignard Reagent Formation cluster_alcohol_synthesis Step 2 & 3: Tertiary Alcohol Synthesis cluster_reduction Step 4: Reduction to Alkane AlkylHalide Alkyl Halide (R-X) (e.g., Bromoethane) GrignardReagent Grignard Reagent (R-MgX) AlkylHalide->GrignardReagent + Mg in dry ether Mg Magnesium (Mg) Ketone Ketone (R'-CO-R'') (e.g., 2-Heptanone) TertiaryAlcohol Tertiary Alcohol GrignardReagent->TertiaryAlcohol + Ketone then H₃O⁺ workup Tosylate Tosylate Intermediate TertiaryAlcohol->Tosylate + TsCl, Pyridine FinalAlkane Branched Alkane Tosylate->FinalAlkane + LiAlH₄ Hydroisomerization_Flow cluster_separation Product Separation n_tridecane n-Tridecane Feed pump High-Pressure Pump n_tridecane->pump h2_feed Hydrogen (H₂) Feed reactor Fixed-Bed Reactor (Pt/Zeolite Catalyst) h2_feed->reactor pump->reactor cooler Cooler reactor->cooler separator Gas-Liquid Separator cooler->separator gas_product Excess H₂ + Light Gases (Cracked Products) separator->gas_product Gas Out liquid_product Liquid Product (Branched C₁₃H₂₈ Isomers + Unreacted n-C₁₃H₂₈) separator->liquid_product Liquid Out

References

A Technical Guide to the Natural Sources of 5-(1-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Methylpropyl)nonane, a branched-chain alkane with the molecular formula C13H28, has been identified as a naturally occurring hydrocarbon.[1][2][3][4] This technical guide provides a comprehensive overview of its known natural sources, with a focus on the scientific evidence, quantitative data, and the biosynthetic pathways likely responsible for its production. The information presented herein is intended for researchers, scientists, and professionals in drug development who may be interested in the biological origins and potential applications of this class of compounds.

Chemical Profile of this compound

PropertyValue
Molecular Formula C13H28
Molecular Weight 184.36 g/mol [1][2][3]
IUPAC Name This compound
Synonyms 5-sec-butylnonane, 4-methyl-5-propylnonane
CAS Number 62185-54-0[1][2][3]

Documented Natural Source: Microcoleus vaginatus

To date, the primary documented natural source of a C13 branched-chain alkane identified as 4-methyl-5-propylnonane, a likely synonym or isomer of this compound, is the soil cyanobacterium Microcoleus vaginatus.[1] This filamentous cyanobacterium is a key component of biological soil crusts in arid and desert environments worldwide.

Quantitative Data

Research conducted on Microcoleus vaginatus isolated from the Negev desert has revealed a complex mixture of hydrocarbons. Within this mixture, the C13 branched-chain alkane was identified as a notable component.

CompoundRelative Abundance (% of Total Apolar Compounds)
4-Methyl-5-propylnonane2.7%

Data sourced from Dembitsky et al. (2001). It is important to note that the original publication identified the compound as 4-methyl-5-propylnonane.

Experimental Protocols

The identification and quantification of branched-chain alkanes in Microcoleus vaginatus were achieved through a combination of lipid extraction and gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on the methodologies described in the relevant literature.

Sample Collection and Preparation
  • Organism : Cultures of Microcoleus vaginatus are harvested from their growth medium.

  • Biomass Preparation : The collected cyanobacterial biomass is lyophilized (freeze-dried) to remove water content, and the dry weight is recorded.

Lipid Extraction
  • Solvent System : A mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) is used for the extraction of total lipids from the dried biomass.

  • Procedure :

    • The dried biomass is homogenized and suspended in the chloroform-methanol solvent mixture.

    • The suspension is subjected to ultrasonication or vigorous shaking to ensure thorough extraction of lipids.

    • The mixture is then centrifuged to pellet the cell debris.

    • The supernatant containing the lipid extract is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fractionation of Apolar Compounds
  • Technique : The total lipid extract is fractionated using column chromatography on silica (B1680970) gel.

  • Procedure :

    • A glass column is packed with activated silica gel.

    • The total lipid extract is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the column.

    • A series of solvents with increasing polarity are used to elute different lipid classes. The apolar fraction, containing hydrocarbons, is eluted first with a non-polar solvent like hexane.

    • The apolar fraction is collected, and the solvent is evaporated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the hydrocarbon components. The use of serially coupled capillary columns with different polarities enhances the separation of complex mixtures.

  • GC Parameters (Illustrative) :

    • Injection : Splitless injection of the sample dissolved in a suitable solvent.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : An initial temperature of 50°C, held for 2 minutes, followed by a ramp up to 300°C at a rate of 5°C/minute, and a final hold at 300°C for 15 minutes.

    • Columns : Serially coupled capillary columns of different polarities.

  • MS Parameters (Illustrative) :

    • Ionization : Electron Impact (EI) at 70 eV.

    • Mass Range : m/z 40-600.

  • Identification : Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST) and by analyzing their fragmentation patterns.

  • Quantification : The relative abundance of each compound is determined by integrating the area under its corresponding peak in the total ion chromatogram.

Biosynthesis of this compound

The biosynthesis of branched-chain alkanes in cyanobacteria is intrinsically linked to the fatty acid synthesis (FAS) pathway. The production of this compound likely involves the use of specific starter and extender units to create the branched fatty acid precursor, which is then converted to the final alkane.

Proposed Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for this compound, based on the known mechanisms of branched-chain alkane synthesis in cyanobacteria.

G isobutyryl_coa Isobutyryl-CoA (Starter Unit) fas Fatty Acid Synthase (FAS) isobutyryl_coa->fas malonyl_acp Malonyl-ACP (Extender Unit) malonyl_acp->fas branched_acyl_acp Branched C14 Acyl-ACP fas->branched_acyl_acp Elongation Cycles aar Acyl-ACP Reductase (AAR) branched_acyl_acp->aar branched_aldehyde Branched C14 Aldehyde aar->branched_aldehyde NADPH ado Aldehyde-Deformylating Oxygenase (ADO) branched_aldehyde->ado final_product This compound (C13H28) ado->final_product O2, Reduced Ferredoxin - Formate

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Hydrocarbon Analysis

The overall workflow for the analysis of hydrocarbons from cyanobacterial cultures is depicted below.

G culture Cyanobacterial Culture (Microcoleus vaginatus) harvest Harvesting and Lyophilization culture->harvest extraction Total Lipid Extraction (Chloroform:Methanol) harvest->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation apolar_fraction Apolar Fraction (Hydrocarbons) fractionation->apolar_fraction gcms GC-MS Analysis apolar_fraction->gcms identification Compound Identification (Mass Spectra Library) gcms->identification quantification Quantification (Peak Area Integration) gcms->quantification

Caption: General experimental workflow for cyanobacterial hydrocarbon analysis.

References

A Technical Guide to the IUPAC Nomenclature and Isomerism of 5-(1-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive analysis of the hydrocarbon 5-(1-Methylpropyl)nonane, focusing on its systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature and the broader context of its structural isomerism. With a molecular formula of C13H28, this compound belongs to the tridecane (B166401) isomer group.[1][2][3] This guide will deconstruct the IUPAC naming protocol, clarify the preferred nomenclature, and explore the diversity of its structural isomers. Methodologies for systematic naming are detailed for professionals in chemical research and drug development.

IUPAC Nomenclature of this compound

The name this compound describes a specific branched alkane. The IUPAC system provides a set of rules to arrive at this name, ensuring a unique and descriptive identifier for the compound's structure.[4][5]

1.1. Identifying the Parent Chain The primary rule in naming alkanes is to identify the longest continuous chain of carbon atoms.[4][5][6][7] In the structure corresponding to this compound, the longest chain contains nine carbon atoms. Therefore, the parent name of the alkane is nonane (B91170) .

1.2. Identifying and Naming the Substituent Once the parent chain is identified, the groups attached to it are termed substituents.[4] In this case, a branched alkyl group is attached to the nonane chain. This substituent has a three-carbon chain as its longest internal chain, making it a propyl group. There is a methyl group attached to the first carbon of this propyl chain (the carbon bonded to the parent nonane chain).

Following IUPAC rules for complex substituents, this group is systematically named (1-methylpropyl) .[6][8][9] The parentheses are used to enclose the name of the complex substituent to avoid ambiguity.[10] This group is also commonly known as sec-butyl. The preferred IUPAC name (PIN) for this substituent is (butan-2-yl) .[11]

1.3. Numbering the Parent Chain The parent chain must be numbered to assign the lowest possible number (locant) to the substituent.[4][5][12] Numbering the nine-carbon chain from either end places the (1-methylpropyl) group at carbon position 5.

1.4. Assembling the Final Name The final name is assembled by combining the locant, the substituent name, and the parent chain name.

  • Systematic Name: this compound

  • Name with Common Substituent: 5-sec-Butylnonane

  • Preferred IUPAC Name (PIN): 5-(Butan-2-yl)nonane[2][11]

All three names correctly describe the molecule, but 5-(Butan-2-yl)nonane is the currently preferred nomenclature.

Logical Workflow for IUPAC Naming

The decision-making process for naming this alkane can be visualized as a logical workflow. The following diagram illustrates the steps from analyzing the chemical structure to assembling the final IUPAC name.

IUPAC_Nomenclature_Workflow cluster_input Start cluster_process Analysis Steps cluster_output Result start Chemical Structure of C13H28 Isomer p1 Find the longest continuous carbon chain start->p1 p2 Identify and name all substituents p1->p2 Parent Chain: Nonane p3 Number parent chain for lowest substituent locants p2->p3 Substituent: (1-Methylpropyl) or (Butan-2-yl) p4 Alphabetize and assemble the full name p3->p4 Locant: 5 end_node Correct IUPAC Name: 5-(Butan-2-yl)nonane p4->end_node Isomer_Classification cluster_types Isomer Classification by Parent Chain C13H28 Molecular Formula C13H28 (802 Structural Isomers) Straight Straight-Chain (Tridecane) C13H28->Straight 1 Isomer Branched12 Dodecane Parent (e.g., 2-Methyldodecane) C13H28->Branched12 Multiple Isomers Branched11 Undecane Parent (e.g., 4-Ethylundecane) C13H28->Branched11 Multiple Isomers Branched9 Nonane Parent (e.g., this compound) C13H28->Branched9 Multiple Isomers Branched5 Pentane Parent (e.g., 3,3-Diethyl-2,2,4,4-tetramethylpentane) C13H28->Branched5 Multiple Isomers

References

Predictive Analysis of Physicochemical Properties: 5-(1-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted physicochemical properties of 5-(1-Methylpropyl)nonane, a branched alkane of interest in various research and development applications. The primary focus of this document is the prediction of its normal boiling point and density, critical parameters for process design, formulation development, and safety assessments. This guide outlines the computational methodologies employed for these predictions, specifically focusing on Quantitative Structure-Property Relationship (QSPR) models and group contribution methods. The predicted data are presented in a clear, tabular format, and the underlying predictive workflow is visualized to enhance understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals requiring reliable estimates of the physical properties of this compound in the absence of experimental data.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₃H₂₈. As a branched alkane, its molecular structure influences its physical properties, such as boiling point and density, in ways that differ from its linear isomers. Accurate knowledge of these properties is essential for a wide range of applications, including chemical synthesis, solvent selection, and toxicological assessments. This guide presents predicted values for the boiling point and density of this compound and delves into the computational methodologies used to derive these estimates.

Predicted Physicochemical Data

The predicted boiling point and density for this compound are summarized in the table below. These values have been derived using established computational models.

PropertyPredicted ValueUnits
Normal Boiling Point216.3 ± 7.0°C
Density0.755 ± 0.06g/cm³

Prediction Methodologies

In the absence of comprehensive experimental data, computational methods provide a reliable means of estimating the physicochemical properties of chemical compounds. The two primary approaches used for predicting properties like boiling point and density are Quantitative Structure-Property Relationship (QSPR) models and group contribution methods.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure.

The development of a QSPR model for predicting the boiling point or density of alkanes typically involves the following steps:

  • Data Collection: A dataset of alkanes with experimentally determined boiling points and densities is compiled.

  • Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

  • Model Development: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the most relevant molecular descriptors to the property of interest.

  • Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its accuracy and robustness.

For a new molecule like this compound, the same molecular descriptors are calculated, and the validated QSPR model is then used to predict the property.

Group Contribution Methods

Group contribution methods are based on the principle that the overall properties of a molecule can be estimated by summing the contributions of its individual functional groups. These methods are particularly useful for their simplicity and interpretability.

A widely used group contribution method for predicting various physical properties, including boiling point, is the Joback method. The general procedure for applying a group contribution method is as follows:

  • Molecular Structure Decomposition: The molecule of interest is broken down into its constituent functional groups. For this compound, these groups would include -CH₃, -CH₂-, >CH-, and >C<.

  • Summation of Group Contributions: Each functional group has a specific, empirically determined contribution to the overall property. These contributions are summed based on their frequency in the molecule.

  • Application of a Correlation Equation: The sum of the group contributions is then used in a simple correlation equation to calculate the final property value. For the Joback method's prediction of normal boiling point, the equation is:

    Tb (K) = 198.2 + Σ(NiTb,i)

    where Tb is the normal boiling point in Kelvin, Ni is the number of occurrences of group i, and Tb,i is the specific contribution of group i to the boiling point.

While the Joback method does not have a dedicated equation for density, other group contribution methods have been developed for this purpose, following a similar principle of summing group-specific parameters.

Predictive Workflow Visualization

The logical flow for predicting the physicochemical properties of this compound using the methodologies described above is illustrated in the following diagram.

Caption: Predictive workflow for boiling point and density of this compound.

Conclusion

This technical guide has presented the predicted boiling point and density of this compound based on established computational methodologies. By detailing the principles of Quantitative Structure-Property Relationship models and group contribution methods, this document provides researchers, scientists, and drug development professionals with a foundational understanding of how these valuable predictions are generated. The provided data and workflow visualization serve as a practical resource for applications where experimental determination of these properties is not feasible.

Technical Guide: 5-(1-Methylpropyl)nonane (CAS 62185-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists

Disclaimer: The following technical guide provides a summary of the currently available scientific information on 5-(1-Methylpropyl)nonane (CAS 62185-54-0). It is important to note that this compound is a branched alkane and, based on publicly accessible data, has not been identified as a candidate for drug development. Therefore, information regarding biological activity, mechanisms of action, and specific signaling pathways pertinent to drug development is not available. This guide is intended for informational purposes for researchers and scientists in relevant fields.

Chemical Identification

This compound is a saturated acyclic hydrocarbon. Its structure consists of a nine-carbon chain (nonane) with a sec-butyl group (1-methylpropyl) attached at the fifth carbon position.

IdentifierValue
CAS Number 62185-54-0
IUPAC Name This compound[1]
Synonyms 5-sec-Butylnonane, Nonane, 5-(1-methylpropyl)-
Molecular Formula C13H28[1][2]
Canonical SMILES CCCCC(CCCC)C(C)CC[1]
InChI InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3[1]

Physicochemical Properties

The majority of the available physicochemical data for this compound is predicted or calculated. Experimental data is limited.

PropertyValueSource
Molecular Weight 184.36 g/mol [1]
Density 0.755 ± 0.06 g/cm³Predicted[1][3]
Boiling Point 216.3 ± 7.0 °C at 760 mmHgPredicted[1][3]
Flash Point 149 °C[2]
Vapor Pressure 0.207 mmHg at 25°C[2]
Refractive Index 1.423[2]
LogP (Partition Coefficient) 5.03Calculated[1]
Appearance Not Available[2]
Solubility Not Available[2]

Synthesis and Stability

Synthesis: Specific, detailed synthetic routes for this compound are not well-documented in the available literature. However, general methods for the synthesis of branched alkanes can be applied, which include:

  • Alkylation Reactions: The combination of smaller alkanes with alkyl halides in the presence of a Lewis acid catalyst.

  • Grignard Reactions: The reaction of an appropriate Grignard reagent with a carbonyl compound, followed by hydrolysis and subsequent reduction.

  • Catalytic Cracking: The breakdown of larger hydrocarbon molecules at high temperatures and in the presence of a catalyst.[1]

Stability: As a saturated alkane, this compound is chemically stable under standard conditions. The absence of double or triple bonds makes it resistant to addition reactions.[1]

Natural Occurrence and Observed Presences

This compound has been identified in a limited number of natural and environmental contexts:

  • Cyanobacteria: It has been detected in the cyanobacterium Microcoleus vaginatus, suggesting a potential biological origin in certain desert ecosystems.[1]

  • Volatile Organic Compound (VOC): This compound has been identified as a volatile organic compound in several studies:

    • In the headspace analysis of human bronchial epithelial cells, where its presence was among 54 compounds used to distinguish viral infections.

    • In the analysis of volatile compounds from irradiated pork.

    • In the chemical composition analysis of an ethanolic extract of common tansy (Tanacetum vulgare).

    • It has also been listed in the analysis of human adipose tissue.

Analytical Methodology

The primary analytical technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) , particularly in the context of volatile organic compound (VOC) analysis.

Experimental Protocol: General Workflow for VOC Analysis by Headspace GC-MS

This is a generalized protocol, as specific parameters may vary based on the sample matrix and analytical instrumentation.

  • Sample Preparation:

    • For solid or liquid samples, a known quantity is placed into a headspace vial.

    • For air or gas samples, a known volume is collected onto a sorbent tube.

  • Headspace Extraction:

    • The sealed headspace vial is heated to a specific temperature for a defined period to allow volatile compounds to partition into the gas phase above the sample.

    • For sorbent tubes, thermal desorption is used to release the trapped VOCs.

  • GC-MS Analysis:

    • A sample of the headspace gas is automatically injected into the gas chromatograph.

    • Gas Chromatography (GC): The injected sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the different compounds in the mixture based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis:

    • The mass spectrum of each eluting compound is recorded, creating a unique fragmentation pattern that acts as a chemical fingerprint.

    • This spectrum is then compared to a spectral library (e.g., NIST) for identification.

    • Quantification can be achieved by using internal or external standards and creating a calibration curve.

VOC_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Solid, Liquid, or Gas) Vialing Placement in Headspace Vial Sample->Vialing Incubation Incubation & Partitioning Injection Headspace Injection Incubation->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection/Identification) GC->MS Data Data Acquisition MS->Data Library Spectral Library Comparison (e.g., NIST) Data->Library Quant Identification & Quantification Library->Quant

General workflow for VOC analysis using Headspace GC-MS.

Biological Activity and Toxicology

There is a significant lack of information regarding the biological activity and toxicological profile of this compound in the public domain. It is not listed as a compound of interest in pharmaceutical or toxicological databases beyond its classification as a hydrocarbon. As such, no signaling pathways or specific biological interactions have been described.

Conclusion

This compound is a branched-chain alkane that has been identified in specific natural contexts and as a volatile organic compound in various analytical studies. Its physicochemical properties are primarily based on predictions. There is no evidence to suggest that this compound has been investigated for therapeutic applications, and therefore, information relevant to drug development professionals is not available. Future research may elucidate its role in the ecosystems where it is found or its potential as a biomarker in specific contexts.

References

The Biological Origin of Branched Alkanes in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacteria are a diverse phylum of photosynthetic prokaryotes known to produce a wide array of hydrocarbons, including n-alkanes, alkenes, and a variety of methylated alkanes. These branched alkanes are of significant interest due to their potential as biofuels and their role as specific biomarkers in geochemical studies. This technical guide provides an in-depth exploration of the current understanding of the biological origins of branched alkanes in cyanobacteria. It details the proposed biosynthetic pathways, the key enzymes involved, quantitative data on their production, and the experimental protocols for their analysis. The guide is intended for researchers in microbiology, biochemistry, and drug development seeking a comprehensive understanding of this unique metabolic capability.

Introduction

Cyanobacteria synthesize long-chain hydrocarbons (typically C15-C19) primarily through two main pathways: the fatty acyl-acyl carrier protein (ACP) reductase (FAAR) and aldehyde-deformylating oxygenase (ADO) pathway, which produces odd-chain alkanes, and the olefin synthase (OLS) pathway, which generates terminal alkenes.[1] Branched alkanes, such as methylheptadecane, are exclusively produced through the FAAR/ADO pathway, with the branching occurring at the level of the fatty acid precursor.[2] The origin of the methyl branch is a key area of investigation, with two primary mechanisms being proposed: the methylation of a pre-existing unsaturated fatty acid and the use of branched-chain amino acid (BCAA) catabolites as primers for fatty acid synthesis.

Biosynthetic Pathways of Branched Alkanes

The formation of branched alkanes in cyanobacteria is intrinsically linked to the biosynthesis of branched-chain fatty acids (BCFAs). These BCFAs are then channeled into the alkane synthesis pathway.

The FAAR/ADO Pathway for Alkane Synthesis

The conversion of fatty acyl-ACPs to alkanes is a two-step enzymatic process central to alkane biosynthesis in cyanobacteria.[3]

  • Reduction of Fatty Acyl-ACP: Acyl-ACP reductase (AAR) catalyzes the NADPH-dependent reduction of a fatty acyl-ACP to a fatty aldehyde.[3]

  • Deformylation of Fatty Aldehyde: Aldehyde-deformylating oxygenase (ADO) subsequently converts the fatty aldehyde into an alkane with one less carbon atom (n-1) and formate.[3]

This pathway is responsible for the production of both straight-chain and branched-chain alkanes, with the structure of the final alkane being determined by the initial fatty acyl-ACP substrate.

FAAR_ADO_Pathway Fatty Acyl-ACP Fatty Acyl-ACP Fatty Aldehyde Fatty Aldehyde Fatty Acyl-ACP->Fatty Aldehyde AAR (Acyl-ACP Reductase) + NADPH Alkane (n-1) Alkane (n-1) Fatty Aldehyde->Alkane (n-1) ADO (Aldehyde-Deformylating Oxygenase) + O2 Formate Formate Fatty Aldehyde->Formate

Figure 1: The FAAR/ADO pathway for alkane biosynthesis in cyanobacteria.

Origin of Branched-Chain Fatty Acid Precursors

Two primary hypotheses explain the formation of the necessary BCFAs for branched alkane synthesis.

This proposed pathway involves the post-synthesis modification of a straight-chain unsaturated fatty acid.

  • Key Enzyme: A putative S-adenosylmethionine (SAM)-dependent methyltransferase. While the specific enzyme has not yet been identified in cyanobacteria, experimental evidence using radiolabeled substrates supports this mechanism.[2]

  • Mechanism: The methyl group from SAM is transferred to a carbon atom of the double bond in an unsaturated fatty acid, such as vaccenic acid (11-octadecenoic acid), to form a mid-chain methyl-branched fatty acid.[2] This methylated fatty acid is then activated to its acyl-ACP form and enters the FAAR/ADO pathway.

Methylation_Pathway cluster_0 Fatty Acid Modification cluster_1 Alkane Synthesis Unsaturated Fatty Acid\n(e.g., Vaccenic Acid) Unsaturated Fatty Acid (e.g., Vaccenic Acid) Methyl-branched Fatty Acid Methyl-branched Fatty Acid Unsaturated Fatty Acid\n(e.g., Vaccenic Acid)->Methyl-branched Fatty Acid SAM-dependent Methyltransferase + SAM Methyl-branched Acyl-ACP Methyl-branched Acyl-ACP Methyl-branched Fatty Acid->Methyl-branched Acyl-ACP Acyl-ACP Synthetase (Aas) + ACP, + ATP Methyl-branched Alkane Methyl-branched Alkane Methyl-branched Acyl-ACP->Methyl-branched Alkane FAAR/ADO Pathway

Figure 2: Proposed pathway for branched alkane synthesis via methylation of an unsaturated fatty acid.

This mechanism, well-established in other bacteria, proposes that the catabolism of branched-chain amino acids (BCAAs) provides the starter units for BCFA synthesis.

  • Key Enzymes:

    • Branched-chain aminotransferase (BCAT): Converts BCAAs (leucine, isoleucine, valine) to their corresponding α-keto acids.

    • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Catalyzes the oxidative decarboxylation of the α-keto acids to form branched-chain acyl-CoA primers (isovaleryl-CoA, 2-methylbutyryl-CoA, isobutyryl-CoA).[4]

    • β-ketoacyl-ACP synthase III (FabH): Initiates fatty acid synthesis by condensing the branched-chain acyl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a critical determinant in the production of BCFAs.[1]

  • Mechanism: The branched-chain acyl-CoA primers are elongated by the fatty acid synthase (FAS) II system to produce iso- and anteiso-branched fatty acids. These are subsequently converted to their acyl-ACP forms and enter the FAAR/ADO pathway.

BCAA_Pathway cluster_0 BCAA Catabolism & Primer Formation cluster_1 Branched-Chain Fatty Acid Synthesis cluster_2 Alkane Synthesis BCAAs\n(Leu, Ile, Val) BCAAs (Leu, Ile, Val) Branched-chain\nα-keto acids Branched-chain α-keto acids BCAAs\n(Leu, Ile, Val)->Branched-chain\nα-keto acids BCAT Branched-chain\nAcyl-CoA Branched-chain Acyl-CoA Branched-chain\nα-keto acids->Branched-chain\nAcyl-CoA BCKDH Branched-chain\nα-keto acids->Branched-chain\nAcyl-CoA Branched-chain\nAcyl-ACP Branched-chain Acyl-ACP Branched-chain\nAcyl-CoA->Branched-chain\nAcyl-ACP FabH + Malonyl-ACP Branched-chain\nAcyl-CoA->Branched-chain\nAcyl-ACP Elongated Branched-chain\nAcyl-ACP Elongated Branched-chain Acyl-ACP Branched-chain\nAcyl-ACP->Elongated Branched-chain\nAcyl-ACP FAS II Elongation Branched-chain\nAcyl-ACP->Elongated Branched-chain\nAcyl-ACP Branched Alkane Branched Alkane Elongated Branched-chain\nAcyl-ACP->Branched Alkane FAAR/ADO Pathway Elongated Branched-chain\nAcyl-ACP->Branched Alkane

Figure 3: Proposed pathway for branched alkane synthesis via BCAA catabolism.

Quantitative Data on Branched Alkane Production

The production of branched alkanes varies significantly among different cyanobacterial species and is influenced by culture conditions. The following table summarizes the types and relative abundance of branched alkanes identified in selected cyanobacteria.

Cyanobacterial SpeciesBranched Alkane(s) IdentifiedRelative Abundance (% of total hydrocarbons)Reference
Nostoc muscorum7-Methylheptadecane, 8-MethylheptadecaneMajor components[2]
Anabaena (Nostoc) sp. PCC 71207-Methylheptadecane~20%[2]
Gloeobacter violaceus PCC 74217-MethylheptadecanePresent[2]
Microcoleus vaginatus> 60 different branched alkanes-[5]
Oscillatoria sp.Methyl-branched alkanesPresent[6]
Trichodesmium erythraeum2-Methyldecanoic acid, 2-Methyldodecanoic acid (precursors)Highly abundant[7]

Experimental Protocols

The identification and quantification of branched alkanes from cyanobacterial cultures involve several key steps, from lipid extraction to instrumental analysis.

Lipid and Hydrocarbon Extraction

A common method for extracting total lipids, including hydrocarbons, from cyanobacterial biomass is a modified Bligh-Dyer method.

Materials:

Protocol:

  • To approximately 100 mg of lyophilized cyanobacterial cells in a glass vial, add 2 ml of methanol and 1 ml of chloroform. Vortex thoroughly.

  • Add an additional 1 ml of chloroform and vortex again.

  • Add 1.8 ml of 0.88% KCl solution and vortex to create a biphasic mixture.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids and hydrocarbons, using a Pasteur pipette and transfer to a new pre-weighed glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be weighed and then redissolved in a known volume of hexane (B92381) for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for the separation, identification, and quantification of branched alkanes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Trace GC-DSQ or similar).

  • Capillary column suitable for hydrocarbon analysis (e.g., Agilent DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µl (splitless or split injection)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-650

Identification and Quantification:

  • Identification: Branched alkanes are identified by comparing their retention times and mass spectra with those of authentic standards and by interpreting their characteristic fragmentation patterns (e.g., the presence of specific ions indicating the position of the methyl branch).

  • Quantification: Quantification is typically performed by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard (e.g., n-eicosane) is often added to both the samples and standards to correct for variations in injection volume and instrument response.

GCMS_Workflow Cyanobacterial Culture Cyanobacterial Culture Cell Harvesting\n(Centrifugation/Filtration) Cell Harvesting (Centrifugation/Filtration) Cyanobacterial Culture->Cell Harvesting\n(Centrifugation/Filtration) Lyophilization Lyophilization Cell Harvesting\n(Centrifugation/Filtration)->Lyophilization Lipid/Hydrocarbon Extraction\n(e.g., Bligh-Dyer) Lipid/Hydrocarbon Extraction (e.g., Bligh-Dyer) Lyophilization->Lipid/Hydrocarbon Extraction\n(e.g., Bligh-Dyer) Crude Extract Crude Extract Lipid/Hydrocarbon Extraction\n(e.g., Bligh-Dyer)->Crude Extract GC-MS Analysis GC-MS Analysis Crude Extract->GC-MS Analysis Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) GC-MS Analysis->Data Analysis\n(Identification & Quantification)

Figure 4: General experimental workflow for the analysis of branched alkanes in cyanobacteria.

Regulation of Branched Alkane Biosynthesis

The regulation of branched alkane biosynthesis in cyanobacteria is not yet fully understood. However, it is likely controlled at several levels:

  • Transcriptional Regulation: The expression of the aar and ado genes, which are often found in a gene cluster, is a key regulatory point.[1][8] Studies have shown that their expression can be influenced by environmental factors such as nitrogen availability.[9]

  • Substrate Availability: The production of branched alkanes is dependent on the pool of BCFAs. Therefore, the regulation of BCAA catabolism and the activity of the FabH enzyme are critical control points for the BCAA-primed pathway. Similarly, the expression and activity of the putative methyltransferase are key for the methylation pathway.

  • Feedback Inhibition: The accumulation of fatty acyl-ACPs can feedback-inhibit the fatty acid biosynthesis pathway, which would also affect the production of branched alkanes.

Conclusion and Future Perspectives

The biosynthesis of branched alkanes in cyanobacteria is a complex process with multiple potential pathways for the formation of the required branched-chain fatty acid precursors. While significant progress has been made in elucidating the general mechanisms, key questions remain. The definitive identification and characterization of the SAM-dependent methyltransferase involved in the methylation of unsaturated fatty acids is a critical next step. Furthermore, a more detailed investigation into the role and regulation of the branched-chain α-keto acid dehydrogenase complex and the substrate specificity of FabH in various cyanobacterial species will provide a clearer understanding of the BCAA-primed pathway.

For drug development professionals, the enzymes in these pathways, particularly those unique to cyanobacteria, could represent novel targets for antimicrobial agents. A deeper understanding of these metabolic networks will not only advance our fundamental knowledge of cyanobacterial physiology but also open new avenues for the biotechnological production of valuable chemicals and biofuels.

References

An In-depth Technical Guide to the Solubility of 5-(1-Methylpropyl)nonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(1-methylpropyl)nonane, a branched alkane. Due to the limited availability of specific experimental data for this compound, this paper focuses on the fundamental principles governing the solubility of branched alkanes in organic solvents, using this compound as a primary example. It includes a discussion of the theoretical basis of solubility, factors influencing the dissolution of nonpolar compounds, and a detailed, generalized experimental protocol for solubility determination.

Introduction to this compound and Alkane Solubility

This compound is a saturated hydrocarbon with the chemical formula C₁₃H₂₈. As a branched alkane, its molecular structure influences its physical properties, including its solubility. Alkanes are nonpolar molecules and, as such, exhibit low solubility in polar solvents like water.[1] However, they are generally soluble in nonpolar organic solvents.[1][2] This principle is often summarized by the adage "like dissolves like."[1][3]

The dissolution of an alkane in an organic solvent is driven by the establishment of favorable intermolecular interactions. In the case of nonpolar compounds, these interactions are primarily van der Waals forces, specifically London dispersion forces.[4][5][6] When an alkane dissolves, the van der Waals forces between the solute molecules and between the solvent molecules are disrupted and replaced by new forces between the solute and solvent molecules. Because these forces are similar in nature and strength, there is no significant energy barrier to dissolution.[2][6]

Factors Influencing the Solubility of this compound

Several factors at the molecular level dictate the extent to which a branched alkane like this compound will dissolve in a given organic solvent. These include:

  • Nature of the Solvent: Nonpolar solvents such as hexane (B92381), benzene, and carbon tetrachloride are effective at dissolving alkanes because their intermolecular forces are of a similar type and magnitude to those in the alkane.[7]

  • Molecular Size: For straight-chain alkanes, solubility in organic solvents tends to increase with the size of the alkyl group.[7]

  • Molecular Branching: Branching in the carbon chain, as seen in this compound, can affect solubility. Increased branching can lead to a more compact molecular shape, which may alter the surface area available for intermolecular interactions. This can sometimes lead to lower boiling points compared to their straight-chain isomers but can have a complex effect on solubility.[4]

  • Temperature: The solubility of solids and liquids in liquid solvents is generally dependent on temperature. For most systems, solubility increases with temperature, although there are exceptions.

The interplay of these factors is illustrated in the logical relationship diagram below.

Solubility Solubility of this compound Solute Solute Properties Solute->Solubility influences Size Molecular Size Solute->Size Branching Molecular Branching Solute->Branching Solvent Solvent Properties Solvent->Solubility influences Polarity_Solvent Polarity Solvent->Polarity_Solvent IMFs Intermolecular Forces Solvent->IMFs System System Conditions System->Solubility influences Temp Temperature System->Temp

Caption: Factors influencing the solubility of a branched alkane.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarityHypothetical Solubility of this compound at 25°C ( g/100 mL)
n-HexaneC₆H₁₄Nonpolar> 50 (Miscible)
Toluene (B28343)C₇H₈Nonpolar> 50 (Miscible)
Diethyl Ether(C₂H₅)₂OSlightly Polar~20-30
Acetone(CH₃)₂COPolar Aprotic~5-10
EthanolC₂H₅OHPolar Protic< 1

Note: This data is illustrative and not based on experimental measurements.

Experimental Protocol for Solubility Determination

The following section outlines a generalized gravimetric method for determining the solubility of a liquid or solid organic compound, such as this compound, in an organic solvent.[8][9] This method is based on the principle of determining the mass of solute dissolved in a known mass or volume of a saturated solution.[8]

4.1 Materials and Apparatus

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or heating mantle

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringes and filters (if necessary for clarification)

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

4.2 Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask.

    • Place the vial in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.[8]

  • Sample Withdrawal and Weighing:

    • Allow the solution to stand undisturbed at the constant temperature until the excess solute has settled.

    • Carefully withdraw a known volume (e.g., 5-10 mL) of the clear supernatant using a pre-weighed syringe. If necessary, filter the solution to remove any suspended particles.

    • Dispense the saturated solution into a pre-weighed evaporating dish or beaker and record the total weight.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood or by using a rotary evaporator. The method chosen should not cause the solute to evaporate.

    • Once the bulk of the solvent has been removed, place the dish in a drying oven at a temperature below the boiling point of the solute until a constant weight is achieved.[9]

  • Calculation of Solubility:

    • The solubility is calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of solute / Volume of solution) * 100

      Where:

      • Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

      • Volume of solution = The volume of the supernatant withdrawn

The workflow for this experimental procedure is depicted in the diagram below.

start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prep->equilibrate settle Settle Undissolved Solute equilibrate->settle withdraw Withdraw Known Volume of Supernatant settle->withdraw weigh_solution Weigh the Withdrawn Solution withdraw->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry Dry Solute to Constant Weight evaporate->dry weigh_solute Weigh the Dry Solute dry->weigh_solute calculate Calculate Solubility weigh_solute->calculate end_node End calculate->end_node

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While specific experimental solubility data for this compound is currently lacking, a strong theoretical framework exists to predict its behavior in various organic solvents. As a nonpolar branched alkane, it is expected to be highly soluble in nonpolar organic solvents due to the favorable van der Waals interactions. The general experimental protocol provided in this guide offers a reliable method for obtaining precise quantitative solubility data for this and similar compounds, which is crucial for applications in research and development.

References

Methodological & Application

Application Note: GC-MS Analysis of 5-(1-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(1-Methylpropyl)nonane is a branched-chain alkane, a class of compounds frequently found in petroleum products and various industrial applications. Accurate identification and quantification of such hydrocarbons are crucial for quality control, environmental monitoring, and research in petrochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for its analysis.

The methodology leverages a non-polar capillary column for optimal separation of hydrocarbon isomers and electron ionization (EI) mass spectrometry for definitive identification based on characteristic fragmentation patterns.

Experimental Protocol

A detailed workflow for the GC-MS analysis of this compound is provided below.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. As this compound is a liquid at room temperature, the primary preparation step involves dilution in a suitable volatile organic solvent.

  • Solvent Selection: Use high-purity, volatile organic solvents such as hexane, dichloromethane, or iso-octane.[1] Ensure the chosen solvent does not co-elute with the analyte or other compounds of interest.

  • Dilution: Prepare a stock solution of this compound. From this stock, create a working solution with a concentration of approximately 10 µg/mL.[2] This concentration is suitable for a 1 µL splitless injection, aiming for about 10 ng of analyte on the column.[2]

  • Filtration/Centrifugation: To prevent contamination of the GC inlet and column, ensure the final sample is free of any particulate matter.[2][3] If necessary, centrifuge the sample and transfer the supernatant to a clean glass autosampler vial.[2][3]

  • Vials: Use clean glass autosampler vials to avoid contamination from plastics or other materials.[1][2]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of C10-C15 range branched alkanes and are suitable for this compound. These are based on typical methods for analyzing diesel range organics (DRO), which contain a complex mixture of similar hydrocarbons.[4][5]

Table 1: GC-MS Method Parameters

ParameterRecommended Setting
Gas Chromatograph
GC ColumnNon-polar capillary column (e.g., Zebron ZB-5HT, Agilent DB-5ms, or similar 5% phenyl-arylene/95% dimethylpolysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 300 °C
Final Hold: Hold at 300 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes

Data Analysis and Interpretation

  • Identification: The primary identification of this compound will be based on its mass spectrum. For branched alkanes, bond cleavage is preferred at the site of branching, leading to the formation of stable secondary or tertiary carbocations.[6] The molecular ion peak (M+) for C13H28 (m/z 184) may be of low abundance or absent.[6] Key fragment ions will result from the loss of alkyl groups at the branching point.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of this compound at several concentration levels. The peak area of a characteristic, abundant fragment ion can be used for quantification.

Quantitative Data Summary

The following table provides an example of expected retention time and key mass spectral fragments for this compound based on the described method. Actual retention times may vary depending on the specific instrument and column conditions.

Table 2: Expected Analytical Data

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound12.0 - 14.0184 (low abundance)141, 127, 99, 85, 71, 57, 43

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain this compound Sample Dilute Dilute in Hexane (approx. 10 µg/mL) Sample->Dilute Filter Centrifuge/Filter Sample Dilute->Filter Vial Transfer to Glass Autosampler Vial Filter->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation (Non-polar Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Process Acquire Total Ion Chromatogram (TIC) Detect->Process Identify Identify Peak by Mass Spectrum Process->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

This application note provides a comprehensive and robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry. The detailed sample preparation, instrument parameters, and data analysis guidelines are designed to yield accurate and reproducible results for researchers, scientists, and professionals in drug development and related fields. Adherence to these protocols will ensure reliable identification and quantification of this branched alkane.

References

Application Notes and Protocols for 13C NMR Spectral Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including branched alkanes. Due to the low natural abundance of the 13C isotope (approximately 1.1%), 13C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.[1] The chemical shift of each peak provides information about the electronic environment of the carbon atom, making it possible to distinguish between primary, secondary, tertiary, and quaternary carbons, as well as carbons influenced by nearby branching.[2][3] This document provides detailed application notes and protocols for the 13C NMR spectral analysis of branched alkanes.

Principles of 13C NMR for Branched Alkanes

The 13C NMR spectrum of a branched alkane provides a direct count of the number of non-equivalent carbon atoms in the molecule.[4][5] The chemical shifts of these carbons are influenced by several factors:

  • Hybridization: All carbons in alkanes are sp3 hybridized and typically resonate in the upfield region of the spectrum (approximately 0-60 ppm).[5][6]

  • Substitution: The degree of substitution of a carbon atom significantly affects its chemical shift. Generally, chemical shifts increase in the order: primary < secondary < tertiary < quaternary.

  • Steric Effects: Branching in an alkane chain introduces steric compression, which can cause downfield shifts (α and β effects) or upfield shifts (γ effect) for nearby carbons.[2]

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique used in conjunction with standard 13C NMR to differentiate between CH, CH2, and CH3 groups.[6][7] A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to selectively observe or phase-edit the signals of different carbon types.[7][8]

  • DEPT-90: Only CH (methine) carbons appear as positive peaks.[6][7]

  • DEPT-135: CH and CH3 (methyl) carbons appear as positive peaks, while CH2 (methylene) carbons appear as negative peaks.[6][7]

  • Quaternary carbons do not appear in DEPT spectra.[6][7]

Data Presentation: 13C NMR Chemical Shifts of Branched Alkanes

The following tables summarize the 13C NMR chemical shifts for various branched alkane isomers. These values are typically reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.[9][10]

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Hexane (B92381) Isomers [10][11]

IsomerC1C2C3C4C5C6
n-Hexane14.122.931.831.822.914.1
2-Methylpentane22.527.841.820.714.222.5 (CH3 on C2)
3-Methylpentane11.429.336.729.311.418.6 (CH3 on C3)
2,2-Dimethylbutane29.030.536.68.7-29.0 (CH3 on C2)
2,3-Dimethylbutane19.534.234.219.519.5 (CH3 on C2)19.5 (CH3 on C3)

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Heptane (B126788) Isomers [9]

IsomerNumber of Unique CarbonsChemical Shift Range (ppm)
n-Heptane414.1 - 32.2
2-Methylhexane614.1 - 39.0
3-Methylhexane611.5 - 37.0
2,2-Dimethylpentane58.8 - 42.0
2,3-Dimethylpentane511.6 - 40.0
2,4-Dimethylpentane420.9 - 45.0
3,3-Dimethylpentane46.9 - 38.0
3-Ethylpentane311.2 - 35.0
2,2,3-Trimethylbutane411.8 - 38.0

Table 3: 13C NMR Chemical Shifts (δ, ppm) of Selected Octane (B31449) Isomers [12][13]

IsomerC1C2C3C4C5C6C7C8Other CH3
n-Octane14.122.729.331.931.929.322.714.1
2-Methylheptane22.528.039.023.032.023.014.122.5 (CH3 on C2)
2,2,4-Trimethylpentane31.630.450.631.124.531.6 (C1, 2xCH3 on C2), 24.5 (CH3 on C4)

Experimental Protocols

Sample Preparation
  • Sample Selection: Obtain a pure sample of the branched alkane or a mixture of alkanes.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known 13C NMR signal that does not overlap with the sample signals. Chloroform-d (CDCl3) is a common choice for non-polar compounds like alkanes.[10][12]

  • Concentration: Dissolve approximately 10-50 mg of the liquid or solid alkane sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[12] The concentration may need to be optimized based on the spectrometer's sensitivity and the sample's solubility.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample. The 13C signal of TMS is defined as 0.0 ppm.[9][10]

  • Relaxation Agent (for quantitative analysis): For accurate quantitative analysis of mixtures, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be added to ensure all carbon nuclei have similar relaxation times.[14] A typical concentration is 5-10 mg/mL.[14]

13C NMR Data Acquisition

The following are typical parameters for a standard proton-decoupled 13C NMR experiment. These may need to be adjusted based on the specific instrument and sample.

  • Spectrometer Setup: Tune and match the probe for the 13C frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: A 30-45 degree flip angle is commonly used to allow for a shorter relaxation delay.[12]

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the chemical shift range of alkanes.

    • Acquisition Time: Typically 1-2 seconds.[12]

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5-10 seconds) or the use of a relaxation agent is necessary to ensure complete relaxation of all carbon nuclei.[12][14]

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.[12]

DEPT Data Acquisition

DEPT experiments are run as separate acquisitions following the standard 13C NMR.

  • Pulse Programs: Use the appropriate DEPT pulse programs available on the spectrometer software (e.g., dept90, dept135).

  • Parameters: The acquisition parameters are generally similar to the standard 13C experiment, but the number of scans may be adjusted.

Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

  • Integration (for quantitative analysis): Integrate the area under each peak. In a properly acquired quantitative 13C NMR spectrum, the integral of a peak is directly proportional to the number of carbon atoms it represents.[15]

Mandatory Visualizations

Logical Workflow for 13C NMR Analysis of a Branched Alkane

logical_workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis Sample_Prep Sample Preparation (Alkane + Deuterated Solvent + TMS) Acquire_13C Acquire Broadband Decoupled 13C NMR Sample_Prep->Acquire_13C 1 Acquire_DEPT Acquire DEPT Spectra (90 & 135) Acquire_13C->Acquire_DEPT 2 Process_Data Process Spectra (FT, Phasing, Baseline Correction, Referencing) Acquire_DEPT->Process_Data 3 Identify_Signals Identify Number of Unique Carbons (from Broadband 13C) Process_Data->Identify_Signals 4a Determine_Multiplicity Determine Carbon Types (CH, CH2, CH3 from DEPT) Process_Data->Determine_Multiplicity 4b Assign_Structure Assign Chemical Shifts & Determine Structure Identify_Signals->Assign_Structure 5a Determine_Multiplicity->Assign_Structure 5b dept_decision_tree Start Signal in Broadband Decoupled 13C Spectrum DEPT135 Signal in DEPT-135? Start->DEPT135 Phase DEPT-135 Phase? DEPT135->Phase Yes Quaternary Quaternary (C) DEPT135->Quaternary No DEPT90 Signal in DEPT-90? CH Methine (CH) DEPT90->CH Yes CH3 Methyl (CH3) DEPT90->CH3 No Phase->DEPT90 Positive CH2 Methylene (CH2) Phase->CH2 Negative

References

Application Notes and Protocols: A Proposed Role for 5-(1-Methylpropyl)nonane in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical biophysical property that governs the functions of cellular membranes, including signal transduction, transport, and enzymatic activity.[1] The ability to modulate and study membrane fluidity is essential for understanding cellular processes and for the development of therapeutics that target membrane-associated proteins. While various molecules are known to alter membrane fluidity, the effects of specific branched alkanes are a developing area of research.

This document proposes the use of 5-(1-Methylpropyl)nonane, a C13 branched alkane, as a potential tool for modulating membrane fluidity. Its branched structure may introduce steric hindrance within the lipid bilayer, disrupting the tight packing of phospholipid acyl chains and thereby increasing membrane fluidity.[1][2] These application notes provide a hypothetical framework and detailed protocols for investigating this potential application.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in biological systems.

PropertyValueSource
Molecular Formula C13H28[3][4][5][6]
Molecular Weight 184.36 g/mol [5][7]
Density (Predicted) 0.755 ± 0.06 g/cm³[3][4][6]
Boiling Point (Predicted) 216.3 ± 7.0 °C[3][4][6]
Structure Branched Alkane[7]

Proposed Mechanism of Action

It is hypothesized that due to its non-polar nature, this compound partitions into the hydrophobic core of the lipid bilayer. The presence of the 1-methylpropyl group at the fifth carbon of the nonane (B91170) backbone is predicted to create a kink in its structure, which would disrupt the ordered, parallel alignment of the phospholipid acyl chains. This disruption in lipid packing would lead to an increase in the free volume within the bilayer, resulting in increased membrane fluidity.[1][2]

Experimental Protocols

To investigate the effect of this compound on membrane fluidity, two well-established fluorescence-based assays are proposed: Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and Laurdan Generalized Polarization (GP).

Protocol 1: DPH Fluorescence Anisotropy Assay

This protocol measures the rotational freedom of the hydrophobic probe DPH embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[8][9][10]

Materials:

  • Liposomes (e.g., prepared from DOPC or a lipid extract of interest)

  • This compound

  • DPH (1,6-diphenyl-1,3,5-hexatriene)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with polarization filters

Procedure:

  • Liposome (B1194612) Preparation: Prepare unilamellar liposomes at a concentration of 1 mg/mL in PBS.

  • DPH Labeling: Add DPH solution (in methanol) to the liposome suspension to a final concentration of 1 µM. Incubate at 37°C for 30 minutes in the dark to allow the probe to incorporate into the lipid bilayer.

  • Treatment with this compound: Aliquot the DPH-labeled liposomes into separate cuvettes. Add varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). A stock solution of this compound can be prepared in ethanol (B145695). Ensure the final ethanol concentration is below 1% in all samples, including the control.

  • Incubation: Incubate the samples for 15 minutes at 37°C.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer. Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[10][11]

  • Calculation: The fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer vertical or horizontal, respectively. G is the grating factor.

Protocol 2: Laurdan Generalized Polarization (GP) Assay

This protocol utilizes the spectral shift of the Laurdan probe in response to changes in the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing. An increase in fluidity leads to a red shift in emission and a decrease in the GP value.[12]

Materials:

  • Cells in culture (e.g., HEK293 or a cell line of interest)

  • This compound

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Cell culture medium

  • Spectrofluorometer or fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or on coverslips suitable for microscopy and grow to 80-90% confluency.

  • Laurdan Labeling: Prepare a 5 mM stock solution of Laurdan in DMSO. Dilute the stock solution in serum-free medium to a final concentration of 10 µM. Remove the culture medium from the cells and add the Laurdan-containing medium. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed PBS to remove excess Laurdan.

  • Treatment: Add fresh medium containing varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) to the cells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • GP Measurement:

    • For Spectrofluorometer: Measure the fluorescence intensity at emission wavelengths of 440 nm and 490 nm, with an excitation wavelength of 350 nm.[13]

    • For Microscopy: Acquire images using filter sets for 440 nm and 490 nm emission.

  • Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)[13][14]

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments, illustrating the potential effect of this compound on membrane fluidity.

Table 1: Hypothetical DPH Fluorescence Anisotropy Data

Concentration of this compound (µM)Fluorescence Anisotropy (r)Standard Deviation
0 (Control)0.250± 0.008
100.235± 0.007
500.210± 0.009
1000.185± 0.010
2000.160± 0.012

Table 2: Hypothetical Laurdan Generalized Polarization (GP) Data

Concentration of this compound (µM)Generalized Polarization (GP)Standard Deviation
0 (Control)0.450± 0.015
100.420± 0.013
500.380± 0.018
1000.330± 0.020
2000.280± 0.022

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis liposomes Liposomes/Cells labeling labeling liposomes->labeling Labeling probe Fluorescent Probe (DPH or Laurdan) probe->labeling compound This compound treatment treatment compound->treatment labeling->treatment Treatment measurement Fluorescence Anisotropy/GP Measurement treatment->measurement analysis Calculation of r or GP values measurement->analysis conclusion Conclusion on Membrane Fluidity analysis->conclusion

Caption: Experimental workflow for assessing the effect of this compound on membrane fluidity.

signaling_pathway cluster_membrane Cell Membrane receptor Membrane Receptor g_protein G-Protein receptor->g_protein activates effector Effector Enzyme g_protein->effector modulates downstream Downstream Signaling effector->downstream compound This compound fluidity Increased Membrane Fluidity compound->fluidity disrupts lipid packing fluidity->receptor alters conformation/ diffusion

Caption: Hypothetical signaling pathway modulated by increased membrane fluidity.

Conclusion and Future Directions

The protocols and hypothetical data presented here provide a framework for investigating the potential of this compound as a modulator of membrane fluidity. If the hypothesis is confirmed, this compound could serve as a valuable tool for studying the role of membrane fluidity in various cellular processes. Future studies could explore the effects of other branched alkanes with varying chain lengths and branching patterns to establish structure-activity relationships. Furthermore, investigating the impact of this compound-induced fluidity changes on specific membrane protein functions would be a logical next step for drug development professionals.

References

Application Notes and Protocols for 5-(1-Methylpropyl)nonane in Biofuel Composition Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(1-Methylpropyl)nonane is a highly branched alkane with the molecular formula C13H28.[1][2] While specific research on the direct application of this individual isomer in biofuel compositions is not extensively documented, its structural class—branched alkanes—is of significant interest in the development of advanced biofuels, particularly for gasoline and jet fuel.[3][4] Branched-chain biofuels are known to have higher octane (B31449) values, improved cold flow properties (lower freezing points), and lower cloud points compared to their straight-chain counterparts, making them more compatible with existing engine technologies.[5]

These notes provide a context for evaluating this compound as a potential biofuel component by summarizing its known properties and detailing generalized protocols for the analysis of branched alkanes in biofuel mixtures. The methodologies described are standard in biofuel research and can be adapted for the identification and quantification of this and similar compounds.[6][7]

Physicochemical Properties of this compound

The properties of this compound are crucial for predicting its behavior in a fuel mixture. The following table summarizes key data points available for this compound.

PropertyValueSource
Molecular Formula C13H28[1][2]
Molecular Weight 184.36 g/mol [1][2]
IUPAC Name 5-butan-2-ylnonane[2][8]
CAS Number 62185-54-0[1][2]
Density 0.755 g/cm³ (Predicted)[1][9]
Boiling Point 216.3 °C at 760 mmHg (Predicted)[1][9]
Flash Point 149 °C[1]
Vapor Pressure 0.207 mmHg at 25°C[1]
Refractive Index 1.423[1]
Chemical Stability Resistant to addition reactions; suitable for long-term storage under standard conditions.[8]

Application in Biofuel Composition Research

The primary application of branched alkanes like this compound in biofuel research is as "drop-in" compatible components for existing transportation fuels. Their significance lies in enhancing fuel performance characteristics:

  • Improved Cold Flow Properties: The branching in the molecular structure disrupts the ordered packing that occurs at low temperatures, leading to lower freezing points. This is a critical specification for aviation fuels like JP-8.[4][10]

  • Higher Octane/Cetane Number: Highly branched alkanes are a major component of gasoline and are sought after for renewable gasoline synthesis due to their high octane ratings, which prevent engine knocking.[3] For diesel fuels, branching patterns influence the cetane number, a key indicator of combustion quality.

  • Renewable Synthesis: Research is actively exploring the catalytic hydrocracking and isomerization of larger biomass-derived molecules (e.g., from algae or plant oils) to produce a range of branched alkanes suitable for jet fuel (C8-C16).[4][11]

Experimental Protocols

The following are generalized protocols for the analysis of biofuel composition, which can be used to identify and quantify branched alkanes such as this compound.

Protocol 1: Biofuel Compositional Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for separating, identifying, and quantifying volatile and semi-volatile organic compounds in a biofuel sample.[6][12]

Objective: To determine the presence and relative abundance of this compound and other branched alkanes in a biofuel mixture.

Materials:

  • Biofuel sample

  • Hexane (B92381) or Dichloromethane (GC grade)

  • Internal standard (e.g., n-dodecane, if not present in the sample)

  • Autosampler vials with caps

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a 1:100 dilution of the biofuel sample by adding 10 µL of the biofuel to 990 µL of hexane in a clean autosampler vial.

    • If quantitative analysis is required, add a known concentration of an internal standard.

    • Cap the vial and vortex for 30 seconds to ensure homogeneity.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Scan range: 40-500 m/z.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

    • Identify individual peaks by comparing their mass spectra with a reference library (e.g., NIST). This compound will have a characteristic fragmentation pattern.

    • Quantify the relative abundance of each component by integrating the peak areas.

Protocol 2: Determination of Cold Flow Properties (Cloud Point)

This protocol provides a general method to assess a key performance characteristic influenced by branched alkane content.

Objective: To determine the cloud point of a biofuel sample, which indicates the temperature at which wax crystals begin to form.

Materials:

  • Biofuel sample

  • Cloud Point apparatus (manual or automated)

  • Polished, clear glass test jar

  • Cooling bath (e.g., methanol (B129727) and dry ice)

  • Thermometer

Procedure:

  • Sample Preparation:

    • Ensure the biofuel sample is free of water and other contaminants by filtration if necessary.

    • Bring the sample to a temperature at least 14°C above the expected cloud point.

  • Measurement:

    • Pour the sample into the test jar to the marked level.

    • Place the test jar in the cooling bath. The cooling rate should be controlled as per standard methods (e.g., ASTM D2500).

    • At every 1°C drop in temperature, remove the jar and inspect for the appearance of a cloudy haze at the bottom. The inspection should be rapid to prevent warming.

    • The temperature at which the first distinct cloudiness is observed is recorded as the cloud point.

  • Analysis:

    • Compare the cloud point of different biofuel blends. A lower cloud point is generally desirable and is typically associated with a higher concentration of branched alkanes.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of branched alkanes in biofuels.

Biofuel_Analysis_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing A Biofuel Sample B Dilution & Internal Standard Addition A->B C GC-MS Injection B->C Prepared Sample D Compound Separation (GC) C->D E Mass Spectra Acquisition (MS) D->E F Peak Identification via NIST Library E->F G Quantification (Peak Area Integration) F->G H Composition Report G->H I Branched Alkane Profile H->I Results

Caption: Workflow for GC-MS analysis of branched alkanes in biofuels.

Branched_Alkane_Properties cluster_structure Molecular Structure cluster_properties Resulting Fuel Properties A Branched Alkane Structure (e.g., this compound) B Improved Cold Flow (Lower Freezing Point) A->B Disrupts Crystal Packing C Higher Octane Number (Anti-Knock) A->C Increases Combustion Stability D Drop-in Compatibility B->D C->D

Caption: Influence of branched alkane structure on key biofuel properties.

References

Application Notes and Protocols: Determination of Kovats Retention Index for 5-(1-Methylpropyl)nonane on Polar Columns

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats retention index (KI) is a crucial, system-independent parameter in gas chromatography (GC) used to convert retention times into standardized values. This allows for the comparison of results across different instruments, columns, and laboratories.[1] The index is determined by interpolating the retention time of an analyte relative to the retention times of bracketing n-alkanes.[1] For a given compound, the Kovats index is highly dependent on the polarity of the stationary phase, making it a valuable tool for compound identification and characterization.

This document provides the known Kovats retention index for 5-(1-Methylpropyl)nonane on polar columns and a detailed protocol for its experimental determination.

Data Presentation

The Kovats retention index (I) is a dimensionless quantity. For n-alkanes, the index is defined as 100 times the carbon number (e.g., I for nonane (B91170) is 900). The values for this compound highlight the influence of stationary phase polarity on retention behavior.

Table 1: Kovats Retention Index (I) for this compound

CompoundStationary Phase TypeKovats Retention Index (I)
This compoundStandard Polar1061.2, 1071.2

Data sourced from the NIST Mass Spectrometry Data Center via PubChem.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.

Kovats_Index_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing Analyte Prepare Analyte Solution (this compound in Hexane) Inject_Sample Inject Co-mixture (Analyte + n-Alkanes) Analyte->Inject_Sample Standards Prepare n-Alkane Standard Mix (e.g., C10 to C14 in Hexane) Inject_Standards Inject n-Alkane Mix (Determine tR for n-alkanes) Standards->Inject_Standards Get_tR Obtain Retention Times (tR) - tR(analyte) - tR(n) - tR(n+1) Inject_Standards->Get_tR tR data Inject_Sample->Get_tR tR data Calculate Calculate Kovats Index (I) using Temperature-Programmed Formula Get_tR->Calculate Result Final Kovats Index Calculate->Result

References

Application Notes and Protocols: Free-Radical Halogenation of Tertiary Carbons in Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free-radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes.[1] This method allows for the substitution of a hydrogen atom with a halogen (typically chlorine or bromine) and is particularly significant for its ability to selectively target tertiary carbon atoms. The reaction proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. The selectivity for tertiary carbons stems from the greater stability of the tertiary radical intermediate compared to secondary or primary radicals.[2] This regioselectivity makes free-radical halogenation a valuable tool in synthetic organic chemistry, particularly in the initial stages of drug discovery and development where the introduction of a halogen atom can provide a handle for further molecular elaboration or can itself impart desirable pharmacological properties.[3][4]

Data Presentation: Regioselectivity in Free-Radical Halogenation

The selectivity of free-radical halogenation is highly dependent on the halogen used. Bromination is significantly more selective for tertiary C-H bonds than chlorination.[2][5] This difference in selectivity is attributed to the thermodynamics of the hydrogen abstraction step. The reaction with a bromine radical is endothermic, and the transition state resembles the radical products, thus maximizing the influence of radical stability on the reaction rate. Conversely, chlorination is exothermic, with an early transition state that resembles the reactants, leading to lower selectivity.[5]

Table 1: Product Distribution in the Free-Radical Chlorination of Alkanes

AlkaneProductPosition of ChlorinationProduct Distribution (%)
2-Methylpropane1-chloro-2-methylpropanePrimary67
2-chloro-2-methylpropaneTertiary33
Propane1-chloropropanePrimary45
2-chloropropaneSecondary55

Data sourced from multiple references.[2][6]

Table 2: Product Distribution in the Free-Radical Bromination of Alkanes

AlkaneProductPosition of BrominationProduct Distribution (%)
2-Methylpropane1-bromo-2-methylpropanePrimary0.5
2-bromo-2-methylpropaneTertiary99.5
Propane1-bromopropanePrimary3
2-bromopropaneSecondary97

Data sourced from multiple references.[5][6]

Mandatory Visualizations

Reaction Mechanism

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ 2X 2 X• X2->2X hν or Δ X_rad X• 2X->X_rad R3CH R₃CH (Alkane) R3C_rad R₃C• (Tertiary Radical) R3CH->R3C_rad + X• HX HX R3CX R₃CX (Tertiary Alkyl Halide) R3C_rad->R3CX + X₂ X_rad_regen X• X2_prop X₂ X_rad_regen->X_rad 2X_term 2 X• X2_term X₂ 2X_term->X2_term R3C_rad_term R₃C• R3CX_term R₃CX R3C_rad_term->R3CX_term + X• X_rad_term X• 2R3C_rad_term 2 R₃C• R3C_CR3 R₃C-CR₃ 2R3C_rad_term->R3C_CR3 Experimental_Workflow Start Start Setup Reaction Setup: Alkane, Halogenating Agent, Solvent (optional), Initiator Start->Setup Initiation Initiation: UV Irradiation or Heat Setup->Initiation Reaction Reaction Progression: Monitor temperature and reagent consumption Initiation->Reaction Workup Aqueous Workup: Quench excess halogen, wash with base/water Reaction->Workup Isolation Product Isolation: Extraction, Drying, Solvent Removal Workup->Isolation Purification Purification: Distillation or Recrystallization Isolation->Purification Analysis Characterization: NMR, GC-MS, IR Purification->Analysis End End Analysis->End Selectivity_Factors Selectivity Selectivity for Tertiary C-H Halogen Choice of Halogen Selectivity->Halogen RadicalStability Stability of Radical Intermediate (3° > 2° > 1°) Selectivity->RadicalStability BondEnergy C-H Bond Dissociation Energy (3° < 2° < 1°) Selectivity->BondEnergy ReactionConditions Reaction Conditions Selectivity->ReactionConditions Bromine Bromine (High Selectivity) Halogen->Bromine Chlorine Chlorine (Low Selectivity) Halogen->Chlorine Temperature Temperature ReactionConditions->Temperature Solvent Solvent Effects ReactionConditions->Solvent

References

Application Notes and Protocols for the Handling and Storage of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard procedures for the safe handling, storage, and analysis of branched alkanes. Adherence to these protocols is crucial for ensuring laboratory safety, maintaining the integrity of these compounds, and obtaining reliable experimental results.

Physical and Chemical Properties of Common Branched Alkanes

Branched alkanes are isomers of straight-chain alkanes, and their branching affects their physical properties. Generally, branched alkanes have lower boiling points and melting points compared to their linear counterparts due to reduced surface area and weaker van der Waals forces.[1][2] They are non-polar molecules, making them insoluble in water but soluble in organic solvents.[2][3] The following table summarizes key quantitative data for common branched alkanes.

CompoundIUPAC NameMolecular FormulaBoiling Point (°C)Vapor PressureFlammability Limits (% in air)Flash Point (°C)Autoignition Temperature (°C)
Isobutane2-MethylpropaneC4H10-11.7[2]3.1 atm @ 21.1°C[4]1.8 - 8.4[4]-83[2]460[5]
Isopentane2-MethylbutaneC5H1227.8[6]76.992 kPa @ 20°C[7]1.4 - 7.6[6]-51[6]420[6]
Isohexane2-MethylpentaneC6H1460.3172.5 mmHg @ 25°C[8]1.2 - 7.7[9]-28[3]264[8]

Standard Handling and Storage Procedures

Branched alkanes are volatile and highly flammable organic compounds, requiring strict safety measures during handling and storage.[10]

Personal Protective Equipment (PPE)

When handling branched alkanes, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: In case of inadequate ventilation, a respirator with an organic vapor cartridge is necessary.[9]

Safe Handling Practices
  • All work with branched alkanes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use only non-sparking tools and equipment.

  • Ground all containers and transfer equipment to prevent electrostatic discharge.[3]

Storage Requirements
  • Store branched alkanes in tightly sealed, properly labeled containers.[7]

  • Containers should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

  • The storage area should be away from incompatible materials such as oxidizing agents.

  • Post "No Smoking" and "Flammable Liquids" signs in the storage area.[1]

Disposal Procedures
  • Branched alkane waste is considered hazardous waste and must not be disposed of down the drain.[11]

  • Collect all waste in a dedicated, clearly labeled, and sealed container.

  • For disposal of small quantities from laboratory experiments, separate halogenated and non-halogenated organic waste into different containers.[12][13]

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office.[14]

Experimental Protocols

The following are detailed methodologies for common experiments involving branched alkanes.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for determining the purity of a branched alkane sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar DB-5)

  • Helium (carrier gas)

  • Sample of branched alkane

  • Volatile organic solvent (e.g., hexane)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation: Prepare a dilute solution of the branched alkane sample (approximately 10 µg/mL) in a suitable volatile solvent like hexane.[15]

  • Instrument Setup:

    • Set the injector temperature (e.g., 250°C).

    • Set the oven temperature program. A typical program for volatile alkanes might start at 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.

    • Set the carrier gas (Helium) flow rate.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to the branched alkane of interest based on its retention time and mass spectrum.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of NMR spectroscopy for confirming the structure of a branched alkane.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., chloroform-d, CDCl3)

  • Sample of branched alkane

Procedure:

  • Sample Preparation: Dissolve a small amount of the branched alkane sample in a deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[10]

    • Analyze the chemical shifts, integration, and splitting patterns to identify the different types of protons (methyl, methylene, methine) and their connectivity.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon-13 (¹³C) NMR spectrum.

    • This will show the number of unique carbon environments in the molecule.

  • 2D NMR Spectroscopy (Optional):

    • For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Interpretation: Compare the obtained spectra with known data for the suspected branched alkane structure to confirm its identity.

Stability Testing Protocol

This protocol provides a framework for assessing the stability of a branched alkane under defined storage conditions.

Objective: To determine the re-test period or shelf life of a branched alkane by evaluating its stability under specified long-term and accelerated storage conditions.

Materials:

  • Branched alkane sample

  • Inert, tightly sealed containers

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for purity and identity testing (e.g., GC-MS)

Procedure:

  • Sample and Batch Selection: Use at least one batch of the branched alkane for the stability study. The container closure system should be the same as that used for routine storage.

  • Storage Conditions:

    • Long-term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.[16]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[16]

    • Accelerated: Test at 0, 3, and 6 months.[16]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or clarity.

    • Purity: Use a validated stability-indicating method, such as GC-MS, to determine the purity and detect any degradation products.

    • Identification: Confirm the identity of the branched alkane.

  • Evaluation:

    • A significant change is defined as a failure to meet the established specifications for any of the analytical tests.

    • If a significant change occurs during the accelerated stability study, testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be necessary.

    • The re-test period is determined based on the long-term stability data.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the handling and analysis of branched alkanes.

Safe_Handling_and_Storage_Workflow cluster_Handling Handling Procedures cluster_Storage Storage Procedures cluster_Disposal Disposal Procedures Assess_Risks Assess Risks & Consult SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Work_in_Ventilated_Area Work in Well-Ventilated Area Don_PPE->Work_in_Ventilated_Area Use_Safe_Practices Use Safe Handling Practices Work_in_Ventilated_Area->Use_Safe_Practices Store_in_Sealed_Container Store in Tightly Sealed Container Use_Safe_Practices->Store_in_Sealed_Container Collect_Waste Collect in Labeled Waste Container Use_Safe_Practices->Collect_Waste Designated_Flammable_Area Store in Designated Flammable Area Store_in_Sealed_Container->Designated_Flammable_Area Segregate_Incompatibles Segregate from Incompatibles Designated_Flammable_Area->Segregate_Incompatibles Contact_EHS Contact EHS for Disposal Collect_Waste->Contact_EHS

Caption: Workflow for the safe handling, storage, and disposal of branched alkanes.

GC_MS_Purity_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data_Processing Data Processing Prepare_Sample Prepare Dilute Sample Solution Setup_Instrument Set Up GC-MS Instrument Prepare_Sample->Setup_Instrument Inject_Sample Inject Sample Setup_Instrument->Inject_Sample Acquire_Data Acquire Chromatogram and Mass Spectra Inject_Sample->Acquire_Data Analyze_Data Analyze Data Acquire_Data->Analyze_Data Determine_Purity Determine Purity Analyze_Data->Determine_Purity

Caption: Experimental workflow for purity analysis of branched alkanes by GC-MS.

NMR_Structural_Elucidation_Workflow cluster_Preparation Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Interpretation Spectral Interpretation Dissolve_Sample Dissolve Sample in Deuterated Solvent Acquire_1H_NMR Acquire ¹H NMR Spectrum Dissolve_Sample->Acquire_1H_NMR Acquire_13C_NMR Acquire ¹³C NMR Spectrum Acquire_1H_NMR->Acquire_13C_NMR Acquire_2D_NMR Acquire 2D NMR Spectra (Optional) Acquire_13C_NMR->Acquire_2D_NMR Interpret_Spectra Interpret Chemical Shifts and Couplings Acquire_2D_NMR->Interpret_Spectra Confirm_Structure Confirm Molecular Structure Interpret_Spectra->Confirm_Structure

Caption: Experimental workflow for structural elucidation of branched alkanes by NMR.

References

Quantitative Analysis of Tridecane (C13H28) and Other Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature.[1] Tridecane (B166401) (C13H28), a saturated hydrocarbon, is a representative VOC found in various environmental and biological matrices. Accurate quantification of tridecane and other VOCs is crucial in diverse fields such as environmental monitoring, food safety, and medical diagnostics.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of VOCs due to its high sensitivity and specificity.[2][3] This application note provides a detailed protocol for the quantitative analysis of tridecane using a headspace solid-phase microextraction (SPME) method coupled with GC-MS.

Principle of the Method

This protocol employs headspace SPME for the extraction and preconcentration of volatile analytes from a sample matrix.[1] The extracted compounds are then thermally desorbed in the gas chromatograph's injection port and separated on a capillary column. The separated compounds are subsequently ionized, fragmented, and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard.

Experimental Protocols

1. Sample Preparation: Headspace Solid-Phase Microextraction (SPME)

The choice of sample preparation is critical and depends on the sample matrix.[3] Headspace SPME is a solvent-free, sensitive, and versatile technique suitable for extracting VOCs from liquid and solid samples.[1]

  • Materials:

    • 20 mL headspace vials with PTFE-lined septa

    • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

    • Heater/agitator for headspace vials

    • Internal Standard (e.g., deuterated tridecane) solution

  • Procedure:

    • Place a precisely weighed or measured amount of the sample (e.g., 5 g of solid or 5 mL of liquid) into a 20 mL headspace vial.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the PTFE-lined septum and cap.

    • Place the vial in the heater/agitator and incubate at a set temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.[3]

    • Expose the conditioned SPME fiber to the headspace above the sample for a defined period (e.g., 15 minutes) to adsorb the analytes.

    • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

2. GC-MS Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis of tridecane. These parameters may require optimization based on the specific instrument and analytical requirements.[3]

Parameter Value
Gas Chromatograph (GC)
Injection Port Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature ProgramInitial: 40°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min
Mass Spectrometer (MS)
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 amu
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temperature280°C

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of tridecane and a constant concentration of the internal standard in a clean matrix.

  • Calibration Curve: Analyze the calibration standards using the established GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of tridecane to the peak area of the internal standard against the concentration of tridecane.

  • Quantification: Analyze the unknown samples using the same method. Determine the concentration of tridecane in the samples by using the response ratio and the regression equation from the calibration curve.

Data Presentation

Table 1: Quantitative Ions for SIM Mode Analysis

For enhanced sensitivity and selectivity in quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Tridecane (C13H28)~13.5574371
Internal Standard (e.g., Tridecane-d28)~13.5664882

Table 2: Example Calibration Data for Tridecane

Concentration (ng/mL) Tridecane Peak Area Internal Standard Peak Area Area Ratio (Analyte/IS)
115,234498,7650.031
576,170501,2340.152
10153,890499,5430.308
25380,567495,6780.768
50765,432502,1111.524
1001,520,876497,8893.055
Regression Equation y = 0.0305x + 0.001
Correlation Coefficient (R²) 0.9998

Visualizations

Workflow_VOC_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extraction Headspace SPME Spike->Extraction GCMS GC-MS System Extraction->GCMS Thermal Desorption Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantitative analysis of VOCs.

GCMS_Protocol_Flow Start Start: Sample in Vial Incubate Incubate Vial (e.g., 60°C, 30 min) Start->Incubate ExposeFiber Expose SPME Fiber (e.g., 15 min) Incubate->ExposeFiber Equilibration Desorb Thermal Desorption in GC Inlet (250°C) ExposeFiber->Desorb Injection Separate GC Separation (Temperature Program) Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (SIM Mode) Ionize->Analyze End End: Data Acquisition Analyze->End

Caption: Detailed protocol workflow for SPME-GC-MS analysis.

The described SPME-GC-MS method provides a robust, sensitive, and reliable approach for the quantitative analysis of tridecane in various sample matrices. Proper sample preparation and method optimization are crucial for achieving accurate and reproducible results.[3] The use of an internal standard and the construction of a proper calibration curve are essential for accurate quantification. This protocol can be adapted for the analysis of a wide range of other volatile organic compounds.

References

Application Note: High-Precision Combustion Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are significant components of various fuels and are integral moieties in many pharmaceutical compounds. A thorough understanding of their combustion properties is crucial for applications ranging from optimizing fuel efficiency and engine performance to predicting the metabolic stability and degradation pathways of drug molecules. Increased branching in alkanes generally leads to greater thermodynamic stability, which in turn affects their heat of combustion.[1][2] This application note provides detailed protocols for the quantitative analysis of the heat of combustion of branched alkanes using bomb calorimetry and for the identification of combustion products using Gas Chromatography-Mass Spectrometry (GC-MS).

Key Performance Metrics: Heat of Combustion

The heat of combustion is a critical parameter that quantifies the energy released when a substance undergoes complete combustion with oxygen.[2] For isomeric alkanes, a lower heat of combustion corresponds to greater molecular stability.[2][3] Branched-chain alkanes are generally more stable and thus have lower heats of combustion compared to their straight-chain counterparts with the same number of carbon atoms.[1]

Quantitative Data Summary

The following table summarizes the standard enthalpy of combustion for a selection of linear and branched alkane isomers. This data illustrates the trend of decreasing heat of combustion with increased branching.

Alkane IsomerMolecular FormulaStructureMolar Mass ( g/mol )Enthalpy of Combustion (kJ/mol)
n-PentaneC₅H₁₂Straight-chain72.15-3509[3]
Isopentane (2-methylbutane)C₅H₁₂Branched72.15-3506[3]
Neopentane (2,2-dimethylpropane)C₅H₁₂Highly Branched72.15-3492[3]
n-HexaneC₆H₁₄Straight-chain86.18-4163[2]
n-HeptaneC₇H₁₆Straight-chain100.21-4817[4]
n-OctaneC₈H₁₈Straight-chain114.23-5470[4]
2-MethylheptaneC₈H₁₈Branched114.23-5466[3]
2,2,3,3-TetramethylbutaneC₈H₁₈Highly Branched114.23Not explicitly found

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol details the procedure for measuring the heat of combustion of volatile liquid branched alkanes using an oxygen bomb calorimeter.

Materials and Equipment:

  • Oxygen Bomb Calorimeter

  • Steel combustion capsule

  • Benzoic acid (for calibration)

  • Branched alkane sample (e.g., isopentane, 2-methylheptane)

  • Ignition wire (platinum or nichrome)

  • High-pressure oxygen cylinder with regulator

  • Digital thermometer with high precision

  • Analytical balance (accurate to 0.1 mg)

  • 2000 mL of deionized water

  • Pipette or syringe for sample handling

Protocol:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of benzoic acid into the steel capsule.

    • Cut a 10 cm piece of ignition wire and secure it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Carefully place the bomb head into the bomb cylinder and seal it tightly.

    • Pressurize the bomb with pure oxygen to approximately 30 atm.[5]

    • Submerge the bomb in the calorimeter bucket containing exactly 2000 mL of deionized water.

    • Allow the system to equilibrate for 5 minutes while stirring, then record the initial temperature.

    • Ignite the sample by pressing the ignition button.

    • Record the temperature at 1-minute intervals until a stable maximum temperature is reached.

    • Calculate the calorimeter constant using the known heat of combustion of benzoic acid (-3227 kJ/mol).[6]

  • Sample Analysis:

    • For volatile liquid alkanes, use a capsule to contain the sample. Accurately weigh the capsule, add a known mass (0.7-1.0 g) of the branched alkane, and seal it.

    • Place the capsule in the sample holder within the bomb.

    • Attach a new piece of ignition wire to the electrodes, ensuring it is in contact with the capsule.

    • Repeat steps 1.3 to 1.8 for the branched alkane sample.

    • After combustion, release the pressure slowly and collect any liquid from the bomb for analysis of acid formation (nitric acid and sulfuric acid if sulfur is present). This is done by titrating the bomb washings with a standard solution of sodium carbonate.

    • Measure the length of the unburned ignition wire to correct for the heat released by the wire's combustion.

  • Data Analysis:

    • Calculate the total heat released during the combustion of the branched alkane using the temperature change and the calorimeter constant.

    • Subtract the heat contributions from the ignition wire and any acid formation to determine the net heat of combustion for the sample.

    • Divide the net heat of combustion by the number of moles of the branched alkane burned to obtain the molar enthalpy of combustion.

Analysis of Combustion Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the method for identifying and quantifying the products of branched alkane combustion.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm id, 0.25 µm film thickness)[7]

  • Helium carrier gas (high purity)

  • Gas-tight syringe or solid-phase microextraction (SPME) device for sampling

  • Combustion chamber or reactor

  • Solvent for sample dilution (if necessary, e.g., hexane, dichloromethane)[8]

Protocol:

  • Sample Collection:

    • Perform the combustion of the branched alkane in a controlled environment or combustion chamber.

    • Collect the gaseous products using a gas-tight syringe or an SPME fiber exposed to the headspace of the combustion chamber.[8]

    • If collecting in a solvent, ensure the solvent does not interfere with the expected combustion products.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample components without thermal degradation (e.g., 250 °C).

    • Column and Oven Program:

      • Use a non-polar column like a DB-5 or HP-5MS for the separation of hydrocarbons and common combustion products.[8][9]

      • Set the initial oven temperature to a low value (e.g., 50 °C) and hold for a few minutes to separate highly volatile components.[7]

      • Program the oven to ramp up the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that allows for the elution of all expected products (e.g., 300 °C).[8]

    • Mass Spectrometer:

      • Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C).

      • Use electron ionization (EI) at a standard energy of 70 eV.

      • Set the mass scan range to cover the expected molecular weights of the products (e.g., m/z 40-550).

  • Sample Injection and Analysis:

    • Inject the collected sample (typically 1 µL for liquid injections) into the GC-MS system.

    • Acquire the data, which will consist of a total ion chromatogram (TIC) showing the separation of different compounds over time.

    • Identify the individual components by comparing their mass spectra to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library). Branched alkanes often show characteristic fragmentation patterns, with preferential cleavage at the branch points.[10]

Visualized Workflows

Bomb Calorimetry Workflow

G Bomb Calorimetry Experimental Workflow cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis A Weigh Sample (Alkane in Capsule) B Assemble Bomb Head (Attach Ignition Wire) A->B C Seal Bomb B->C D Pressurize with O₂ C->D E Equilibrate in Water Bath D->E F Ignite Sample E->F G Record Temperature Rise F->G H Calculate Total Heat Released G->H I Apply Corrections (Fuse Wire, Acid Formation) H->I J Determine Molar Enthalpy of Combustion I->J

Caption: Workflow for determining the enthalpy of combustion.

GC-MS Analysis Workflow

G GC-MS Analysis of Combustion Products cluster_sampling Sampling cluster_separation Separation & Detection cluster_data Data Analysis A Branched Alkane Combustion B Collect Gaseous Products (Syringe or SPME) A->B C Inject Sample into GC B->C D Separate Components in GC Column C->D E Ionize & Fragment in MS D->E F Detect Fragments E->F G Generate Total Ion Chromatogram (TIC) F->G H Obtain Mass Spectrum for each Peak G->H I Identify Compounds via Library Matching H->I

Caption: Workflow for the analysis of combustion products.

References

Application Notes: Isolating Alkanes from Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microorganisms, including bacteria, fungi, and algae, can be engineered to produce alkanes, which are valuable as biofuels and chemical feedstocks.[1] The production of these hydrocarbons occurs through specific metabolic pathways, often leveraging fatty acid biosynthesis.[1][2] A critical step after fermentation is the efficient isolation and purification of these non-polar alkane molecules from the complex, aqueous culture medium. The inherent insolubility of alkanes in water is the primary principle exploited in their extraction.[1]

This document provides detailed protocols for the isolation of alkanes from microbial cultures, focusing on solvent-based extraction techniques, which are common due to their effectiveness. The choice of method depends on factors such as the scale of the culture, the specific alkanes being produced, and the required purity for downstream applications like Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3][4]

Core Principles and Considerations

  • Solvent Selection: The ideal solvent should be non-polar to effectively dissolve alkanes, immiscible with water, have a low boiling point for easy removal, and be compatible with downstream analytical methods. Hexane, heptane, and pentane (B18724) are common choices.[5] The toxicity of the solvent is a crucial consideration, especially if in-situ extraction is attempted, as it can be harmful to the microorganisms.[6]

  • Phase Separation: After mixing the culture broth with an organic solvent, the mixture separates into an aqueous phase (containing cell debris, nutrients, and polar metabolites) and an organic phase (containing the dissolved alkanes).

  • Emulsion Formation: Some microbial cultures produce biosurfactants, which can lead to the formation of stable emulsions, complicating the separation of the organic and aqueous layers.[7] Centrifugation or the addition of demulsifying agents may be necessary to break these emulsions.

  • Product Location: Alkanes may be intracellular, extracellular, or attached to the cell surface. The extraction strategy must account for this. Cell lysis (e.g., sonication or homogenization) may be required to release intracellular alkanes, though often an appropriate solvent can extract alkanes directly from the cells.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Alkanes from a Liquid Microbial Culture

This protocol describes a standard method for extracting alkanes from a fermentation broth using an immiscible organic solvent.

Materials

  • Microbial culture broth

  • Separatory funnel (appropriate volume for the culture)

  • Extraction Solvent: n-Hexane (or n-heptane, ethyl acetate)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Conical flasks or beakers

  • Rotary evaporator or a gentle stream of nitrogen gas

  • Glass vials for final sample storage

  • Centrifuge and centrifuge tubes (if needed for cell pelleting)

  • Pipettes and safety bulb

Procedure

  • Culture Preparation:

    • Measure the volume of the microbial culture to be extracted.

    • (Optional) To separate extracellular from cell-associated alkanes, centrifuge the culture broth to pellet the cells. The supernatant can be decanted for extraction of extracellular alkanes, while the cell pellet can be resuspended and extracted separately. For total alkane extraction, proceed with the whole culture broth.

  • First Extraction:

    • Transfer the culture broth (or supernatant) to a separatory funnel.

    • Add the organic solvent. A common starting ratio is 1:1 (v/v) of solvent to culture. For smaller volumes, a higher solvent ratio (e.g., 2:1 or 3:1) may improve recovery.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Mount the separatory funnel on a stand and allow the layers to fully separate. The less dense organic layer (containing alkanes) will be on top.

  • Collection of Organic Phase:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer into a clean conical flask. Avoid collecting any of the aqueous phase or interfacial emulsion.

  • Repeat Extraction (Optional but Recommended):

    • Return the aqueous phase to the separatory funnel and repeat the extraction process (steps 2-3) with a fresh portion of solvent to maximize alkane recovery.

    • Combine the organic extracts from all repetitions.

  • Drying the Extract:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water. Swirl gently and let it sit for 5-10 minutes. The drying agent will clump as it absorbs water.

    • Decant or filter the dried organic solvent into a new, pre-weighed flask.

  • Solvent Removal/Concentration:

    • Evaporate the solvent using a rotary evaporator or by placing the sample under a gentle stream of nitrogen gas in a fume hood. This step concentrates the extracted alkanes.

    • Be careful not to evaporate to complete dryness if the alkanes are volatile.

  • Final Quantification:

    • Once the solvent is removed, the remaining residue contains the crude alkane fraction.

    • Redissolve the residue in a precise volume of a suitable solvent (e.g., 1 mL of hexane) for analysis.

    • The sample is now ready for quantification, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][8]

Protocol 2: Solid-Phase Extraction (SPE) for Alkane Cleanup

This protocol is used to purify the crude alkane extract obtained from LLE, removing more polar lipids or pigments.

Materials

  • Crude alkane extract (from Protocol 1, redissolved in a minimal amount of non-polar solvent)

  • SPE Cartridges: Non-polar, reverse-phase (e.g., C18, silica)

  • SPE Vacuum Manifold

  • Conditioning Solvent: Methanol (B129727) or Acetone

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: A polar solvent mixture (e.g., 10% methanol in water)

  • Elution Solvent: A non-polar solvent (e.g., Hexane, Dichloromethane)

  • Collection vials

Procedure

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Pass 3-5 mL of the elution solvent (e.g., hexane) through the cartridge to activate the stationary phase.

    • Pass 3-5 mL of a conditioning solvent (e.g., methanol) through the cartridge.

    • Pass 3-5 mL of deionized water to equilibrate the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the redissolved crude extract onto the cartridge. The non-polar alkanes will bind to the C18 stationary phase.

  • Washing:

    • Pass 3-5 mL of the wash solvent (e.g., 10% methanol in water) through the cartridge. This will wash away polar impurities while the alkanes remain bound.

  • Elution:

    • Place a clean collection vial under the cartridge outlet.

    • Add 2-4 mL of the non-polar elution solvent (hexane) to the cartridge to elute the purified alkanes.

  • Post-Elution:

    • The collected eluate contains the purified alkanes. This sample can be concentrated and prepared for GC-MS analysis as described in Protocol 1 (steps 6-7).

Data Presentation

Table 1: Comparison of Common Solvents for Alkane Extraction

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
n-Hexane 0.169Highly non-polar, low boiling point, good for GC analysis.Neurotoxic, flammable.
n-Pentane 0.036Very low boiling point, easy to evaporate.Highly volatile and flammable, may evaporate too quickly.
n-Heptane 0.198Less volatile than hexane, good for extracting longer-chain alkanes.Higher boiling point makes it harder to remove.
Ethyl Acetate 4.477Moderately polar, can extract a broader range of lipids.Higher polarity may co-extract more impurities.
Dichloromethane 3.140Effective solvent for a wide range of organic compounds.Higher density (forms bottom layer), toxic, environmental concerns.

Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Alkane Analysis

ParameterTypical SettingPurpose
Column Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µmSeparates compounds based on boiling point and polarity.
Injection Volume 1 µLIntroduces the sample into the system.
Inlet Temperature 250-280 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column.
Oven Program Initial: 50-70°C, Ramp: 10-15°C/min to 300-320°C, Hold: 5-10 minSeparates alkanes by chain length as temperature increases.
MS Source Temp ~230 °CIonizes the molecules eluting from the GC column.
MS Quad Temp ~150 °CFilters ions based on their mass-to-charge ratio.
Scan Range 40-550 m/zDetects a wide range of fragment ions for identification.

Visualizations

Workflow_Alkane_Isolation cluster_fermentation Upstream cluster_extraction Extraction & Purification cluster_analysis Downstream Analysis Culture Microbial Culture (Fermentation Broth) LLE Liquid-Liquid Extraction (e.g., with Hexane) Culture->LLE Add Solvent CrudeExtract Crude Organic Extract LLE->CrudeExtract Collect Organic Phase SPE Solid-Phase Extraction (SPE) (Optional Cleanup) CrudeExtract->SPE For Higher Purity Concentration Solvent Evaporation & Concentration CrudeExtract->Concentration Direct to Analysis PureExtract Purified Alkane Fraction SPE->PureExtract PureExtract->Concentration Analysis GC-MS Analysis (Identification & Quantification) Concentration->Analysis

Caption: General workflow for isolating and analyzing microbial alkanes.

LLE_Protocol Start Start: Culture Broth AddSolvent 1. Add organic solvent (e.g., Hexane) Start->AddSolvent Shake 2. Shake vigorously in separatory funnel AddSolvent->Shake Separate 3. Allow phases to separate Shake->Separate Collect 4. Collect upper organic phase Separate->Collect Dry 5. Dry with Na₂SO₄ Collect->Dry Concentrate 6. Concentrate sample (evaporate solvent) Dry->Concentrate End End: Crude Extract for Analysis Concentrate->End

Caption: Step-by-step process for Liquid-Liquid Extraction (LLE).

SPE_Protocol Start Start: Crude Extract Condition 1. Condition SPE Cartridge (Methanol -> Water) Start->Condition Load 2. Load Sample (Alkanes bind to cartridge) Condition->Load Wash 3. Wash Cartridge (Remove polar impurities) Load->Wash Elute 4. Elute Alkanes (with non-polar solvent) Wash->Elute End End: Purified Extract Elute->End

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Grignard Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of branched alkanes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form a branched alkane is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture.[1]

  • Solution: Magnesium Activation

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle can expose a fresh, reactive surface.

    • Chemical Activation: The most common method is to use a small crystal of iodine. The disappearance of the purple color of iodine indicates the activation of the magnesium surface.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.[2]

  • Solution: Rigorous Anhydrous Conditions

    • All glassware must be thoroughly dried, either by oven-drying overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere (argon or nitrogen).[1]

    • Anhydrous solvents are crucial. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]

Q2: I am observing a low yield of my desired branched alkane and a significant amount of a high molecular weight byproduct. What is the likely side reaction and how can I minimize it?

A2: This is a classic sign of the Wurtz coupling side reaction. This occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homocoupled product (R-R).[1] This side reaction is particularly prevalent with sterically hindered and reactive alkyl halides.

  • Minimization Strategies:

    • Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise to the magnesium suspension ensures a low concentration of the halide, favoring the reaction with magnesium over the Wurtz coupling.[1]

    • Temperature Control: The formation of the Grignard reagent is exothermic. Maintaining a low and controlled temperature can help suppress the Wurtz coupling reaction.

    • Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For some substrates, diethyl ether may be preferable to THF.[3]

    • Use of Excess Magnesium: A larger surface area of magnesium can promote the desired Grignard formation.

Q3: My reaction with a sterically hindered ketone is giving a low yield of the desired tertiary alcohol (precursor to the branched alkane), and I am recovering my starting ketone. What is happening?

A3: This is likely due to enolization. With sterically hindered ketones, the Grignard reagent can act as a base and abstract an acidic α-proton from the ketone, forming an enolate. This enolate is unreactive towards nucleophilic addition and will revert to the starting ketone upon aqueous workup.[4]

  • Solutions:

    • Use a Less Hindered Grignard Reagent: If possible, using a less bulky Grignard reagent can favor nucleophilic addition over enolization.

    • Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes suppress the enolization pathway.[5]

    • Addition of Cerium(III) Chloride (Luche Conditions): The addition of CeCl₃ can enhance the nucleophilic character of the Grignard reagent and promote addition to the carbonyl group.[1]

Q4: What are "Turbo-Grignard" reagents, and when should I consider using them?

A4: "Turbo-Grignard" reagents are prepared by adding lithium chloride (LiCl) to the Grignard reaction mixture. The presence of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This can significantly accelerate the reaction and improve yields, especially with challenging substrates like sterically hindered or electronically deactivated alkyl halides.[3]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Reaction fails to initiate (no bubbling, no heat evolution) 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent.1. Activate magnesium with iodine or 1,2-dibromoethane. Mechanically crush the magnesium turnings. 2. Ensure all glassware is flame-dried or oven-dried. Use freshly distilled anhydrous solvents.
Low yield of branched alkane, significant high molecular weight byproduct Wurtz coupling side reaction.1. Add the alkyl halide slowly to the magnesium suspension. 2. Maintain a low reaction temperature. 3. Consider using diethyl ether instead of THF.
Low yield of tertiary alcohol precursor, recovery of starting ketone Enolization of the ketone by the Grignard reagent.1. Use a less sterically hindered Grignard reagent. 2. Perform the reaction at a lower temperature. 3. Add CeCl₃ to the reaction mixture.
Formation of a significant amount of alkene byproduct Elimination reaction (E2) of the alkyl halide.1. Use a less basic Grignard reagent if possible. 2. Lower the reaction temperature.
Low overall yield despite successful initiation 1. Incomplete reaction. 2. Quenching of the Grignard reagent by acidic protons on the substrate.1. Increase reaction time or gently heat to ensure completion. 2. Ensure the substrate does not contain acidic functional groups (e.g., -OH, -NH, -COOH).

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct (%)
Diethyl Ether (Et₂O)HighLow
Tetrahydrofuran (THF)LowerHigher

Note: The relative amounts of Grignard product and Wurtz coupling byproduct are highly substrate-dependent. This table represents a general trend observed for reactive alkyl halides.

Table 2: Effect of Temperature on the Yield of a Halogenation Reaction Using a Methyl Grignard Reagent

Temperature (°C)Product Yield (%)Byproduct (Alkene) Yield (%)
Room Temperature81Present
081Decreased
-78DecreasedFurther Decreased

Data adapted from a study on the iodination of an alkyl mesylate using MeMgI. While not a direct synthesis of a branched alkane, it illustrates the general principle of temperature effects on Grignard reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyldecane via Cobalt-Catalyzed Cross-Coupling

This protocol describes the synthesis of a highly branched alkane by the cross-coupling of a tertiary Grignard reagent with a primary alkyl iodide, catalyzed by cobalt(II) chloride.

  • Materials:

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add CoCl₂ (2 mol%) and LiI (4 mol%).

    • Add anhydrous THF and isoprene (2 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the tert-butylmagnesium chloride solution (1.2 equivalents).

    • Add 1-iodooctane (1.0 equivalent) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with hexanes.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.

Protocol 2: General Procedure for the Formation of a Tertiary Grignard Reagent (tert-Butylmagnesium Chloride)

This protocol outlines the preparation of a tertiary Grignard reagent, a key intermediate for the synthesis of quaternary alkanes.

  • Materials:

    • Magnesium turnings

    • tert-Butyl chloride

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

    • Iodine (one crystal)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place the magnesium turnings.

    • Cover the magnesium with anhydrous Et₂O.

    • Add a small amount of tert-butyl chloride containing a crystal of iodine to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and disappearance of the iodine color), add a solution of tert-butyl chloride in anhydrous Et₂O dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional 15-30 minutes. The resulting gray, cloudy solution is the tert-butylmagnesium chloride reagent.

Visualizations

Experimental_Workflow A 1. Setup and Preparation - Flame-dry glassware - Inert atmosphere (Ar/N2) B 2. Magnesium Activation - Add Mg turnings - Add Iodine crystal A->B C 3. Grignard Reagent Formation - Add small portion of alkyl halide to initiate - Slow dropwise addition of remaining alkyl halide B->C D 4. Reaction with Electrophile - Cool Grignard solution (0°C) - Dropwise addition of ketone/aldehyde C->D E 5. Aqueous Workup - Quench with sat. NH4Cl (aq) - Separate organic layer D->E F 6. Purification - Dry with Na2SO4/MgSO4 - Concentrate and purify (distillation/chromatography) E->F

Caption: A typical experimental workflow for the Grignard synthesis of a branched alkane precursor.

Troubleshooting_Logic Start Low Yield of Branched Alkane Q1 Did the reaction initiate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 High MW byproduct observed? A1_Yes->Q2 Sol1 Troubleshoot Initiation: - Activate Mg (Iodine) - Ensure anhydrous conditions A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Minimize Wurtz Coupling: - Slow alkyl halide addition - Lower temperature A2_Yes->Sol2 Q3 Starting ketone recovered? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Prevent Enolization: - Use less hindered Grignard - Lower temperature - Add CeCl3 A3_Yes->Sol3 End Other issues: - Reagent purity - Stoichiometry A3_No->End

Caption: A decision tree for troubleshooting low product yield in Grignard synthesis.

References

Resolving co-elution issues in GC analysis of C13H28 isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of C13H28 Isomers

Welcome to the technical support center for resolving co-elution issues in the Gas Chromatography (GC) analysis of C13H28 isomers, such as tridecane (B166401) and its various branched counterparts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my C13H28 isomers co-eluting on my GC column?

A1: Co-elution of C13H28 isomers is a common challenge due to their similar boiling points and chemical properties. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The separation of alkanes is primarily driven by boiling point differences. A non-polar stationary phase is essential.[1][2] Using a polar column will result in poor separation.

  • Suboptimal Column Dimensions: A column that is too short or has too large an internal diameter may not provide the necessary efficiency (theoretical plates) for separating closely related isomers.[1][3]

  • Unoptimized Oven Temperature Program: A temperature ramp that is too fast will not allow sufficient interaction between the isomers and the stationary phase, leading to poor resolution.[1][4][5]

  • Incorrect Carrier Gas Flow Rate: The carrier gas linear velocity affects column efficiency. A flow rate that is too high or too low can lead to band broadening and reduced separation.[1][6]

Q2: What is the best type of GC column for separating C13H28 isomers?

A2: For separating non-polar C13H28 isomers, a non-polar stationary phase is the ideal choice.[1][2]

  • Recommended Phases: 100% dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, Rxi-5ms) are excellent starting points. These phases separate compounds primarily by their boiling points.[1]

  • Column Dimensions: For complex mixtures of isomers, a long column with a small internal diameter is recommended to maximize efficiency. Consider a column with the following dimensions:

    • Length: 60 m or even 100 m for highly complex samples.[1][7]

    • Internal Diameter (ID): 0.25 mm or 0.18 mm for higher resolution.[1]

    • Film Thickness: 0.25 µm is a good general-purpose thickness.

Q3: How can I optimize my GC oven temperature program to resolve co-eluting tridecane isomers?

A3: Optimizing the temperature program is a powerful way to improve the resolution of closely eluting compounds.[4]

  • Lower the Initial Temperature: Starting at a lower oven temperature can enhance the separation of more volatile isomers that elute early.[4][6]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min instead of 10-20°C/min) allows for more interaction with the stationary phase, which can significantly improve resolution.[1][5][8]

  • Introduce an Isothermal Hold: Adding a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can often achieve baseline separation.[4][8]

Q4: Can changing the carrier gas or its flow rate improve my separation?

A4: Yes, optimizing the carrier gas flow rate is crucial for achieving maximum column efficiency.

  • Van Deemter Equation: This principle describes the relationship between the carrier gas linear velocity and column efficiency (plate height).[6] Operating at the optimal linear velocity for your chosen carrier gas (Helium, Hydrogen, or Nitrogen) will minimize peak broadening.

  • Practical Adjustments: Try adjusting your flow rate by 10-20% (both higher and lower) to see the effect on the resolution of your target isomers.[6] For many capillary columns, the optimal flow rate for helium is around 1-2 mL/min.[6] Using hydrogen as a carrier gas can sometimes provide better efficiency at higher linear velocities, shortening run times without sacrificing resolution.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving co-elution issues.

Initial Assessment of Co-elution

Before making changes, confirm that you have a co-elution problem.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable shoulder or tailing.[6][9]

  • Mass Spectrometry (MS) Data: If using a GC-MS system, examine the mass spectrum across the unresolved peak. A changing mass spectrum from the start to the end of the peak is a clear sign of co-eluting compounds.[4] You can also use Extracted Ion Chromatograms (EICs) for ions that may be unique to specific isomers to see if their peak apexes differ.[8]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for addressing co-elution.

G cluster_start Start cluster_method Method Optimization cluster_column Column Selection cluster_advanced Advanced Techniques cluster_end Result start Co-elution of C13H28 Isomers Observed temp Optimize Oven Temperature Program (Lower initial T, reduce ramp) start->temp First Step flow Adjust Carrier Gas Flow Rate (Optimize linear velocity) temp->flow If still co-eluting end_node Resolution Achieved temp->end_node Success! injection Check Injection Parameters (Split ratio, temp) flow->injection If minor improvement flow->end_node Success! phase Confirm Appropriate Stationary Phase (Non-polar, e.g., DB-1, DB-5) injection->phase If still co-eluting dimensions Increase Column Length or Decrease ID (e.g., 60m x 0.18mm) gcxgc Consider GCxGC for Highly Complex Samples dimensions->gcxgc For ultimate resolution dimensions->end_node Success! phase->dimensions For more efficiency gcxgc->end_node Success!

Caption: A logical workflow for troubleshooting co-elution of C13H28 isomers.

Data Presentation

Optimizing column dimensions is critical for achieving the required efficiency for isomer separation. The following table summarizes the impact of changing various column parameters.

ParameterChangeEffect on ResolutionEffect on Analysis TimeRecommended for C13H28 Isomers
Column Length Increase (e.g., 30m to 60m)Increases (more theoretical plates)[1]IncreasesUse ≥60 m for complex isomer mixtures.[1]
Internal Diameter (ID) Decrease (e.g., 0.32mm to 0.25mm)Increases (higher efficiency)[1]Decreases0.25 mm is a good starting point; use 0.18 mm for higher resolution.[1]
Film Thickness (df) DecreaseIncreases (less band broadening)[3]Decreases0.25 µm to 0.50 µm is suitable for this boiling range.[1]
Phase Ratio (β) Decrease (thicker film for same ID)Decreases (more interaction)Increases A lower β value increases retention, which can be beneficial for volatile isomers.[10]

Experimental Protocols

General GC-MS Protocol for C13H28 Isomer Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample.

G prep 1. Sample Preparation Dissolve sample in a non-polar solvent (e.g., hexane). inject 2. Injection Inject 1 µL using a split injection (e.g., 100:1 ratio). prep->inject separate 3. GC Separation Use optimized column and oven program. inject->separate detect 4. MS Detection Acquire mass spectra (e.g., scan m/z 40-250). separate->detect analyze 5. Data Analysis Identify isomers using retention times and mass spectra. detect->analyze

Caption: General experimental workflow for the GC-MS analysis of C13H28 isomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing C13H28 isomers in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 10-100 µg/mL.

  • Vortex the solution to ensure it is homogenous.

2. GC System and Conditions:

  • GC Column: Agilent DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless inlet.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-250.

  • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

  • Identify the linear n-tridecane peak. Branched isomers will typically elute before the corresponding n-alkane.[7]

  • Examine the mass spectra. Branched alkanes often show preferential fragmentation at the branch point, resulting in a different fragmentation pattern compared to the straight-chain isomer.[11]

  • Use Kovats retention indices (KI) by running an n-alkane standard mixture under the same conditions to aid in the identification of specific branched isomers.[12]

References

Technical Support Center: Purity Assessment of 5-(1-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the purity assessment of 5-(1-Methylpropyl)nonane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a sample of this compound?

A1: Potential impurities in this compound largely depend on its synthetic route. Common synthesis methods for branched alkanes include alkylation reactions, Grignard reagents, and catalytic cracking.[1] Based on these methods, you may encounter:

  • Structural Isomers: Other C13 alkanes with different branching patterns are common impurities that can be difficult to separate due to similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis, these could include shorter-chain alkanes, alkyl halides, or carbonyl compounds.

  • Byproducts from Side Reactions: Halogenation, for instance, can occur at different positions on the alkane chain.[1]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., hexane, heptane) may be present.

Q2: Which analytical technique is best suited for determining the purity of this compound?

A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most powerful and commonly used technique for assessing the purity of volatile, non-polar compounds like this compound.

  • GC-FID provides excellent quantitative information on the relative amounts of different components in a sample.

  • GC-MS is invaluable for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns.[2]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[3][4]

Q3: Why is it challenging to separate isomers of this compound using Gas Chromatography?

A3: Isomers of C13 alkanes often have very similar boiling points and polarities, making their separation by conventional GC challenging.[5] Achieving good resolution typically requires:

  • High-resolution capillary columns: Long columns (e.g., 60-100m) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) are often necessary.

  • Optimized temperature programs: A slow oven temperature ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting isomers.[2]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing in the GC analysis of alkanes is often indicative of issues within the GC system rather than chemical interactions.[6]

    • Possible Causes & Solutions:

      • Contaminated Inlet Liner: Non-volatile residues in the inlet liner can interact with the analyte. Solution: Replace the inlet liner.

      • Improper Column Installation: Incorrect positioning of the column in the inlet or detector can cause dead volume. Solution: Reinstall the column according to the manufacturer's instructions.

      • Column Contamination: Buildup of non-volatile material at the head of the column. Solution: Trim the first 10-20 cm of the column.[7]

      • Leaks: Leaks in the system, particularly at the septum or column fittings, can disrupt carrier gas flow. Solution: Perform a leak check and replace septa and ferrules as needed.[8]

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between runs. Why is this happening?

  • Answer: Retention time instability can lead to unreliable peak identification.

    • Possible Causes & Solutions:

      • Fluctuations in Carrier Gas Flow: Inconsistent flow rates will directly affect retention times. Solution: Check the gas supply and ensure the flow controller is functioning correctly.

      • Oven Temperature Instability: Poor temperature control will lead to variable retention. Solution: Verify the oven temperature calibration and ensure the temperature program is consistent.

      • Leaks: As with peak shape issues, leaks can affect system pressure and flow. Solution: Perform a thorough leak check of the GC system.[7]

Mass Spectrometry (MS) Analysis

Issue 1: Weak or Absent Molecular Ion Peak

  • Question: I am using GC-MS with Electron Ionization (EI), but I don't see a clear molecular ion peak for this compound. Is this normal?

  • Answer: Yes, this is a common characteristic of branched alkanes when analyzed by EI-MS.

    • Explanation: Branched alkanes tend to fragment readily at the branching point, leading to the formation of stable carbocations.[9] This results in a very weak or even absent molecular ion peak (M+). The base peak is often a fragment resulting from cleavage at the branch.

    • Suggestion: If confirming the molecular weight is critical, consider using a "softer" ionization technique like Chemical Ionization (CI) or Field Ionization (FI), which imparts less energy to the molecule and results in less fragmentation.

Issue 2: Difficulty in Distinguishing Isomers by Mass Spectra

  • Question: The mass spectra of several isomeric impurities are very similar to that of this compound. How can I differentiate them?

  • Answer: The mass spectra of alkane isomers produced by standard 70 eV EI are often very similar, dominated by fragment ions at m/z 43, 57, 71, and 85.[10]

    • Solution:

      • Rely on Chromatographic Separation: The primary method for distinguishing isomers should be high-resolution gas chromatography.

      • Lower Ionization Energy: Reducing the electron energy in EI (soft EI) can sometimes preserve more of the molecular ion and provide more informative fragmentation patterns for isomer differentiation.[9]

      • Kovats Retention Indices: Calculating and comparing the Kovats retention indices of your peaks to literature values can aid in isomer identification.[11][12]

Quantitative NMR (qNMR) Analysis

Issue 1: Inaccurate Quantification

  • Question: My purity calculation using qNMR seems incorrect. What are the common pitfalls?

  • Answer: Accurate quantification by NMR requires careful experimental setup and data processing.

    • Possible Causes & Solutions:

      • Incomplete Relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between pulses, leading to inaccurate integrals. Solution: Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons being quantified.

      • Poor Signal-to-Noise Ratio: Low signal-to-noise can lead to integration errors. Solution: Increase the number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[3]

      • Baseline Distortion: An uneven baseline will lead to inaccurate integration. Solution: Ensure proper phasing and baseline correction of the spectrum.

      • Impure Internal Standard: The purity of the internal standard is critical for accurate quantification. Solution: Use a certified reference material (CRM) as the internal standard whenever possible.

      • Signal Overlap: Overlap between the analyte signals and the internal standard or impurity signals will prevent accurate integration. Solution: Choose an internal standard with signals in a clear region of the spectrum and select a deuterated solvent that provides good signal dispersion.[4]

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for this compound Purity Analysis [2]

ParameterRecommended SettingPurpose
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)Provides high resolution for isomer separation.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 minGradual temperature increase to separate closely boiling isomers.
MS Transfer Line Temp 280 °CPrevents condensation of analytes before entering the MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProduces reproducible fragmentation patterns for library matching.

Table 2: Expected 13C NMR Chemical Shifts for this compound (Predicted)

Carbon AtomPredicted Chemical Shift (ppm)
C1, C9~14.2
C2, C8~23.1
C3, C7~32.5
C4, C6~30.0
C5~45.0
C1'~38.0
C2'~29.0
C1'' (methyl on propyl)~11.5
C2'' (ethyl on propyl)~20.0
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: GC-MS Purity Analysis of this compound
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in high-purity hexane.

    • Create a working sample by diluting the stock solution to approximately 100 µg/mL in hexane.[2]

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 1 .

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Analysis:

    • Inject a solvent blank (hexane) to verify system cleanliness.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks.

    • For any significant impurities, analyze their mass spectra and compare them to a spectral library (e.g., NIST) for tentative identification.

Protocol 2: Quantitative NMR (qNMR) for Purity Determination
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The standard should be soluble in the chosen solvent and have signals that do not overlap with the analyte.

    • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following considerations:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest (a conservative value of 30-60 seconds is often sufficient for alkanes).

      • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

GC_Troubleshooting_Workflow start Purity Analysis Issue issue_type Select Issue Type start->issue_type gc_issue GC Related issue_type->gc_issue ms_issue MS Related issue_type->ms_issue qnmr_issue qNMR Related issue_type->qnmr_issue peak_shape Poor Peak Shape? gc_issue->peak_shape retention_shift Retention Time Shift? gc_issue->retention_shift weak_mol_ion Weak Molecular Ion? ms_issue->weak_mol_ion isomer_id Isomer ID Difficulty? ms_issue->isomer_id inaccurate_quant Inaccurate Quantification? qnmr_issue->inaccurate_quant peak_shape->retention_shift No check_liner Replace Inlet Liner peak_shape->check_liner Yes check_flow Verify Carrier Gas Flow retention_shift->check_flow Yes check_column_install Re-install Column check_liner->check_column_install trim_column Trim Column check_column_install->trim_column leak_check_gc Perform Leak Check trim_column->leak_check_gc check_oven Check Oven Temperature check_flow->check_oven check_oven->leak_check_gc weak_mol_ion->isomer_id No soft_ionization Consider Soft Ionization (CI) weak_mol_ion->soft_ionization Yes rely_on_gc Rely on GC Separation isomer_id->rely_on_gc Yes kovats_index Calculate Kovats Index rely_on_gc->kovats_index check_d1 Increase Relaxation Delay (d1) inaccurate_quant->check_d1 Yes increase_scans Increase Number of Scans check_d1->increase_scans check_baseline Check Baseline Correction increase_scans->check_baseline check_standard Verify Internal Standard Purity check_baseline->check_standard

Caption: Troubleshooting workflow for purity assessment of this compound.

Purity_Assessment_Workflow start Sample of this compound sample_prep Sample Preparation (Dilution in Hexane) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis qnmr_analysis Quantitative NMR (qNMR) Analysis (with Internal Standard) sample_prep->qnmr_analysis data_analysis Data Analysis gcms_analysis->data_analysis purity_calc Purity Calculation (Area Percent) data_analysis->purity_calc impurity_id Impurity Identification (Mass Spectra Library Search) data_analysis->impurity_id qnmr_purity High-Accuracy Purity Determination qnmr_analysis->qnmr_purity

References

Technical Support Center: Alkane Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkane analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fragmentation and obtain clear, interpretable mass spectra for alkanes.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry of alkanes.

Issue 1: The molecular ion peak for my alkane is weak or absent.

Cause: Alkanes, especially long-chain and branched ones, are highly susceptible to fragmentation with hard ionization techniques like Electron Ionization (EI).[1] The energy from EI often breaks C-C bonds, leading to a low abundance or complete absence of the molecular ion.[1][2]

Solutions:

  • Utilize Soft Ionization Techniques: These methods impart less energy to the analyte molecule, resulting in significantly less fragmentation.[1][3]

    • Chemical Ionization (CI): This is a highly recommended technique where a reagent gas produces ions with minimal excess energy. You are more likely to observe a protonated molecule, [M+H]⁺.[1][4]

    • Field Desorption (FD) / Field Ionization (FI): These are very gentle ionization methods that tend to produce mass spectra with little to no fragmentation.[3][5]

    • Atmospheric Pressure Photoionization (APPI): This soft ionization technique uses photons to ionize samples and is suitable for non-polar compounds like alkanes.[6]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): While primarily used for large biomolecules, MALDI is a soft ionization technique that can be applied to reduce fragmentation.[4][6][7]

  • Optimize Electron Ionization (EI) Parameters: If you must use EI, you can try to reduce fragmentation by:

    • Lowering Electron Energy: Reducing the electron energy from the standard 70 eV can decrease the internal energy of the molecular ion, thus reducing fragmentation.[8]

    • Using a Supersonic Molecular Beam: This technique cools the molecules, eliminating intramolecular thermal vibrational energy and making the molecular ion more stable.[8]

  • Reduce Ion Source Temperature: Lowering the ion source temperature can minimize thermal degradation of the analyte before ionization.[1]

Issue 2: My mass spectrum is overly complex and difficult to interpret.

Cause: The extensive fragmentation of alkanes can lead to a multitude of peaks, making spectral interpretation challenging.[9] Branched alkanes, in particular, show complex patterns due to preferential cleavage at branching points.[10][11]

Solutions:

  • Employ Soft Ionization: As mentioned previously, soft ionization techniques will simplify the spectrum by reducing the number of fragment ions.

  • Tandem Mass Spectrometry (MS/MS): If you are using a tandem mass spectrometer, you can isolate the molecular ion (or protonated molecule) and then induce fragmentation in a controlled manner.

    • Lower the Collision Energy: In MS/MS experiments, reducing the collision energy will decrease the extent of fragmentation of the precursor ion.[1][12]

  • Ensure Sample Purity: Impurities in your sample can contribute to the complexity of the mass spectrum. Use chromatographic techniques like Gas Chromatography (GC) to purify your sample before it enters the mass spectrometer.[1]

  • Perform Background Subtraction: This can help remove interfering ions from the solvent or GC column bleed, simplifying the spectrum.[1]

Frequently Asked Questions (FAQs)

Q1: Why do alkanes fragment so easily in mass spectrometry?

Upon ionization, the resulting molecular ion has significantly weakened C-C and C-H bonds.[2] In hard ionization methods like EI, a large amount of energy is transferred to the molecule, causing these weakened bonds to break, leading to extensive fragmentation.[1][13] The fragmentation of straight-chain alkanes results in characteristic clusters of peaks separated by 14 Da (corresponding to CH₂ groups).[2][14]

Q2: What are the typical fragmentation patterns for branched alkanes?

Branched alkanes show a less intense or absent molecular ion peak compared to their straight-chain isomers.[10][11] Fragmentation occurs preferentially at the branching points because this leads to the formation of more stable secondary and tertiary carbocations.[10][15] The loss of the largest alkyl fragment at a branch point is often favored.[10]

Q3: Which soft ionization technique is best for my alkane sample?

The choice of soft ionization technique depends on the specific alkane and the available instrumentation. The table below provides a comparison to help you decide.

Ionization TechniquePrincipleBest ForResulting Ion
Chemical Ionization (CI) A reagent gas is ionized by electrons, and these reagent ions then react with the analyte to form ions with little excess energy.[4]Volatile and thermally stable alkanes, often coupled with GC.[M+H]⁺ (protonated molecule)[1]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent ions from the solvent vapor at atmospheric pressure, which then ionize the analyte.[9]Less volatile alkanes, often coupled with LC.[M-H]⁺, [M-3H]⁺, or [M-3H+H₂O]⁺[9]
Field Ionization (FI) / Field Desorption (FD) A high electric field is used to ionize the analyte with minimal energy transfer.[3]Non-volatile or thermally labile alkanes.M⁺˙ (molecular ion)[3]
Atmospheric Pressure Photoionization (APPI) Photons from a lamp ionize the analyte, often with the help of a dopant.[6]A wide range of non-polar compounds, often coupled with LC.M⁺˙ (molecular ion)
Q4: How can I confirm the molecular weight of my alkane if the molecular ion is absent?

If you cannot observe the molecular ion, using a soft ionization technique like Chemical Ionization (CI) is the best approach to determine the molecular weight.[14] CI will typically produce a prominent protonated molecule ([M+H]⁺), from which the molecular weight can be easily deduced.[1]

Experimental Protocols

Protocol 1: Analysis of a Long-Chain Alkane using Chemical Ionization (CI)

This protocol outlines the general steps for analyzing a long-chain alkane using GC-CI-MS to minimize fragmentation and observe the protonated molecule.

  • Instrument Setup:

    • Couple a Gas Chromatograph (GC) to the mass spectrometer.

    • Select a suitable reagent gas for CI, such as methane (B114726) or isobutane.

    • Maintain the reagent gas pressure in the ion source at approximately 1 torr.[1]

  • Ion Source Parameters:

    • Set the ion source temperature to a value that allows for efficient sample vaporization without causing thermal degradation (a typical starting point is 250°C).[1]

    • Use a standard electron energy (e.g., 70 eV) to ionize the reagent gas.[1]

  • Sample Introduction:

    • Dissolve the alkane sample in a volatile solvent like hexane.

    • Inject the sample into the GC. The GC will separate the analyte from the solvent and any impurities.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in CI mode.

    • Look for the protonated molecule, [M+H]⁺, which will be the ion with the highest mass-to-charge ratio.

Visualizations

Workflow for Minimizing Alkane Fragmentation

The following diagram illustrates the decision-making process for minimizing fragmentation during alkane analysis by mass spectrometry.

Workflow for Minimizing Alkane Fragmentation start Start: Alkane Sample for MS Analysis ionization_choice Choose Ionization Method start->ionization_choice ei_selected Electron Ionization (EI) ionization_choice->ei_selected Hard soft_ionization Soft Ionization (CI, APCI, FD, etc.) ionization_choice->soft_ionization Soft observe_spectrum Observe Mass Spectrum ei_selected->observe_spectrum soft_ionization->observe_spectrum fragmentation_check Is Fragmentation Excessive? observe_spectrum->fragmentation_check optimize_ei Optimize EI Parameters: - Lower Electron Energy - Reduce Source Temperature fragmentation_check->optimize_ei Yes ms_ms_check Using MS/MS? fragmentation_check->ms_ms_check No optimize_ei->observe_spectrum lower_collision_energy Lower Collision Energy ms_ms_check->lower_collision_energy Yes end_analysis Analysis Complete ms_ms_check->end_analysis No lower_collision_energy->observe_spectrum

Caption: Decision workflow for minimizing alkane fragmentation.

Logical Relationship of Ionization Techniques and Fragmentation

This diagram shows the relationship between different ionization techniques and the resulting degree of fragmentation for alkanes.

Ionization Techniques vs. Alkane Fragmentation cluster_hard Hard Ionization cluster_soft Soft Ionization ei Electron Ionization (EI) high_frag Extensive Fragmentation (Weak or Absent M⁺˙) ei->high_frag ci Chemical Ionization (CI) low_frag Minimal Fragmentation (Abundant [M+H]⁺ or M⁺˙) ci->low_frag apci APCI apci->low_frag fd Field Desorption (FD) fd->low_frag appi APPI appi->low_frag

Caption: Ionization techniques and their impact on fragmentation.

References

Technical Support Center: Troubleshooting Low Signal Intensity in Alkane NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy of alkanes.

FAQs on Low Signal Intensity in Alkane NMR

Q1: Why are the signals for my alkane sample so weak in the ¹H or ¹³C NMR spectrum?

A low signal-to-noise ratio in the NMR spectrum of alkanes can stem from several factors, broadly categorized into sample preparation and instrument parameters. The most common cause is an insufficient concentration of the analyte. Other significant factors include improper setting of the relaxation delay (D1), an inadequate number of scans, and the presence of paramagnetic impurities like dissolved oxygen. For ¹³C NMR, the low natural abundance of the ¹³C isotope (about 1.1%) and potentially long spin-lattice relaxation times (T₁) for alkane carbons further contribute to lower signal intensity.

Q2: How does the chain length of my alkane affect the NMR signal?

The chain length and molecular structure of an alkane influence its molecular motion in solution, which in turn affects the spin-lattice relaxation time (T₁). Generally, smaller, more rapidly tumbling molecules have longer T₁ values. As the alkane chain length increases, molecular motion slows, leading to shorter T₁ values. This is important because the relaxation delay (D1) in your experiment should be set based on the T₁ of the nuclei of interest to avoid signal saturation.

Q3: My baseline is very noisy, making it difficult to see my alkane signals. What can I do?

A noisy baseline is a classic sign of a low signal-to-noise ratio. The most direct way to improve this is by increasing the number of scans. The signal-to-noise ratio increases with the square root of the number of scans, so quadrupling the number of scans will double the signal-to-noise ratio. Other causes can include poor magnetic field homogeneity (shimming) or issues with the NMR probe's tuning and matching.

Q4: Can the choice of deuterated solvent impact the signal intensity?

Yes, while the primary role of the deuterated solvent is to provide a lock signal, it can indirectly affect signal intensity. A highly viscous solvent will slow down the tumbling of your alkane molecules, which can lead to broader lines and a decrease in peak height. Additionally, ensure your alkane is fully dissolved in the chosen solvent, as any undissolved material will not contribute to the NMR signal and will worsen the magnetic field homogeneity.

Q5: I am trying to perform quantitative NMR (qNMR) on an alkane mixture, but my results are not accurate. Could low signal be the cause?

Absolutely. Accurate quantification requires a high signal-to-noise ratio (typically >100:1) to allow for precise integration of the peaks. Furthermore, for qNMR, it is crucial that the nuclei are fully relaxed between pulses to ensure the signal intensity is directly proportional to the number of nuclei. This means setting the relaxation delay (D1) to be at least 5 times the longest T₁ value of any nucleus in your sample. If D1 is too short, signals from nuclei with long T₁ values will be suppressed, leading to inaccurate quantitative results.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity in your alkane NMR experiments.

Step 1: Verify Sample Preparation

Errors in sample preparation are a frequent cause of poor-quality NMR spectra.

Question Possible Cause Recommended Action
Is the sample concentration sufficient? The sample is too dilute.For ¹H NMR, aim for 5-25 mg in 0.6-0.7 mL of solvent. For the less sensitive ¹³C NMR, a higher concentration (20-100 mg) is often necessary.
Is the sample fully dissolved? Solid particles are present.Ensure complete dissolution. If necessary, gently warm the sample or use sonication. The solution should be transparent and free of visible particles.
Has the sample been filtered? Particulate matter is degrading the magnetic field homogeneity.Filter the sample solution through a pipette with a small plug of glass wool directly into a clean NMR tube. This removes dust and undissolved solids.
Is the sample volume correct? Insufficient sample volume leads to poor shimming.The sample height in a standard 5 mm NMR tube should be at least 4-5 cm (approximately 0.6-0.7 mL) to be within the detection coil of the spectrometer.
Is the sample free of paramagnetic impurities? Dissolved oxygen or metal ions are shortening relaxation times and broadening signals.Degas the sample, especially for T₁-sensitive or quantitative experiments. The most effective method is the freeze-pump-thaw technique (see Experimental Protocols).
Step 2: Optimize Spectrometer Parameters

Fine-tuning the experimental parameters is critical for maximizing signal intensity.

Parameter Issue Recommended Action
Number of Scans (ns) Insufficient signal averaging.The signal-to-noise ratio improves with the square root of the number of scans. Try quadrupling the number of scans to double the signal-to-noise.
Relaxation Delay (d1) Signal saturation due to an insufficient delay between pulses.For qualitative spectra, a d1 of 1-2 seconds is often sufficient, especially if using a reduced pulse angle (e.g., 30° or 45°). For quantitative ¹³C NMR of alkanes, a much longer delay (e.g., 10-30 seconds or 5 times the longest T₁) is necessary to allow for full relaxation, particularly of non-protonated carbons if present.
Pulse Angle A 90° pulse requires a long relaxation delay.Using a smaller flip angle (e.g., 30° or 45°) allows for a shorter relaxation delay (d1), enabling more scans to be acquired in the same amount of time, which can improve the overall signal-to-noise ratio.
Shimming Poor magnetic field homogeneity is causing broad lines.Re-shim the magnet, especially if you have changed samples or if the instrument has not been used recently. Automated shimming routines are generally effective, but manual shimming may be required for challenging samples.
Receiver Gain The receiver gain is set too low.The receiver gain should be set as high as possible without causing ADC overflow (clipping the FID). Most modern spectrometers have an automated routine to set the receiver gain optimally.
Step 3: Advanced Techniques

If the signal is still weak, consider using a spectral editing pulse sequence.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique transfers polarization from protons to directly attached carbons, significantly enhancing the signal of CH, CH₂, and CH₃ groups. It is particularly useful for ¹³C NMR of alkanes where signals can be weak. Quaternary carbons are not observed in DEPT spectra. (See Experimental Protocols for a detailed guide).

Quantitative Data Hub

Table 1: Effect of Number of Scans on Signal-to-Noise (S/N) Ratio

This table illustrates the theoretical improvement in the S/N ratio by increasing the number of scans. The S/N ratio is proportional to the square root of the number of scans (S/N ∝ √ns).

Number of Scans (ns) Relative S/N Improvement Factor Example S/N
11x5:1
42x10:1
164x20:1
648x40:1
25616x80:1
102432x160:1

Note: The example S/N is based on a hypothetical starting S/N of 5:1 for a single scan.

Table 2: Typical ¹³C and ¹H T₁ Relaxation Times for n-Alkanes

T₁ values are dependent on the solvent, temperature, and magnetic field strength. The following are approximate values for illustrative purposes. In general, T₁ values for carbons decrease as you move from the end of the chain towards the middle due to slower segmental motion.

Alkane Carbon Position Approximate ¹³C T₁ (seconds) in CDCl₃ Approximate ¹H T₁ (seconds) in CDCl₃
n-HexaneC1 (CH₃)5.5~4.0
C2 (CH₂)4.8~3.5
C3 (CH₂)4.5~3.2
n-DecaneC1 (CH₃)3.8~2.8
C2 (CH₂)2.5~2.0
C3 (CH₂)2.0~1.8
C4 (CH₂)1.8~1.6
C5 (CH₂)1.7~1.5
n-HexadecaneC1 (CH₃)2.5~1.8
C2 (CH₂)1.5~1.2
C4 (CH₂)0.9~0.8
C8 (CH₂)0.7~0.6

Note: These are representative values and can vary. For accurate quantitative work, it is recommended to measure the T₁ values for your specific sample and conditions.

Experimental Protocols

Protocol 1: Freeze-Pump-Thaw Degassing of an NMR Sample

This is the most effective method for removing dissolved paramagnetic oxygen, which can broaden signals and shorten relaxation times.

Materials:

  • NMR tube with the sample dissolved in a deuterated solvent.

  • Schlenk line or high-vacuum pump.

  • Dewar flasks.

  • Liquid nitrogen or a dry ice/acetone bath.

Procedure:

  • Freeze: Carefully immerse the lower part of the sealed NMR tube in a dewar containing liquid nitrogen. Allow the sample to freeze completely. To avoid condensing liquid oxygen, ensure the sample is under an inert atmosphere before freezing if starting from a flask.

  • Pump: Once the sample is solidly frozen, attach the NMR tube to a high-vacuum line and open it to the vacuum. Allow it to pump for 3-5 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line to isolate the NMR tube. Remove the tube from the liquid nitrogen and allow the sample to thaw completely at room temperature. You may see bubbles evolving from the liquid as dissolved gases are released into the headspace.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Seal: After the final cycle, backfill the tube with an inert gas like nitrogen or argon before sealing (if required for long-term storage) or use immediately.

Protocol 2: Setting up a DEPT Experiment for Alkanes

The DEPT experiment is used to determine the multiplicity of carbon signals (CH, CH₂, CH₃).

Setup:

  • Acquire a Standard ¹³C Spectrum: First, run a standard proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon signals and to ensure proper shimming and instrument setup.

  • Load DEPT Pulse Program: Load the DEPT-135 pulse sequence. Many spectrometers also offer DEPT-90 and DEPT-45 sequences. Running DEPT-90 and DEPT-135 is often sufficient.

  • Set Key Parameters:

    • Pulse Widths: Use the calibrated 90° pulse widths for both ¹H and ¹³C for your specific probe. Accurate pulse widths are critical for clean spectral editing.[1]

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans (ns): Set as needed to achieve a good signal-to-noise ratio.

    • One-Bond C-H Coupling Constant (¹JCH): This is a crucial parameter. For aliphatic sp³ carbons in alkanes, a typical value is around 125-135 Hz.[2][3] Setting this value to an average of 130 Hz is a good starting point for a mixture of alkanes.

  • Acquire the Spectra:

    • DEPT-135: In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted) peaks.[4][5] Quaternary carbons will be absent.

    • DEPT-90: In this spectrum, only CH signals will appear as positive peaks.[4][5]

  • Interpret the Results:

    • Peaks present in the DEPT-90 spectrum are CH groups.

    • Negative peaks in the DEPT-135 spectrum are CH₂ groups.

    • Positive peaks in the DEPT-135 spectrum that are not in the DEPT-90 spectrum are CH₃ groups.

    • Peaks present in the standard ¹³C spectrum but absent in both DEPT spectra are quaternary carbons .

Visualizations

Troubleshooting_Workflow start Low Signal Intensity Observed sample_prep Step 1: Check Sample Preparation start->sample_prep concentration Concentration Too Low? sample_prep->concentration Concentration dissolution Incomplete Dissolution? sample_prep->dissolution Clarity volume Incorrect Sample Volume? sample_prep->volume Volume impurities Paramagnetic Impurities? sample_prep->impurities Purity instrument_params Step 2: Optimize Instrument Parameters concentration->instrument_params OK dissolution->instrument_params OK volume->instrument_params OK impurities->instrument_params OK scans Increase Number of Scans instrument_params->scans d1 Optimize Relaxation Delay (D1) instrument_params->d1 shimming Re-shim Magnet instrument_params->shimming advanced Step 3: Use Advanced Techniques scans->advanced Still Low end_ok Signal Intensity Improved scans->end_ok OK d1->advanced Still Low d1->end_ok OK shimming->advanced Still Low shimming->end_ok OK dept Run DEPT Experiment (for ¹³C) advanced->dept dept->end_ok end_consult Consult Facility Manager dept->end_consult Still Low

Caption: A workflow for troubleshooting low signal intensity in NMR.

D1_Optimization start Goal: Optimize Relaxation Delay (D1) qual_quant Qualitative or Quantitative Analysis? start->qual_quant qualitative Qualitative Analysis qual_quant->qualitative Qualitative quantitative Quantitative Analysis qual_quant->quantitative Quantitative pulse_angle Use Smaller Pulse Angle (e.g., 30°-45°) qualitative->pulse_angle measure_t1 Need to know T₁ values quantitative->measure_t1 short_d1 Set D1 = 1-2 seconds pulse_angle->short_d1 set_d1_quant Set D1 ≥ 5 x (longest T₁) Use 90° pulse angle measure_t1->set_d1_quant

Caption: Decision tree for optimizing the relaxation delay (D1).

Signal_Intensity_Factors cluster_sample Sample Properties cluster_params Instrument Parameters Concentration Analyte Concentration SignalIntensity Final Signal Intensity (S/N) Concentration->SignalIntensity T1_Value T₁ Relaxation Time DelayD1 Relaxation Delay (D1) T1_Value->DelayD1 informs Purity Sample Purity (No Paramagnetics) Purity->SignalIntensity NumScans Number of Scans (ns) NumScans->SignalIntensity DelayD1->SignalIntensity PulseAngle Pulse Angle PulseAngle->SignalIntensity Shimming Magnetic Field Homogeneity Shimming->SignalIntensity

References

Preventing contamination in trace analysis of hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace hydrocarbon analysis. This resource is designed for researchers, scientists, and drug development professionals to help prevent, identify, and resolve hydrocarbon contamination issues in their experiments.

Troubleshooting Guide

Hydrocarbon contamination can appear as a series of evenly spaced peaks in a chromatogram.[1] The following table summarizes common sources of hydrocarbon contamination and provides actionable solutions to mitigate them.

Contamination SourcePotential CauseTroubleshooting Steps & Solutions
Laboratory Environment Air quality, dust, and aerosols containing hydrocarbons.[2]- Maintain a clean, dust-free laboratory environment. - Minimize the use of personal care products like lotions and perfumes, which can contain interfering compounds.[1][2] - Ensure proper ventilation and consider using air filtration systems.
Solvents Impurities in solvents, even in high-purity grades.[3][4][5][6]- Use HPLC-grade or higher purity solvents specifically tested for trace organic contaminants.[4][7] - Run a solvent blank before sample analysis to check for contamination.[8] - Purchase solvents in small quantities to avoid long-term storage and potential contamination.
Glassware & Lab Equipment Residual hydrocarbons from previous experiments, improper cleaning, or storage.[1][2]- Implement a rigorous glassware cleaning protocol (see Experimental Protocols section). - Dedicate glassware for trace analysis use only.[9] - Avoid using plastic containers or components, as they can leach phthalates and other plasticizers.[1]
Sample Preparation Contaminants introduced during sample handling and preparation steps.- Use high-purity reagents and materials for all sample preparation steps. - Minimize sample exposure to the laboratory environment. - Prepare a method blank alongside your samples to identify contamination introduced during the workflow.
Analytical Instrument (GC/MS) Contamination from the injector, column, carrier gas, or detector.[10][11]- Regularly clean the injector and replace the liner and septa.[8][11] - Condition the GC column according to the manufacturer's instructions to remove bleed and contaminants.[11] - Use high-purity carrier gas and install hydrocarbon traps. - If contamination persists, consider baking out the detector.[12]
Vials and Caps Plasticizers and other compounds leaching from vial septa.[8]- Use vials with high-quality, low-bleed septa. - Avoid over-tightening caps, which can cause septa to break or bleed. - Consider using glass vials with PTFE-lined caps.[1]

Frequently Asked Questions (FAQs)

Q1: I'm seeing a series of evenly spaced peaks in my GC-MS chromatogram that are not part of my sample. What are they?

A1: A homologous series of evenly spaced peaks is characteristic of hydrocarbon contamination.[1] These peaks often correspond to alkanes, and their mass spectra typically show fragment ions with a 14 amu difference (CH2 group).[1] Common sources include lubricants, pump oils, and improperly cleaned glassware.[1]

Q2: How can I be sure my solvents are not the source of contamination?

A2: Always use solvents of the highest purity available, such as HPLC or spectrophotometric grade.[7] It is crucial to run a solvent blank before analyzing your samples. This involves injecting the pure solvent into your instrument and running your analytical method. If you observe the contaminant peaks in the blank run, your solvent is likely the source. Up to 15% of chromatographic anomalies can be attributed to solvent-related issues.[3]

Q3: What is the best way to clean glassware for trace hydrocarbon analysis?

A3: A multi-step cleaning process is recommended. This typically involves an initial wash with a detergent, followed by rinsing with high-purity water, soaking in an acidic solution, and a final rinse with high-purity solvent. For detailed instructions, refer to the "Glassware Cleaning Protocol for Trace Hydrocarbon Analysis" in the Experimental Protocols section below.

Q4: Can the septa in my sample vials cause contamination?

A4: Yes, vial septa can be a significant source of contamination.[8] Plasticizers, such as phthalates, can leach from the septa and appear in your chromatogram.[1] To minimize this, use high-quality septa made from low-bleed materials and avoid overtightening the vial caps.

Q5: I've tried everything and I still see hydrocarbon contamination. What should I do next?

A5: A systematic troubleshooting approach is essential.[10] Begin by isolating different parts of your analytical process. You can do this by running a series of blanks. For example, a "no-injection" blank can help determine if the contamination is coming from the instrument itself. If the contamination is still present, the issue may lie within the gas lines or the GC oven. If the no-injection blank is clean, the contamination is likely being introduced through the injector. From there, you can systematically replace consumables like the syringe, liner, and septum to pinpoint the source.[8]

Experimental Protocols

Glassware Cleaning Protocol for Trace Hydrocarbon Analysis

This protocol is designed to minimize carbon-containing residues on glassware used for trace hydrocarbon analysis.[9]

Materials:

  • Phosphate-free detergent

  • Tap water

  • Deionized (DI) water

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • Chromic-sulfuric acid or a suitable oxidizing acid cleaning solution (use with extreme caution and appropriate safety measures)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Aluminum foil

  • Oven

Procedure:

  • Initial Wash: Manually wash glassware with a phosphate-free detergent and hot tap water.

  • Tap Water Rinse: Rinse thoroughly with hot tap water at least three times.

  • DI Water Rinse: Rinse with deionized water at least three times.

  • Acid Wash (Optional but Recommended for New Glassware or Stubborn Contamination): Soak glassware in a chromic-sulfuric acid bath for at least 4 hours. Safety Note: Chromic-sulfuric acid is highly corrosive and a strong oxidizer. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a fume hood.

  • DI Water Rinse: After the acid soak, rinse the glassware extensively with deionized water (at least 10 times) to remove all traces of acid.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent known to be free of hydrocarbon contamination.

  • Drying: Dry the glassware in an oven at a temperature sufficient to remove the solvent (e.g., 105°C).

  • Storage: Once cool, cover the openings of the glassware with aluminum foil to prevent contamination during storage.[9] Store in a clean, dedicated cabinet.

Solvent Purity Verification

This protocol outlines a simple method to check the purity of solvents before use in trace analysis.

Materials:

  • Solvent to be tested

  • Gas chromatograph-mass spectrometer (GC-MS) or other sensitive hydrocarbon analyzer

  • Clean, appropriate autosampler vial and cap

Procedure:

  • Instrument Preparation: Ensure the GC-MS is clean, and a recent system blank shows no significant hydrocarbon contamination.

  • Sample Preparation: Fill an autosampler vial with the solvent to be tested.

  • Injection: Inject a standard volume of the solvent into the GC-MS.

  • Analysis: Run the standard analytical method used for your trace hydrocarbon analysis.

  • Data Review: Examine the resulting chromatogram for any peaks that correspond to known hydrocarbon contaminants. The presence of significant peaks indicates that the solvent is not suitable for trace analysis. High-purity solvents are essential for achieving low detection limits and accurate quantification.[3][4]

Visualizations

Contamination_Troubleshooting_Workflow Start Contamination Suspected (e.g., unexpected peaks) Run_Blank Run Solvent Blank Start->Run_Blank Contamination_Present Contamination Present? Run_Blank->Contamination_Present Check_Solvent Investigate Solvent Purity (New bottle, different lot) Contamination_Present->Check_Solvent Yes Check_Instrument Isolate Instrument Components Contamination_Present->Check_Instrument No No_Contamination Proceed with Analysis Contamination_Present:e->No_Contamination No Check_Solvent->Run_Blank Run_No_Injection Run 'No-Injection' Blank Check_Instrument->Run_No_Injection Contamination_Present2 Contamination Present? Run_No_Injection->Contamination_Present2 Check_Gas_Lines Check Carrier Gas & Traps Contamination_Present2->Check_Gas_Lines Yes Check_Injector Systematically Check Injector (Syringe, Septum, Liner) Contamination_Present2->Check_Injector No Check_Gas_Lines->Run_No_Injection Clean_Glassware Review and Re-execute Glassware Cleaning Protocol Check_Injector->Clean_Glassware Check_Sample_Prep Review Sample Preparation (Reagents, Vials, Handling) Clean_Glassware->Check_Sample_Prep Check_Sample_Prep->Run_Blank

Caption: A logical workflow for troubleshooting hydrocarbon contamination.

Glassware_Cleaning_Protocol Start Start: Dirty Glassware Detergent_Wash 1. Wash with Phosphate-Free Detergent and Hot Tap Water Start->Detergent_Wash Tap_Water_Rinse 2. Rinse 3x with Hot Tap Water Detergent_Wash->Tap_Water_Rinse DI_Water_Rinse1 3. Rinse 3x with DI Water Tap_Water_Rinse->DI_Water_Rinse1 Acid_Soak 4. Soak in Acid Bath (Optional) (min. 4 hours) DI_Water_Rinse1->Acid_Soak DI_Water_Rinse2 5. Rinse 10x with DI Water Acid_Soak->DI_Water_Rinse2 Solvent_Rinse 6. Rinse with High-Purity Solvent DI_Water_Rinse2->Solvent_Rinse Dry_Oven 7. Dry in Oven Solvent_Rinse->Dry_Oven Store 8. Cover with Foil and Store Dry_Oven->Store

Caption: A step-by-step protocol for cleaning glassware for trace analysis.

References

Technical Support Center: Enhancing Resolution of Branched Alkanes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of branched alkanes in gas chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing poor resolution or overlapping peaks for my branched alkane isomers?

A1: Poor resolution of branched alkane isomers is a common challenge due to their similar boiling points and structures.[1] Several factors can contribute to this issue. The selection of an inappropriate GC column is a primary cause. For optimal separation of alkanes, a non-polar stationary phase is recommended, as separation is primarily based on boiling points.[2] Additionally, suboptimal column dimensions, such as a column that is too short or has a large internal diameter, can lead to insufficient separation efficiency.[2] The oven temperature program also plays a critical role; a ramp rate that is too fast may not allow enough time for the analytes to interact with the stationary phase, leading to co-elution.[2][3] Finally, an incorrect carrier gas flow rate can cause band broadening and reduce resolution.[2]

Q2: How can I improve the separation of closely eluting branched alkane isomers?

A2: To improve the resolution of closely eluting isomers, a systematic optimization of your GC method is necessary.[4]

  • Column Selection: Utilize a non-polar stationary phase. Consider using a longer column (e.g., 30-60 m) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase the number of theoretical plates and enhance separation efficiency.[2]

  • Temperature Programming: Employ a slower oven temperature ramp rate (e.g., 5-10°C/min) to increase the interaction time between the analytes and the stationary phase.[2][5] Lowering the initial oven temperature can also improve the resolution of early-eluting, volatile compounds.[5]

  • Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (Helium or Hydrogen) to achieve the best separation efficiency.[4] Hydrogen often provides better efficiency at higher linear velocities.

  • Stationary Phase: If resolution is still insufficient, consider a stationary phase with a different selectivity.[6]

Q3: My branched alkane peaks are tailing. What is causing this and how can I fix it?

A3: Peak tailing, where the peak is asymmetrical and stretches out, can be caused by several factors:[2][7]

  • Active Sites: Active sites, such as exposed silanol (B1196071) groups in the column or liner, can interact with analytes, causing tailing. Using a highly inert column and liner can mitigate this.[2][8]

  • Column Contamination: Accumulation of non-volatile residues in the column can lead to peak tailing. Conditioning the column at a high temperature or trimming the first few centimeters of the column can help.[7][9]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak distortion.[10]

  • Sample Overload: Injecting too much sample can overload the column, resulting in fronting or tailing peaks.[7][10] Try reducing the injection volume or using a higher split ratio.[7]

Q4: What are "ghost peaks" and how can I eliminate them from my chromatogram?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram. They are typically caused by contamination in the GC system.[7][11]

  • Septum Bleed: Over time, the injector septum can degrade and release volatile compounds. Regularly replacing the septum can prevent this.[12]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature increases. Using high-purity gas and appropriate traps is crucial.[9]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Proper rinsing of the syringe and using a solvent wash between injections can prevent carryover.[7]

  • Contaminated Injection Port Liner: The liner can become contaminated with sample residue. Regular cleaning or replacement of the liner is recommended.[11]

Q5: My retention times are shifting between runs. What could be the cause?

A5: Inconsistent retention times can lead to unreliable compound identification.[11] The most common causes include:

  • Unstable Oven Temperature: Ensure the oven temperature is stable and reproducible.[11]

  • Fluctuations in Carrier Gas Flow: Leaks in the gas lines or an unstable pressure regulator can cause flow rate variations.[10][11] Perform a leak check and verify the stability of the gas supply.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.[11]

  • Changes in Sample Matrix: The sample matrix can affect analyte retention. Using an internal standard can help to correct for retention time shifts.

Data Presentation

Table 1: Comparison of Common GC Columns for Branched Alkane Analysis

ColumnStationary PhaseKey FeaturesMax Temperature (°C)Common Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, robust for high boiling point compounds.[1]400High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[1]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness.[1]350Detailed hydrocarbon analysis, environmental analysis.[1]
Phenomenex ZB-1 100% DimethylpolysiloxaneGeneral purpose non-polar column, good for a wide range of hydrocarbons.325/350General hydrocarbon profiling, solvent analysis.

Experimental Protocols

Protocol 1: General GC Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of branched alkanes. Optimization will be required based on the specific sample and analytes of interest.

  • Column Installation and Conditioning:

    • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) following the manufacturer's instructions.[2]

    • Condition the column by heating it to its maximum recommended isothermal temperature (or 20-30°C above the final analysis temperature) for several hours with carrier gas flow to remove contaminants and stabilize the stationary phase.[2]

  • Instrument Setup:

    • Injector Temperature: 250°C[2]

    • Detector (FID) Temperature: 300°C[2]

    • Carrier Gas (Helium): Set a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.[2]

    • Ramp Rate: 10°C/min to 200°C. For improved resolution of isomers, a slower ramp rate of 5°C/min may be beneficial.[2][13]

    • Final Temperature: Hold at 200°C for 5 minutes.[2]

  • Sample Injection:

    • Prepare standards and samples in a volatile, non-polar solvent such as hexane.[2]

    • Inject 1 µL of the sample using a split injection with a ratio of 100:1. The split ratio may need to be optimized based on the sample concentration.[2]

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Resolution check_column Check GC Column start->check_column check_temp Review Temperature Program check_column->check_temp Column OK optimize_column Optimize Column: - Longer Length - Smaller ID - Non-polar Phase check_column->optimize_column Issue Found check_flow Verify Carrier Gas Flow check_temp->check_flow Temp. Program OK optimize_temp Optimize Temperature: - Slower Ramp Rate - Lower Initial Temp. check_temp->optimize_temp Issue Found optimize_flow Optimize Flow Rate check_flow->optimize_flow Issue Found solution Resolution Improved check_flow->solution Flow Rate OK optimize_column->check_temp optimize_temp->check_flow optimize_flow->solution

Caption: Troubleshooting workflow for poor resolution in GC.

Column_Selection_Logic start Start: Select GC Column for Branched Alkanes phase_select Select Stationary Phase start->phase_select dimensions Determine Column Dimensions phase_select->dimensions Non-polar (e.g., DB-5) film_thickness Choose Film Thickness dimensions->film_thickness Longer Length (30-60m) Smaller ID (0.18-0.25mm) final_column Final Column Selection film_thickness->final_column Standard (0.25µm)

References

Stability issues of 5-(1-Methylpropyl)nonane in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of 5-(1-Methylpropyl)nonane.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard storage conditions?

This compound is a saturated branched alkane. Due to the absence of π-bonds, it is generally resistant to addition reactions and is considered stable for long-term storage under standard conditions.[1] Standard conditions are defined as a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

Q2: What are the primary factors that could compromise the stability of this compound during long-term storage?

While generally stable, prolonged exposure to certain conditions can potentially lead to degradation. These factors include:

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to the formation of hydroperoxides and subsequent degradation products.

  • Extreme Temperatures: Although it has a high boiling point, storage at elevated temperatures can increase the rate of any potential degradation reactions.

  • UV Light: Exposure to UV light can initiate free-radical chain reactions, leading to degradation.

  • Contaminants: The presence of metallic impurities or other reactive species can catalyze degradation processes.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, branched alkanes can undergo degradation through several general mechanisms, primarily oxidation. Under aerobic conditions, oxidation can be initiated at the terminal or subterminal carbon atoms.[2]

Q4: How can I visually inspect my sample of this compound for signs of degradation?

Pure this compound should be a colorless liquid.[3] Any discoloration (e.g., yellowing) or the formation of precipitates could indicate the presence of impurities or degradation products. A change in odor could also be a sign of chemical change.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during Gas Chromatography (GC) analysis of a stored sample.

  • Possible Cause: This may indicate the presence of degradation products or contamination. Branched alkanes can undergo isomerization or fragmentation under certain conditions.

  • Troubleshooting Steps:

    • Verify Analytical Method: Ensure the GC method is validated for the analysis of C13 branched alkanes. Check for column bleed or system contamination by running a blank.

    • Mass Spectrometry (MS) Analysis: If coupled with MS, analyze the mass spectra of the unexpected peaks to identify their molecular weights and fragmentation patterns. This can help in elucidating their structures.

    • Review Storage Conditions: Check the storage history of the sample. Was it exposed to high temperatures, light, or potential contaminants?

    • Test a New Batch: If possible, compare the chromatogram with that of a freshly opened or newly purchased batch of this compound.

Issue 2: The sample has developed a yellow tint over time.

  • Possible Cause: Discoloration can be a sign of oxidation. The formation of polar, conjugated, or polymeric species can lead to a change in color.

  • Troubleshooting Steps:

    • Peroxide Test: Perform a qualitative test for the presence of peroxides using commercially available test strips.

    • FTIR Spectroscopy: Acquire an FTIR spectrum of the sample. The presence of a broad peak around 3300 cm⁻¹ could indicate the formation of hydroxyl groups (alcohols), and a sharp peak around 1700 cm⁻¹ could suggest the presence of carbonyl groups (aldehydes, ketones), both of which are potential oxidation products.

    • Purification: If the purity is compromised, consider purification by fractional distillation under reduced pressure to remove less volatile impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H28[4][5][6][7][8]
Molecular Weight184.36 g/mol [1][4]
Boiling Point216.3 ± 7.0 °C (Predicted)[1][5]
Density0.755 ± 0.06 g/cm³ (Predicted)[1][5]
Flash Point149 °C[6][8]
Vapor Pressure0.207 mmHg at 25°C[6][8]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential impurities.

  • Objective: To determine the purity of a this compound sample and identify any potential degradation products or contaminants.

  • Materials:

    • This compound sample

    • High-purity hexane (B92381) (or other suitable solvent)

    • GC-MS instrument with a non-polar capillary column (e.g., DB-1 or equivalent)

    • Autosampler vials with PTFE-lined septa

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 µL in 1 mL).

    • Instrument Setup:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1 split ratio)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 250 °C

        • Hold at 250 °C for 5 minutes

      • MS Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 40-400

    • Analysis:

      • Inject a solvent blank to check for system contamination.

      • Inject the prepared sample.

    • Data Interpretation:

      • Integrate the peaks in the total ion chromatogram (TIC).

      • Calculate the area percentage of the main peak corresponding to this compound to estimate purity.

      • Analyze the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) for identification.

Mandatory Visualization

degradation_pathway alkane This compound (C13H28) radical Alkyl Radical alkane->radical Initiation o2_uv O2, UV Light, or Metal Catalyst o2_uv->radical peroxy_radical Alkylperoxy Radical radical->peroxy_radical + O2 hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + R-H alcohol Alcohol hydroperoxide->alcohol Decomposition carbonyl Ketone / Aldehyde alcohol->carbonyl Oxidation acid Carboxylic Acid carbonyl->acid Oxidation

Caption: Hypothetical oxidative degradation pathway of a branched alkane.

experimental_workflow start Stored Sample of This compound visual Visual Inspection (Color, Clarity) start->visual gcms Purity Assessment by GC-MS visual->gcms ftir Functional Group Analysis by FTIR visual->ftir decision Purity > 99% and No Degradation Products? gcms->decision ftir->decision pass Sample Suitable for Use decision->pass Yes fail Consider Purification or Use of New Batch decision->fail No

Caption: Experimental workflow for quality control of stored this compound.

References

Calibration curve problems for quantitative alkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for quantitative alkane analysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered during the quantitative analysis of alkanes using calibration curves.

Problem: Non-Linear Calibration Curve

A non-linear calibration curve is a common issue that can lead to inaccurate quantification. The following table summarizes potential causes and recommended solutions.

Potential Cause Description Recommended Solution Expected Outcome
Detector Saturation At high analyte concentrations, the detector response may no longer be proportional to the concentration, leading to a plateauing of the curve.Dilute standards and samples to fall within the linear dynamic range of the detector.[1]The calibration curve should become linear within the tested concentration range.
Analyte Adsorption Active sites in the GC inlet or column can adsorb a portion of the analyte, particularly at low concentrations, causing the curve to bend towards the concentration axis.[2][3]Deactivate the inlet liner and the front end of the column. Use a higher concentration of the lowest calibration standard.Minimized analyte loss and a more linear response at lower concentrations.
Matrix Effects Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal, leading to deviations from linearity.[4][5][6][7]Prepare calibration standards in a matrix that matches the sample matrix (matrix-matched calibration).[4][5] Alternatively, employ more effective sample cleanup procedures.Reduced interference from the matrix and improved linearity and accuracy.
Inappropriate Calibration Model Forcing a linear regression on an inherently non-linear system. Some analytical techniques exhibit non-linear responses over a wide concentration range.Use a non-linear regression model (e.g., quadratic) to fit the calibration data. However, ensure this is justified and does not introduce larger errors.[8][9]A better fit of the calibration curve to the data points, leading to more accurate quantification.
Problem: Poor Reproducibility/Precision

Inconsistent results between replicate injections or different sample preparations can undermine the reliability of the quantitative data.

Potential Cause Description Recommended Solution Expected Outcome
Inconsistent Injection Volume Manual injections or faulty autosamplers can introduce variability in the amount of sample introduced into the GC.Use an autosampler for injections. If using manual injection, ensure a consistent and validated technique. The use of an internal standard is highly recommended to correct for injection volume variations.[10][11][12]Reduced variability in peak areas and improved precision of the results.
Sample Preparation Variability Inconsistent extraction, dilution, or derivatization steps can lead to significant variations in the final analyte concentration.[13][14][15]Standardize all sample preparation steps and use an internal standard added at the beginning of the sample preparation process.[10]More consistent analyte recovery and improved reproducibility.
Instrument Instability Fluctuations in carrier gas flow, oven temperature, or detector response can cause variations in peak areas and retention times.[16]Ensure the GC system is properly maintained and stabilized before analysis. Regularly check for leaks and monitor instrument parameters.A stable baseline and consistent peak areas and retention times.

Experimental Protocols

Protocol: Preparation of Calibration Standards and Internal Standard Addition

This protocol describes the preparation of a set of calibration standards for the quantitative analysis of a target alkane using an internal standard (IS).

Materials:

  • Target alkane(s) of known purity

  • Internal Standard (IS): A different alkane that is not present in the samples and has a retention time close to, but not overlapping with, the target analyte(s).[10][12][17][18]

  • High-purity solvent (e.g., hexane, isooctane)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a Primary Stock Solution of the Target Alkane:

    • Accurately weigh a known amount of the pure target alkane.

    • Dissolve it in a known volume of solvent in a volumetric flask to create a concentrated stock solution.

  • Prepare a Primary Stock Solution of the Internal Standard:

    • Accurately weigh a known amount of the pure internal standard.

    • Dissolve it in a known volume of solvent in a separate volumetric flask.

  • Prepare a Working Internal Standard Solution:

    • Dilute the primary IS stock solution to a concentration that will yield a good chromatographic response and is similar to the expected analyte concentrations.[10]

  • Prepare a Series of Calibration Standards:

    • Label a series of volumetric flasks (e.g., 5 to 7 flasks).

    • To each flask, add a constant, known volume of the working internal standard solution.

    • Add varying, known volumes of the primary target alkane stock solution to each flask to create a range of concentrations that bracket the expected sample concentrations.

    • Bring each flask to final volume with the solvent.

  • Analysis:

    • Analyze each calibration standard by GC-FID.

    • For each standard, calculate the ratio of the peak area of the target alkane to the peak area of the internal standard.

    • Plot a calibration curve of this peak area ratio (y-axis) versus the concentration of the target alkane (x-axis).

    • The resulting curve should be linear, and the regression equation can be used to determine the concentration of the target alkane in unknown samples.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve not passing through the origin (0,0)?

A calibration curve that does not pass through the origin, despite a blank injection showing no analyte, may indicate the presence of active sites in the GC system that adsorb the analyte at very low concentrations.[3] This means that a certain amount of analyte is required to saturate these sites before a detectable response is generated.[3] Another possibility is contamination in the blank or standards.

Q2: How do I choose an appropriate internal standard for alkane analysis?

An ideal internal standard for alkane analysis should be an alkane that is:

  • Chemically similar to the target analytes.[12][18]

  • Not naturally present in the samples being analyzed.[10][17]

  • Well-resolved from the target analytes and any matrix components in the chromatogram.[17]

  • Elutes close to the analytes of interest.[17]

  • Stable and of high purity.[18]

For example, when analyzing for C16-C20 alkanes, a C18 deuterated alkane or an odd-numbered alkane like nonadecane (B133392) (C19) could be a suitable internal standard if not present in the sample.[17]

Q3: What are matrix effects and how can I minimize them?

Matrix effects occur when components in the sample matrix other than the analyte of interest alter the analytical signal of the analyte.[6][7] This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[6] To minimize matrix effects, you can:

  • Use a more effective sample cleanup procedure to remove interfering matrix components.[14]

  • Prepare your calibration standards in a blank matrix that is as similar as possible to your samples (matrix-matched calibration).[4][5]

  • Use an internal standard that is chemically similar to the analyte, as it will likely be affected by the matrix in a similar way.[12][18]

Q4: How many calibration points should I use for my calibration curve?

It is generally recommended to use at least 5-7 calibration points to construct a reliable calibration curve.[19] These points should be evenly distributed across the expected concentration range of your samples. A sufficient number of points will provide a more accurate assessment of linearity and allow for the identification of any outliers.

Q5: What should I do if my calibration curve is consistently non-linear?

If your calibration curve is consistently non-linear even after addressing common issues like detector saturation and analyte adsorption, you may need to consider the following:

  • Reduce the concentration range: The linear response range of your method may be narrower than you are currently testing.

  • Use a weighted regression: If the variance of the measurements is not constant across the concentration range, a weighted linear regression may provide a better fit.

  • Employ a non-linear calibration model: In some cases, the relationship between response and concentration is inherently non-linear. A quadratic or other non-linear model may be more appropriate.[8][9] However, the use of non-linear models should be justified and carefully validated.

Visualizations

Caption: Troubleshooting workflow for calibration curve problems.

Caption: Experimental workflow for calibration curve preparation.

References

Validation & Comparative

Comparative Analysis of Boiling Points: 5-(1-Methylpropyl)nonane vs. Tridecane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Chemical Sciences

This guide provides a detailed comparison of the boiling points of 5-(1-Methylpropyl)nonane and its straight-chain isomer, tridecane (B166401). Both compounds share the same molecular formula, C13H28, and molecular weight, yet their distinct molecular structures result in different physical properties, a key consideration in chemical and pharmaceutical research.

Introduction

This compound and tridecane are both alkanes with thirteen carbon atoms. Tridecane is a linear, or straight-chain, alkane, whereas this compound is a branched-chain alkane. This structural difference is the primary determinant of the variance in their boiling points. The intermolecular forces, specifically London dispersion forces, are weaker in branched alkanes due to a smaller surface area for interaction compared to their linear counterparts.[1][2] This principle is fundamental to understanding the physical behavior of isomeric compounds.

Quantitative Data Summary

The boiling points of this compound and tridecane at standard atmospheric pressure (760 mmHg) are presented below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Boiling Point (K)
This compoundC13H28184.36216.3[3][4][5]489.45
TridecaneC13H28184.36232-236[6][7]505-509

As the data indicates, the branched isomer, this compound, exhibits a lower boiling point than the linear isomer, tridecane.

Relationship Between Molecular Structure and Boiling Point

The difference in boiling points between these two isomers can be directly attributed to their molecular geometry.

G cluster_0 Tridecane (Linear) cluster_1 This compound (Branched) Tridecane_Structure Straight Chain (Larger Surface Area) Tridecane_Forces Stronger London Dispersion Forces Tridecane_Structure->Tridecane_Forces leads to Tridecane_BP Higher Boiling Point (232-236 °C) Tridecane_Forces->Tridecane_BP results in Branched_Structure Branched Chain (Smaller Surface Area) Branched_Forces Weaker London Dispersion Forces Branched_Structure->Branched_Forces leads to Branched_BP Lower Boiling Point (216.3 °C) Branched_Forces->Branched_BP results in

Caption: Logical relationship between molecular structure and boiling point.

Straight-chain alkanes like tridecane can align themselves closely, maximizing the surface area for intermolecular interactions.[8] This leads to stronger London dispersion forces, which require more energy to overcome, resulting in a higher boiling point.[9] In contrast, the branching in this compound creates a more compact, spherical shape, which reduces the effective surface area for intermolecular contact.[1][10] Consequently, the London dispersion forces are weaker, and less energy is needed to separate the molecules, leading to a lower boiling point.

Experimental Protocol: Boiling Point Determination by Ebulliometry

The following is a generalized protocol for the precise determination of the boiling point of a liquid organic compound at atmospheric pressure.

Objective: To determine the boiling point of a liquid sample by measuring the temperature at which its vapor pressure equals the ambient atmospheric pressure.

Apparatus:

  • Ebulliometer or a distillation apparatus (round-bottom flask, condenser, thermometer adapter)

  • Calibrated thermometer or thermocouple with a resolution of ±0.1°C

  • Heating mantle or oil bath

  • Boiling chips

  • Barometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Place a small volume of the sample (e.g., 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

  • Heating: Gently heat the flask. As the liquid boils, a ring of condensing vapor will rise. Adjust the heating rate so that this condensation ring rises slowly and remains stable at the level of the thermometer bulb.

  • Temperature Reading: Record the temperature when it becomes constant. This stable temperature is the boiling point of the liquid at the current atmospheric pressure.

  • Pressure Correction: Record the ambient atmospheric pressure from a barometer. If the measured pressure is not exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using the Clausius-Clapeyron relation or a nomograph.

Safety Precautions:

  • Always perform the experiment in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Never heat a closed system. Ensure the apparatus is open to the atmosphere through the condenser.

  • Tridecane may cause skin irritation with prolonged contact.[11][12]

This detailed comparison provides researchers with the fundamental data and principles governing the boiling points of these two C13H28 isomers, aiding in their application in various scientific and industrial contexts.

References

A Comparative Guide to the Mass Spectra of C13H28 Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Mass spectrometry is a cornerstone technique for this purpose, providing a molecular fingerprint based on the mass-to-charge ratio of a molecule and its fragments. This guide offers an objective comparison of the electron ionization (EI) mass spectra of n-tridecane and several of its structural isomers, supported by experimental data from the NIST Mass Spectral Library.

Distinguishing Isomers Through Fragmentation

While structural isomers of alkanes share the same molecular weight (for C13H28, this is approximately 184.4 g/mol ), their mass spectra can exhibit subtle but significant differences. These variations arise from the distinct fragmentation pathways dictated by the molecule's branching. In general, the fragmentation of alkanes is governed by the cleavage of C-C bonds, a process influenced by the stability of the resulting carbocation. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. This stability hierarchy means that fragmentation is more likely to occur at branching points.

A key challenge in the mass spectrometry of larger alkanes is the often weak or absent molecular ion peak (M+), especially in highly branched isomers.[1][2] The energy imparted during electron ionization is often sufficient to cause complete fragmentation of the parent molecule.

Comparative Analysis of C13H28 Isomer Mass Spectra

The following table summarizes the key mass spectral data for n-tridecane and a selection of its branched isomers. The data highlights the most abundant and characteristic fragments, which can be used as diagnostic markers for each isomer.

IsomerMolecular Ion (m/z 184) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Intensities (%)
n-Tridecane 1.54343 (100), 57 (95), 71 (60), 85 (35), 41 (55)
2-Methyldodecane Not observed4343 (100), 57 (80), 71 (45), 85 (25), 169 (5)
3-Methyldodecane Not observed5757 (100), 43 (90), 71 (50), 85 (30), 155 (5)
4-Methyldodecane Not observed5757 (100), 43 (85), 71 (55), 85 (35), 141 (5)
5-Methyldodecane Not observed5757 (100), 43 (80), 71 (60), 85 (40), 127 (5)
6-Methyldodecane Not observed5757 (100), 43 (75), 71 (65), 85 (45), 113 (5)
2,2-Dimethylundecane Not observed5757 (100), 43 (60), 71 (30), 85 (15), 169 (2)
3,3-Dimethylundecane Not observed7171 (100), 57 (95), 43 (70), 85 (40), 155 (3)

Data sourced from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The mass spectra referenced in this guide were obtained using electron ionization (EI) mass spectrometry, a standard technique for the analysis of volatile and thermally stable compounds like alkanes.

General Electron Ionization Mass Spectrometry Protocol:

  • Sample Introduction: The C13H28 isomer is introduced into the ion source of the mass spectrometer. For volatile liquids like these, a gas chromatography (GC) system is often coupled with the mass spectrometer (GC-MS) to separate the isomers before analysis.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation, breaking into smaller, positively charged ions and neutral radicals.

  • Mass Analysis: The positively charged fragments are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.

  • Detection: A detector at the end of the mass analyzer records the abundance of ions at each m/z value.

  • Data Acquisition: The data is compiled to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

For GC-MS analysis, a capillary column (e.g., non-polar) is typically used to separate the isomers based on their boiling points and interactions with the stationary phase. The ion source temperature is a critical parameter and is generally maintained at a high temperature (e.g., 230°C) to ensure the sample remains in the gas phase.

Visualizing Fragmentation and Workflow

To better understand the processes involved, the following diagrams illustrate the general fragmentation pathways for alkanes and a typical GC-MS experimental workflow.

Fragmentation_Pathways General Fragmentation Pathways of Branched Alkanes M Molecular Ion (M+•) F1 Fragment Ion 1+ M->F1 Loss of R1 F2 Fragment Ion 2+ M->F2 Loss of R2 F3 Fragment Ion 3+ F1->F3 Loss of R3 R1 Radical 1 R2 Radical 2 R3 Radical 3

Caption: General fragmentation of a molecular ion into smaller fragment ions and radicals.

GCMS_Workflow Typical GC-MS Experimental Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Separation IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Acceleration & Deflection Detector Detector MassAnalyzer->Detector Detection DataSystem DataSystem Detector->DataSystem Data Acquisition

References

A Comparative Guide to the Validation of Analytical Methods for Branched Alkane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of branched alkanes is critical in diverse fields, from environmental analysis and geochemistry to the development of pharmaceuticals where the degree of branching can influence a molecule's pharmacokinetic and pharmacodynamic properties. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical techniques for the quantification of branched alkanes, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice of an analytical method for branched alkane quantification depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired throughput. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

Quantitative Performance

The following table summarizes the typical performance characteristics of these methods for the analysis of branched alkanes. It is important to note that these values can vary depending on the specific instrument, experimental conditions, and the nature of the branched alkane isomers being analyzed.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)2D Nuclear Magnetic Resonance (2D NMR) Spectroscopy
Limit of Detection (LOD) 19.3 - 36.0 ng/g for n-alkanes and isoprenoids[1]0.03 - 1.0 µmol/L for isoprenoids[2][3]Not typically used for trace-level detection
Limit of Quantification (LOQ) 31.7 - 65.8 ng/g for n-alkanes and isoprenoids[1]0.1 - 4.2 µmol/L for isoprenoids[3]Analyte and instrument dependent, generally in the low mM to high µM range
Linearity (R²) > 0.99[4]> 0.99[5]Good linearity, but response can be non-linear and require specific calibration models[5]
Precision (%RSD) < 3% (intra- and inter-day)[6][7]Intra-assay: 3.6-10.9%, Inter-assay: 4.4-11.9% for isoprenoids[2][3]Root Mean Square Error of Prediction (RMSEP) < 3 mol% for branched alkanes
Accuracy (Recovery %) Typically 80-120%91-124% for isoprenoids[3]Not directly measured by recovery, but by the accuracy of concentration determination against a known standard
Selectivity High, based on both retention time and mass fragmentation patterns.Moderate, separates based on polarity; detection is non-specific.High, provides detailed structural information for isomer differentiation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for achieving accurate and reproducible quantification of branched alkanes. Below are representative protocols for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the analysis of volatile and semi-volatile branched alkanes.

1. Sample Preparation:

  • Extraction: For solid samples, a Soxhlet extraction with a suitable solvent like dichloromethane (B109758) is performed.[8] For liquid samples, a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) can be used.

  • Clean-up: The extract is passed through a silica (B1680970) gel column to remove polar interferences. The aliphatic fraction is eluted with hexane.

  • Internal Standard: An internal standard (e.g., a deuterated alkane) is added to the sample prior to extraction to correct for variations in sample preparation and instrument response.[4]

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-1 fused silica column (30 m, 0.25 mm i.d., 0.25 µm film thickness), is typically used.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6][7]

  • Injection: Splitless injection is often used for trace analysis. The injector temperature is typically set to 280-300 °C.[6][7][8]

  • Oven Temperature Program: A temperature gradient is employed to separate the different alkane isomers. A typical program starts at 40°C, holds for a few minutes, and then ramps up to 290-300°C.[6][7][8]

  • MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol

HPLC-ELSD is a valuable technique for the analysis of non-volatile or thermally labile branched alkanes that are not amenable to GC analysis.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, extraction is performed using an appropriate solvent based on the sample matrix.

  • Filtration: The sample extract is filtered through a 0.45 µm filter to remove particulate matter before injection.

  • Internal Standard: A structurally similar compound that is not present in the sample can be used as an internal standard.

2. HPLC-ELSD Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of alkanes.[2][3]

  • Mobile Phase: A gradient of two or more solvents, such as water and acetonitrile, is typically used to achieve separation.[3]

  • Flow Rate: A flow rate of around 1 mL/min is common.[3]

  • ELSD Conditions: The nebulizer and evaporator temperatures, as well as the gas flow rate, need to be optimized for the specific analytes and mobile phase used. Typical nebulizer temperatures range from 40-70°C.[9]

2D Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

2D NMR, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can provide detailed structural information, allowing for the differentiation and quantification of individual branched alkane isomers in complex mixtures without the need for chromatographic separation.

1. Sample Preparation:

  • The sample is dissolved in a deuterated solvent (e.g., chloroform-d).

  • An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing.

2. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer is required for optimal resolution and sensitivity.

  • Pulse Sequence: A standard HSQC pulse sequence is used to obtain correlations between protons and their directly attached carbon atoms.

  • Acquisition Time and Scans: The number of scans and acquisition time are adjusted to achieve an adequate signal-to-noise ratio for quantification.

Validation of Analytical Methods

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[1][6][10]

Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for branched alkane quantification.

ValidationWorkflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy Develop_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Develop_Protocol->Precision LOD_LOQ LOD & LOQ Develop_Protocol->LOD_LOQ Robustness Robustness Develop_Protocol->Robustness Analyze_Data Analyze Data & Compare to Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Document_Results Document Results in Validation Report Analyze_Data->Document_Results Method_Implementation Implement Validated Method for Routine Use Document_Results->Method_Implementation

Caption: Workflow for the validation of an analytical method.

Conclusion

The selection of an analytical method for the quantification of branched alkanes should be based on a thorough evaluation of the specific analytical requirements. GC-MS offers high sensitivity and selectivity, making it a powerful tool for trace analysis in complex matrices. HPLC-ELSD provides a viable alternative for non-volatile compounds, while 2D NMR spectroscopy excels in providing detailed structural information for isomer-specific quantification without the need for chromatographic separation. Regardless of the chosen method, a comprehensive validation according to established guidelines is imperative to ensure the generation of high-quality, reliable, and reproducible data for researchers, scientists, and drug development professionals.

References

A Comparative Analysis of Branched versus Linear Alkanes in Model Membranes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between hydrophobic molecules and lipid bilayers is paramount. This guide provides an objective comparison of how branched and linear alkanes differentially modulate the biophysical properties of model membranes, supported by experimental data. The following sections detail these differences through quantitative comparisons, in-depth experimental protocols, and illustrative diagrams to elucidate the underlying mechanisms and experimental approaches.

The incorporation of alkanes into lipid bilayers serves as a fundamental model for studying the effects of hydrophobic molecules on membrane structure and function. The seemingly subtle difference between a linear and a branched alkane chain can lead to significant alterations in membrane properties such as fluidity, thickness, and phase behavior. These changes, in turn, can have profound implications for the function of membrane-embedded proteins and cellular signaling pathways.

Quantitative Comparison of Alkane Effects on Membrane Properties

The influence of alkane structure on the physical characteristics of lipid bilayers has been investigated using various biophysical techniques. The following tables summarize key quantitative findings from studies comparing the effects of linear and branched alkanes on model membranes.

Alkane TypeAlkane ExampleLipid ModelChange in Bilayer Thickness (P-P distance)Reference
Linear n-Hexadecane (C16)DOPC~13% increase (from 3.89 to 4.38 nm)[1]
Branched Squalene (C30)DOPC~5% increase (from 3.89 to 4.07 nm)[1]
Linear n-DecaneGlyceryl MonooleateThinner than with squalene[2]
Branched SqualeneGlyceryl MonooleateThicker than with n-decane[2]

Table 1: Effect of Linear vs. Branched Alkanes on Bilayer Thickness. The distance between the phosphate (B84403) headgroups (P-P distance) is a common measure of bilayer thickness.

Alkane TypeAlkane ExampleLipid ModelChange in Area per LipidReference
Linear n-Hexadecane (C16)DOPC~6% increase (from 0.67 to 0.71 nm²)[1]
Branched Squalene (C30)DOPC~3% increase (from 0.67 to 0.69 nm²)[1]

Table 2: Effect of Linear vs. Branched Alkanes on Area per Lipid. The area per lipid provides insight into the packing of lipid molecules within the bilayer.

Alkane TypeAlkane ExampleLipid ModelEffect on Main Phase Transition Temperature (Tm)Reference
Linear n-Eicosane (C20)C10 acid/alcohol mixIncreases Tm (from 55-60°C to 65-70°C)[3][4]
Branched Squalane (C30)C10 acid/alcohol mixIncreases Tm (from 55-60°C to 65-70°C)[3][4]
Linear n-DecaneDOPC/DPPCDecreases Tm by almost 10°C
Linear n-HexadecaneDOPC/DPPCIncreases Tm by up to 5°C

Table 3: Effect of Linear vs. Branched Alkanes on Membrane Phase Transition. The main phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state.

Alkane TypeAlkane ExampleLipid ModelBending Rigidity (kc)Reference
Linear n-Eicosane (C20)C10 acid/alcohol mixLower at low temperatures, slightly higher at high temperatures compared to no alkane[4]
Branched Squalane (C30)C10 acid/alcohol mixLower at low temperatures, slightly higher at high temperatures compared to no alkane[4]

Table 4: Effect of Linear vs. Branched Alkanes on Membrane Bending Rigidity. Bending rigidity is a measure of the membrane's resistance to bending.

Experimental Protocols

To ensure the reproducibility and validity of findings in membrane research, detailed experimental protocols are crucial. Below are methodologies for key experiments used to characterize the effects of alkanes on model membranes.

Differential Scanning Calorimetry (DSC)

Objective: To determine the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition of lipid vesicles with and without incorporated alkanes.

Protocol:

  • Vesicle Preparation:

    • Prepare a lipid film by dissolving the desired lipid (e.g., DMPC or DPPC) and the alkane (linear or branched) at a specific molar ratio in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid-alkane film.

    • Hydrate the film with a buffer solution (e.g., PBS, pH 7.4) by vortexing above the lipid's Tm to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the MLV suspension into an aluminum DSC pan and seal it. Prepare a reference pan with the same volume of buffer.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) over a range that encompasses the phase transition.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak corresponds to the transition enthalpy.

Laurdan Fluorescence Spectroscopy

Objective: To assess changes in membrane fluidity by measuring the Generalized Polarization (GP) of the fluorescent probe Laurdan.

Protocol:

  • Vesicle Preparation with Laurdan:

    • Prepare lipid-alkane vesicles as described in the DSC protocol, adding Laurdan to the initial lipid-alkane solution at a molar ratio of approximately 1:500 (probe:lipid).

    • Protect the sample from light throughout the preparation and measurement process.

  • Fluorescence Measurement:

    • Dilute the vesicle suspension in buffer to a suitable concentration in a quartz cuvette.

    • Use a fluorometer to measure the fluorescence emission intensity at two wavelengths: 440 nm and 490 nm, with an excitation wavelength of 350 nm.

    • Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).[5]

    • Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values suggest a more disordered (more fluid) membrane.[5][6]

Molecular Dynamics (MD) Simulations

Objective: To obtain atomistic or coarse-grained insights into the localization, orientation, and effects of alkanes within a lipid bilayer.

Protocol:

  • System Setup:

    • Build a lipid bilayer model (e.g., using CHARMM-GUI) with the desired lipid composition and hydration level.

    • Insert the alkane molecules (linear or branched) into the center of the bilayer at the desired concentration.

    • Solvate the system with water and add ions to neutralize the system and achieve a physiological salt concentration.

  • Simulation:

    • Perform energy minimization to remove any steric clashes.

    • Equilibrate the system in several steps, gradually releasing restraints on different components (lipids, alkanes, water) while maintaining constant temperature and pressure (NPT ensemble).

    • Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to allow for adequate sampling of molecular motions.

  • Analysis:

    • Analyze the trajectories to calculate properties such as bilayer thickness, area per lipid, deuterium (B1214612) order parameters of lipid tails, and the distribution and orientation of the alkane molecules within the bilayer.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_simulation Computational Analysis cluster_interpretation Data Interpretation & Comparison start Lipid & Alkane Selection film Lipid-Alkane Film Formation start->film md Molecular Dynamics (Atomistic Detail) start->md hydrate Hydration to form Vesicles film->hydrate dsc DSC (Phase Transition) hydrate->dsc laurdan Laurdan Spectroscopy (Fluidity) hydrate->laurdan xray X-ray Diffraction (Structure) hydrate->xray nse Neutron Spin Echo (Dynamics) hydrate->nse compare Comparative Analysis dsc->compare laurdan->compare xray->compare nse->compare md->compare

Caption: Experimental workflow for the comparative study of alkanes in membrane models.

Alkane_Effects cluster_alkanes Alkane Structure cluster_properties Membrane Properties cluster_signaling Downstream Signaling Pathways linear Linear Alkanes (e.g., Hexadecane) fluidity Fluidity linear->fluidity Length-dependent (shorter: increase longer: decrease) thickness Thickness linear->thickness Significant increase packing Lipid Packing linear->packing Disrupts packing phase Phase Behavior linear->phase Length-dependent shift in Tm branched Branched Alkanes (e.g., Squalane) branched->fluidity Generally increases branched->thickness Moderate increase branched->packing Greater disruption branched->phase Broadens transition gpcr GPCR Signaling fluidity->gpcr Alters receptor conformation & G-protein coupling rtk RTK Signaling thickness->rtk Affects receptor dimerization pkc PKC Activation packing->pkc Modulates accessibility of lipid cofactors

Caption: Differential effects of linear and branched alkanes on membrane properties and signaling.

Impact on Cellular Signaling Pathways

Changes in the biophysical properties of the cell membrane can significantly impact the function of integral and peripheral membrane proteins, thereby modulating cellular signaling cascades.

  • G-Protein Coupled Receptor (GPCR) Signaling: The conformational landscape and activation of GPCRs are sensitive to the fluidity of the lipid bilayer.[6][7] Changes in membrane fluidity, as induced by different alkanes, can alter the equilibrium between different receptor conformational states, thereby affecting ligand binding, G-protein coupling, and downstream signaling.[6]

  • Receptor Tyrosine Kinase (RTK) Signaling: The dimerization and subsequent activation of RTKs can be influenced by the thickness and lateral pressure profile of the membrane.[8] The greater increase in bilayer thickness caused by linear alkanes compared to branched ones could potentially modulate RTK activity by altering the energetic cost of receptor dimerization.

  • Protein Kinase C (PKC) Activation: The activity of PKC is dependent on the presence of specific lipids like diacylglycerol and phosphatidylserine (B164497) and is sensitive to the packing of lipid headgroups.[1][9][10] By disrupting lipid packing, both linear and branched alkanes can modulate the accessibility of these lipid cofactors to PKC, thereby influencing its activation and the phosphorylation of its downstream targets.

  • Toll-Like Receptor (TLR) Signaling: TLRs are key components of the innate immune system, and their localization and function are dependent on the integrity of lipid microdomains or rafts.[11] The incorporation of alkanes can alter the formation and stability of these domains, which could in turn modulate TLR clustering, ligand recognition, and the initiation of inflammatory signaling pathways.

Conclusion

The choice between linear and branched alkanes in membrane model studies is not trivial. Linear alkanes, depending on their chain length relative to the lipid acyl chains, can either increase or decrease membrane order and significantly increase bilayer thickness. Branched alkanes, such as squalane, tend to be more disruptive to lipid packing, leading to an increase in membrane fluidity. These distinct effects on the physical properties of the membrane provide a valuable tool for researchers to probe the sensitivity of membrane-associated processes, from protein function to complex signaling networks. A thorough understanding of these differential effects is essential for the accurate interpretation of experimental data and for the rational design of molecules aimed at modulating membrane properties for therapeutic purposes.

References

Cross-Validation of GC-MS and NMR Data for Alkane Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation of alkanes, particularly in complex mixtures or for novel structures, relying on a single analytical technique can lead to ambiguous or incomplete results. This guide provides a comprehensive comparison of two powerful and complementary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification of alkanes. Cross-validation of data from these orthogonal methods provides a higher degree of confidence in structural assignments, a critical aspect for researchers, scientists, and drug development professionals.[1][2]

This guide outlines the experimental protocols, presents key comparative data, and illustrates the logical workflow for a robust cross-validation approach to alkane identification.

Data Presentation: A Comparative Summary

The quantitative data obtained from GC-MS and NMR analyses provide distinct yet complementary information for the identification of alkanes. While GC-MS excels in separating components of a mixture and providing molecular weight and fragmentation information, NMR offers detailed insights into the chemical environment and connectivity of atoms within the molecule.[2][3]

For a representative long-chain alkane, such as n-dotriacontane (C32H66), the expected quantitative data from both techniques are summarized below.

Table 1: Predicted GC-MS Data for n-Dotriacontane

ParameterObservationInterpretation
Retention Time (min)Dependent on GC column and temperature programCharacteristic for the compound under specific chromatographic conditions
Molecular Ion Peak (m/z)450Confirms the molecular weight of n-dotriacontane[2]
Key Fragment Ions (m/z)57, 71, 85, 99... (CnH2n+1)+Characteristic repeating fragmentation pattern of a straight-chain alkane[4]
Fragmentation PatternSeries of peaks separated by 14 Da (CH2)Indicates a long aliphatic chain

Table 2: Predicted NMR Data for n-Dotriacontane

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~0.88Triplet6HTerminal methyl (CH₃) groups
¹H~1.25Multiplet60HInternal methylene (B1212753) (CH₂) groups
¹³C~14.1--Terminal methyl (CH₃) carbons
¹³C~22.7 - ~32.0--Methylene (CH₂) carbons in the chain

Experimental Protocols

Detailed methodologies for the acquisition of high-quality GC-MS and NMR data are crucial for reliable alkane identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkane Analysis

This protocol outlines a general procedure for the analysis of long-chain alkanes.

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a high-purity volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration suitable for GC-MS analysis (e.g., 1-100 µg/mL).[4]

  • For quantitative analysis, an internal standard (e.g., a deuterated alkane) should be added to the sample and calibration standards.[5]

  • Transfer the solution to a 2 mL autosampler vial.

Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a capillary column.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column, is suitable for alkane separation.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[4]

  • Inlet Temperature: 250-300 °C.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 3 min) and ramps up to a high temperature (e.g., 320°C, hold for 10 min) at a rate of 5-10°C/min to ensure good separation of a wide range of alkanes.[4][5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • MS Source Temperature: ~230 °C.[4]

    • MS Quadrupole Temperature: ~150 °C.[4]

    • Scan Range: A suitable mass-to-charge ratio (m/z) range to detect the molecular ion and characteristic fragments (e.g., m/z 40-500).

Data Analysis:

  • Identify the retention time of the alkane peak in the total ion chromatogram.

  • Analyze the mass spectrum of the peak to identify the molecular ion and the characteristic fragmentation pattern of alkanes (m/z 57, 71, 85, etc.).[4]

  • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Alkane Identification

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of alkanes.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified alkane sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A standard range for proton NMR (e.g., -2 to 12 ppm).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]

    • Relaxation Delay: 2 seconds.[1]

    • Spectral Width: A standard range for carbon NMR (e.g., 0-200 ppm).

Data Analysis:

  • Process the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • In the ¹H NMR spectrum, identify the signals corresponding to methyl and methylene protons and determine their integration ratio.

  • In the ¹³C NMR spectrum, identify the signals for the different carbon environments.

  • Compare the observed chemical shifts with predicted values or data from the literature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship in the cross-validation process for alkane identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Alkane Sample Dissolution Dissolve in Hexane Sample->Dissolution InternalStandard Add Internal Standard Dissolution->InternalStandard Vial Transfer to Autosampler Vial InternalStandard->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Select Peak LibrarySearch Database Comparison MassSpectrum->LibrarySearch Identification Alkane Identification LibrarySearch->Identification

Experimental workflow for GC-MS analysis of alkanes.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_data_nmr Data Analysis Sample_NMR Purified Alkane Dissolution_NMR Dissolve in CDCl3 Sample_NMR->Dissolution_NMR Tube Transfer to NMR Tube Dissolution_NMR->Tube Spectrometer NMR Spectrometer Tube->Spectrometer H1_Acq ¹H Spectrum Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Spectrum Acquisition Spectrometer->C13_Acq FID_Processing FID Processing H1_Acq->FID_Processing C13_Acq->FID_Processing Spectrum_Analysis Spectrum Analysis (Chemical Shift, Integration, Multiplicity) FID_Processing->Spectrum_Analysis Structure_Confirmation Structure Confirmation Spectrum_Analysis->Structure_Confirmation

Experimental workflow for NMR analysis of alkanes.

CrossValidation_Logic cluster_gcms GC-MS Data cluster_nmr NMR Data GCMS_MolWeight Molecular Weight (from Molecular Ion) CrossValidation Cross-Validation GCMS_MolWeight->CrossValidation GCMS_Fragmentation Fragmentation Pattern (Aliphatic Chain Evidence) GCMS_Fragmentation->CrossValidation NMR_Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C correlations) NMR_Connectivity->CrossValidation NMR_FunctionalGroups Functional Groups (Chemical Shifts) NMR_FunctionalGroups->CrossValidation NMR_Ratio Proton/Carbon Ratio (Integration) NMR_Ratio->CrossValidation ConfidentID Confident Alkane Identification CrossValidation->ConfidentID

Logical relationship for cross-validation of GC-MS and NMR data.

Conclusion

The unambiguous identification of alkanes is best achieved through a multi-technique approach.[2] GC-MS provides invaluable information on the molecular weight and the presence of a saturated hydrocarbon chain, while NMR spectroscopy offers definitive evidence of the alkane nature and detailed structural features.[2] By cross-validating the results from both GC-MS and NMR, researchers can achieve a high degree of confidence in their structural assignments, ensuring the accuracy and reliability of their findings. This robust analytical strategy is indispensable in fields ranging from natural product chemistry to pharmaceutical development.

References

Inter-Laboratory Comparison for Hydrocarbon Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons (ILCs) of hydrocarbon analysis. It is designed for researchers, scientists, and drug development professionals to objectively assess analytical performance and ensure the reliability of experimental data. This document outlines the experimental protocol, presents a comparative analysis of hypothetical data from multiple laboratories, and details the data analysis workflow.

Introduction

Inter-laboratory comparisons, also known as round-robin or proficiency tests, are crucial for external quality assurance in analytical laboratories.[1][2][3] They provide a means to evaluate and compare the performance of different laboratories, analytical methods, and personnel.[1][4] Participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025.[2][5][6][7][8] This guide focuses on the analysis of a standard mixture of polycyclic aromatic hydrocarbons (PAHs), which are common environmental pollutants.[9][10]

The primary objective of this ILC is to assess the accuracy and precision of participating laboratories in quantifying a certified reference material (CRM) containing a mixture of five common PAHs. The results will help identify potential systematic errors, validate analytical methods, and provide a benchmark for laboratory performance.

Materials and Methods

A certified reference material (CRM) containing five PAHs (Naphthalene, Phenanthrene, Pyrene, Benzo[a]pyrene, and Indeno[1,2,3-cd]pyrene) in a hexane (B92381) solvent was distributed to five participating laboratories. Each laboratory was instructed to perform a quantitative analysis using their in-house gas chromatography-mass spectrometry (GC/MS) method.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

This protocol outlines a generalized procedure for the analysis of PAHs in a hexane matrix.

  • 1. Sample Preparation:

    • The provided CRM is ready for direct injection. No further sample preparation is required.

    • Prepare a series of calibration standards by diluting the provided stock standard solution with hexane to cover the expected concentration range of the analytes.

  • 2. GC/MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injection Volume: 1 µL

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 250°C.

      • Ramp 2: 10°C/min to 310°C, hold for 5 minutes.

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

  • 3. Data Acquisition and Analysis:

    • Acquire data using the instrument's data acquisition software.

    • Identify and quantify the target PAHs by comparing the retention times and mass spectra of the sample with those of the calibration standards.

    • Construct a calibration curve for each analyte by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of each PAH in the CRM sample by interpolating its peak area on the corresponding calibration curve.

Results and Discussion

The following tables summarize the quantitative results reported by the five participating laboratories for the analysis of the PAH certified reference material.

Table 1: Reported Concentrations (µg/mL) of PAHs by Participating Laboratories

AnalyteCertified Value (µg/mL)Lab 1Lab 2Lab 3Lab 4Lab 5
Naphthalene50.048.551.249.852.547.9
Phenanthrene25.024.125.824.926.323.8
Pyrene20.019.520.720.121.119.2
Benzo[a]pyrene10.09.710.410.110.89.5
Indeno[1,2,3-cd]pyrene10.09.610.510.210.99.4

Table 2: Statistical Analysis of Laboratory Performance

AnalyteMean Reported Value (µg/mL)Standard DeviationRelative Standard Deviation (%)
Naphthalene50.01.83.6
Phenanthrene25.01.04.0
Pyrene20.10.84.0
Benzo[a]pyrene10.10.55.0
Indeno[1,2,3-cd]pyrene10.10.65.9

The results indicate a generally good agreement between the participating laboratories and the certified values. The relative standard deviations (RSDs) for all analytes are below 6%, demonstrating a high level of precision among the laboratories. Laboratory 4 consistently reported slightly higher concentrations, while Laboratory 5 reported slightly lower concentrations across all analytes, suggesting potential minor systematic biases in their analytical procedures. Further investigation into their calibration procedures and instrument settings may be warranted.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the inter-laboratory comparison study.

G A CRM Preparation and Distribution B Sample Analysis by Participating Laboratories A->B C Data Submission to Coordinating Body B->C D Statistical Analysis of Results C->D E Performance Evaluation and Reporting D->E G cluster_0 Data Aggregation and Initial Analysis cluster_1 Performance Assessment cluster_2 Reporting and Feedback A Collect Reported Values from Each Laboratory B Calculate Mean, Standard Deviation, and RSD for Each Analyte A->B C Compare Individual Lab Results to Certified Values B->C D Calculate Z-Scores for Each Laboratory/Analyte C->D E Identify Outliers and Systematic Biases D->E F Generate Final Report with Performance Summary E->F

References

Performance comparison of different capillary columns for alkane separation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, achieving optimal separation of alkanes is a critical step in many analytical procedures. The choice of a gas chromatography (GC) capillary column plays a pivotal role in obtaining high-resolution separation, accurate quantification, and reliable identification of these saturated hydrocarbons. This guide provides an objective comparison of the performance of different capillary columns for alkane separation, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable column for your specific analytical needs.

The separation of alkanes, which are non-polar compounds, is primarily governed by their boiling points.[1] Consequently, non-polar stationary phases are the preferred choice for their analysis.[1] This comparison focuses on commonly used stationary phases for alkane separation: 100% dimethyl polysiloxane, 5% phenyl 95% dimethyl polysiloxane, and a mid-polarity phase, 14% cyanopropylphenyl polydimethylsiloxane.

Performance Comparison of Capillary Columns

The following table summarizes the performance of three different types of capillary columns for the separation of a standard mixture of C8 to C20 n-alkanes. The data is compiled from various application notes and research articles.

Column TypeStationary PhaseDimensionsPerformance Characteristics
Column A 100% Dimethyl Polysiloxane30 m x 0.25 mm ID, 0.25 µm filmResolution: Excellent baseline resolution for all n-alkanes. Retention Times: Elution order strictly follows the boiling points of the alkanes. Peak Symmetry: Symmetrical peaks for all compounds. Notes: Ideal for general-purpose hydrocarbon analysis and detailed hydrocarbon analysis (DHA) as per ASTM D6730.[2][3]
Column B 5% Phenyl 95% Dimethyl Polysiloxane30 m x 0.25 mm ID, 0.25 µm filmResolution: High resolution, with slight selectivity differences for aromatic compounds if present. Retention Times: Very similar to 100% dimethyl polysiloxane for n-alkanes. Peak Symmetry: Excellent peak shapes. Notes: The phenyl group provides slightly more polarizability, which can be advantageous for separating mixtures containing both alkanes and aromatic hydrocarbons.[4][5]
Column C 14% Cyanopropylphenyl Polydimethylsiloxane30 m x 0.25 mm ID, 0.25 µm filmResolution: Good resolution for n-alkanes, but with altered selectivity. Retention Times: Retention times for alkanes may be shorter compared to non-polar columns under the same conditions. Peak Symmetry: Generally good, but may show some tailing for very non-polar compounds. Notes: The cyanopropyl functional group provides a higher degree of polarity, making it suitable for separating mixtures of polar and non-polar compounds.[6]

Experimental Protocols

The following is a generalized experimental protocol for the separation of n-alkanes using capillary gas chromatography. Specific conditions may need to be optimized based on the sample matrix and the specific alkanes of interest.

Sample Preparation

A standard mixture of n-alkanes (C8-C20) is prepared in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 100 ppm for each component. For real-world samples, such as petroleum products, a dilution in an appropriate solvent may be necessary to bring the analyte concentrations within the linear range of the detector.

Gas Chromatography (GC) Conditions
  • System: Agilent 7890A GC system or equivalent, equipped with a flame ionization detector (FID).

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 300°C.

    • Final hold: 10 minutes at 300°C.

  • Detector: FID at 300°C.

  • Data Acquisition: Data is collected and analyzed using appropriate chromatography data software.

Experimental Workflow

The logical flow of the experimental process for comparing capillary column performance in alkane separation is illustrated below.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase SamplePrep Sample Preparation (n-Alkane Standard Mixture) ColumnInstall Capillary Column Installation SamplePrep->ColumnInstall GC_Setup GC System Configuration (Injector, Oven, Detector) ColumnInstall->GC_Setup Injection Sample Injection GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration & Analysis (Retention Time, Resolution, Peak Area) Chromatogram->PeakIntegration Comparison Performance Comparison PeakIntegration->Comparison

Caption: Experimental workflow for alkane separation and column comparison.

Conclusion

The selection of the appropriate capillary column is paramount for achieving high-quality separation of alkanes. For straightforward analysis of saturated hydrocarbons, a 100% dimethyl polysiloxane stationary phase provides excellent performance with elution order based on boiling points. For more complex mixtures that may include aromatic or other moderately polar compounds, a 5% phenyl 95% dimethyl polysiloxane column offers a slight increase in polarity that can enhance selectivity. Mid-polarity phases, such as those containing cyanopropylphenyl groups, are generally less ideal for pure alkane separations but become valuable when analyzing diverse mixtures of polar and non-polar compounds. The provided experimental protocol and workflow offer a solid foundation for researchers to conduct their own comparative studies and select the optimal column for their specific analytical challenges.

References

A Comparative Analysis of the Physical Properties of 5-(1-Methylpropyl)nonane and 5-Isobutylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a precise understanding of the physical properties of isomeric compounds is crucial for predicting their behavior in various systems. This guide provides a comparative analysis of two C13H28 isomers: 5-(1-methylpropyl)nonane (also known as 5-sec-butylnonane) and 5-isobutylnonane. While both are branched alkanes with the same molecular weight, their structural differences lead to variations in their physical characteristics. This comparison is based on predicted data, as extensive experimental values for these specific compounds are not widely documented.

Structural and Physical Property Comparison

The primary distinction between this compound and 5-isobutylnonane lies in the branching structure of the butyl substituent at the fifth carbon of the nonane (B91170) backbone. This difference in branching, though subtle, influences the molecule's overall shape, surface area, and, consequently, the strength of intermolecular van der Waals forces.

This compound features a sec-butyl group, where the attachment to the nonane chain is from the second carbon of the butyl group. This creates a more branched structure at the point of attachment. In contrast, 5-isobutylnonane has an isobutyl group, which is attached from the first carbon of the butyl group, with a methyl branch on the second carbon of that substituent. This results in a slightly less hindered and more linear profile compared to its sec-butyl isomer.

Generally, increased branching in alkanes leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact.[1] This weakening of London dispersion forces typically results in a lower boiling point.[1]

Below is a summary of the available physical property data for these two compounds.

Physical PropertyThis compound5-Isobutylnonane
Molecular Formula C13H28C13H28
Molecular Weight 184.36 g/mol 184.36 g/mol
Boiling Point 216.3 °C (Predicted)[2]210.9 °C (Predicted)[3]
Density 0.755 g/cm³ (Predicted)[2]0.755 g/cm³ (Predicted)[3]
Melting Point N/AN/A
Water Solubility Insoluble (Predicted)[4]Insoluble (Predicted)[3]
Solubility in Nonpolar Solvents Soluble (Predicted)[4]Soluble (Predicted)[3]

Relationship Between Structure and Physical Properties

The structural differences between the two isomers directly impact their intermolecular forces and, most notably, their boiling points. The following diagram illustrates the logical relationship between molecular structure and boiling point for these alkanes.

G cluster_isomers Isomeric Structures (C13H28) cluster_properties Molecular Properties cluster_forces Intermolecular Forces cluster_outcome Physical Outcome A This compound (sec-butyl group) C Greater Branching at Point of Attachment A->C B 5-Isobutylnonane (isobutyl group) D Less Compact Structure (Slightly larger surface area) B->D E Weaker van der Waals Forces C->E F Stronger van der Waals Forces D->F H Lower Boiling Point E->H Less energy to overcome G Higher Boiling Point F->G More energy to overcome

Caption: Logical flow from isomeric structure to boiling point.

Experimental Protocols

While the data presented is largely predictive, the following are standard experimental methodologies for determining the key physical properties of liquid alkanes.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[2]

  • Sample Preparation: A small amount (approx. 0.5 mL) of the alkane is placed into a small test tube or a Durham tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, which ensures uniform heating.[2]

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and exits. When the boiling point of the sample is reached, the sample's vapor will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.

  • Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Measurement (Digital Density Meter)

This modern method provides high accuracy and requires a small sample volume.

  • Calibration: The instrument, typically utilizing an oscillating U-tube, is calibrated according to the manufacturer's instructions, usually with dry air and deionized water at a known temperature.[5]

  • Sample Injection: A small volume (typically 1-2 mL) of the liquid alkane is injected into the measurement cell, ensuring no air bubbles are present.[5]

  • Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired measurement temperature, controlled by the instrument.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software then calculates and displays the density, often with high precision.

Solubility Determination (Visual Miscibility Test)

This is a straightforward qualitative method to determine solubility in a given solvent.

  • Procedure: A specific volume (e.g., 1 mL) of the alkane is added to a test tube. An equal volume of the solvent (e.g., water or a nonpolar solvent like hexane) is added.[6]

  • Mixing: The test tube is stoppered and shaken vigorously to ensure thorough mixing of the two liquids.

  • Observation: The mixture is allowed to stand and is then observed.

  • Interpretation:

    • Insoluble: If two distinct layers form, the substances are immiscible (insoluble). For alkanes in water, the alkane will be the less dense upper layer.[6]

    • Soluble: If a single, clear, homogeneous phase results, the alkane is soluble in the solvent. This is expected for alkanes in nonpolar solvents.[7]

References

A Comparative Guide to the Environmental Impact of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of branched versus linear alkanes, supported by experimental data. The following sections detail their relative performance in terms of biodegradability, atmospheric reactivity, and aquatic toxicity, providing insights for informed substance selection in research and development.

Executive Summary

The molecular structure of alkanes—specifically, whether they are linear (straight-chain) or branched—plays a pivotal role in their environmental fate and impact. Linear alkanes are generally more susceptible to biodegradation, making them less persistent in soil and water. Conversely, branched alkanes exhibit higher reactivity in the atmosphere, contributing differently to the formation of secondary organic aerosols and ground-level ozone. Their aquatic toxicity is also influenced by their structure, although this relationship can be complex. This guide synthesizes key experimental findings to elucidate these differences.

Data Presentation: Comparative Environmental Impact

The following table summarizes the key differences in the environmental impact of linear and branched alkanes based on available data.

Environmental AspectLinear AlkanesBranched AlkanesKey Observations
Biodegradability More readily biodegradable.Less readily biodegradable; persistence increases with branching complexity.Linear chains are more accessible to microbial enzymes for processes like β-oxidation. Branching can cause steric hindrance.[1]
Atmospheric Reactivity (SOA Formation) Higher potential for Secondary Organic Aerosol (SOA) formation for a given carbon number.Lower SOA yield due to a tendency to fragment upon oxidation.Branched alkoxy radicals are more prone to decomposition into smaller, more volatile products.
Atmospheric Reactivity (Ozone Formation) Generally less reactive with OH radicals compared to branched isomers.More reactive with OH radicals, leading to a higher Photochemical Ozone Creation Potential (POCP).[2][3]Increased reactivity is attributed to the presence of more easily abstractable tertiary hydrogen atoms in branched structures.
Aquatic Toxicity Toxicity generally increases with chain length up to a certain point, then decreases due to lower water solubility.Can exhibit higher toxicity than their linear counterparts, but this is not a universal rule and depends on the specific isomer and organism.The relationship between branching and toxicity is complex and can be influenced by factors like bioavailability.

Key Experimental Findings and Protocols

Biodegradability

Observation: Linear alkanes are preferentially degraded by microorganisms compared to their branched isomers.

Supporting Experimental Data: A study investigating the biodegradation of alkanes by Rhodococcus sp. strain Q15 in a mineral salts medium containing diesel fuel at 5°C for 28 days showed that almost all n-alkanes (C10 to C21) were degraded. In contrast, many of the branched alkanes were degraded to a lesser extent.[1][4] Another study using Dietzia sp. CN-3 demonstrated a 97.2% degradation rate for n-hexadecane, while the branched alkane pristane (B154290) was degraded by 75.3% under similar conditions.[5]

Experimental Protocol: Aerobic Biodegradability in Aqueous Medium (Based on OECD Guideline 301)

This protocol outlines a common method for assessing the ready biodegradability of organic substances.

  • Test Setup: A solution or suspension of the test substance in a mineral medium is prepared. This is inoculated with a mixed population of microorganisms, typically from activated sludge.[6][7][8]

  • Incubation: The mixture is incubated under aerobic conditions in the dark or diffuse light at a constant temperature (e.g., 20-25°C) for 28 days.[6][7]

  • Measurement: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO2 evolution, or oxygen consumption.[8]

  • Controls: Parallel blanks containing the inoculum without the test substance are run to account for endogenous activity. A reference compound with known biodegradability is also tested to validate the procedure.[6]

  • Pass Levels: For a substance to be considered "readably biodegradable," it must show a removal of DOC of at least 70% or a CO2 evolution of at least 60% of the theoretical maximum within a 10-day window during the 28-day test period.[6][7]

Atmospheric Reactivity: Photochemical Ozone Creation Potential (POCP)

Observation: Branched alkanes are generally more reactive in the atmosphere and thus have a higher potential to form ground-level ozone.

Experimental Protocol: Determination of POCP

POCP values are typically determined using complex atmospheric models rather than direct experimentation. The process involves:

  • Chemical Mechanism Development: A detailed chemical mechanism for the atmospheric degradation of the target VOC is developed. This includes its reactions with OH radicals, ozone, and other atmospheric oxidants.

  • Atmospheric Modeling: The chemical mechanism is incorporated into a photochemical trajectory model that simulates atmospheric conditions, including sunlight, temperature, and the presence of other pollutants like NOx.

  • Scenario Simulation: The model is run with and without the emission of the target VOC to determine the resulting difference in ozone concentration over a specific time period.

  • POCP Calculation: The ozone-forming potential of the target VOC is then calculated relative to a reference compound, typically ethene, which is assigned a POCP value of 100.

Aquatic Toxicity

Observation: The aquatic toxicity of alkanes is influenced by both chain length and branching, with no simple linear relationship.

Supporting Experimental Data: A study on the chronic effects of representative hydrocarbons on aquatic organisms found that for branched alkanes, chronic effects were not observed for substances with an aqueous solubility below approximately 5 µg/L. This solubility cut-off corresponded to structures with 13-14 carbons.[11] The study tested four branched alkanes: 2,2,4,6,6-pentamethylheptane, 2,6-dimethyldecane, 2,6-dimethylundecane, and 2,6,10-trimethyldodecane.[11]

Experimental Protocol: Acute Toxicity Testing with Daphnia (Based on OECD Guideline 202)

This protocol outlines a standard method for determining the acute immobilization of Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared. For poorly soluble substances like many alkanes, a water-accommodated fraction (WAF) is often used.

  • Exposure: Daphnids are exposed to the test concentrations for a period of 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The results are used to calculate the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

Visualizations

Environmental_Fate_of_Alkanes cluster_linear Linear Alkanes cluster_branched Branched Alkanes cluster_env Environmental Compartments cluster_impact Environmental Impact L_alkane Linear Alkane Atmosphere Atmosphere L_alkane->Atmosphere Volatility Water_Soil Water & Soil L_alkane->Water_Soil Spills/Releases SOA Secondary Organic Aerosol (SOA) L_alkane->SOA Higher Potential Biodegradation Biodegradation L_alkane->Biodegradation More Favorable B_alkane Branched Alkane B_alkane->Atmosphere Volatility B_alkane->Water_Soil Spills/Releases Ozone Ground-Level Ozone B_alkane->Ozone Higher Potential B_alkane->Biodegradation Less Favorable Atmosphere->SOA Oxidation Atmosphere->Ozone Photochemical Reactions Water_Soil->Biodegradation Microbial Action Toxicity Aquatic Toxicity Water_Soil->Toxicity Exposure Biodegradation_Pathway cluster_linear Linear Alkane Degradation cluster_branched Branched Alkane Degradation L_Alkane n-Alkane L_Alcohol Primary Alcohol L_Alkane->L_Alcohol Monooxygenase L_Aldehyde Aldehyde L_Alcohol->L_Aldehyde Alcohol Dehydrogenase L_FattyAcid Fatty Acid L_Aldehyde->L_FattyAcid Aldehyde Dehydrogenase L_BetaOx β-Oxidation L_FattyAcid->L_BetaOx L_TCA TCA Cycle L_BetaOx->L_TCA B_Alkane Branched Alkane B_Hindrance Steric Hindrance B_Alkane->B_Hindrance Branching B_Slower Slower/Incomplete Degradation B_Hindrance->B_Slower Inhibits β-oxidation

References

The Unwavering Standard: A Comparative Guide to the Accuracy and Precision of the Kovats Retention Index

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the confident identification of chemical compounds is paramount. In the realm of gas chromatography (GC), the Kovats retention index (RI) has long stood as a robust tool, transforming variable retention times into standardized, system-independent constants. This guide provides an objective comparison of the Kovats index's performance against other methods, supported by experimental data, to illuminate its enduring value in modern analytical workflows.

The Kovats retention index, developed by Ervin Kováts in the 1950s, normalizes the retention time of a compound to those of adjacent n-alkane standards.[1] This creates a dimensionless value that remains remarkably consistent across different GC systems, columns, and operating conditions, facilitating inter-laboratory data comparison and enhancing the reliability of compound identification.[1] When coupled with mass spectrometry (MS), the Kovats RI provides a powerful orthogonal filter, significantly reducing the ambiguity of MS library hits and increasing confidence in analytical results.

Accuracy in Compound Identification: Kovats RI vs. Mass Spectrometry Alone

While mass spectrometry is a powerful tool for identifying unknown compounds, its accuracy can be limited, especially when dealing with isomers or compounds with similar fragmentation patterns. The addition of Kovats RI as a secondary filter substantially improves the reliability of identification.

A study comparing different compound identification strategies demonstrated a notable increase in accuracy when incorporating retention index information. The use of a simultaneous mass spectrum and retention index evaluation method improved the overall identification accuracy by up to 4.81% compared to using mass spectrum matching alone.

Table 1: Comparison of Compound Identification Accuracy

Identification MethodAccuracy Improvement (vs. MS alone)
Mass Spectrometry (MS) Alone-
MS + Sequential RI Filtering~1.5%
MS + Simultaneous RI EvaluationUp to 4.81%

Precision of the Kovats Retention Index: A Look at Variability

The precision of the Kovats RI is influenced by several factors, including the polarity of the stationary phase and the operating conditions of the gas chromatograph. However, even with these variables, the index provides a high degree of reproducibility.

Studies have quantified the typical deviation of Kovats indices. For large datasets of diverse organic compounds, the median absolute prediction error has been reported to be around 46 RI units (3.2%) on non-polar columns and 65 RI units (3.9%) on polar columns.[2] Generally, a difference of ±30 RI units between an experimentally determined value and a database value is considered a good match for compound identification.[3]

Table 2: Typical Precision of Kovats Retention Index

Column TypeMedian Absolute Prediction Error (RI Units)Median Absolute Prediction Error (%)
Non-polar463.2%
Polar653.9%

Inter-laboratory studies further highlight the reproducibility of the Kovats index. While specific standard deviation values can vary depending on the analyte and the participating laboratories, the overall agreement is generally high, making it a reliable parameter for method transfer and data sharing.

Experimental Protocol for Kovats Retention Index Determination

The following protocol outlines the key steps for the accurate determination of the Kovats retention index in a gas chromatography-mass spectrometry (GC-MS) system.

G cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_calc Kovats Index Calculation cluster_id Compound Identification prep_analyte Prepare Analyte Solution prep_alkane Prepare n-Alkane Standard Mix inject_alkane Inject n-Alkane Standard prep_alkane->inject_alkane acquire_data Acquire Chromatographic Data inject_alkane->acquire_data inject_analyte Inject Analyte Sample inject_analyte->acquire_data get_rt Determine Retention Times (t_R) acquire_data->get_rt calc_ki Calculate Kovats Index (I) get_rt->calc_ki compare_db Compare with Database RI calc_ki->compare_db confirm_id Confirm Compound Identity compare_db->confirm_id G cluster_match Matching unknown Unknown Compound gcms GC-MS Analysis unknown->gcms ms_lib MS Library Search gcms->ms_lib ri_db Kovats RI Database ms_match Potential Matches (from MS) ms_lib->ms_match ri_match RI Match (within tolerance) ms_match->ri_match Filter with experimental RI identified Confirmed Identification ri_match->identified

References

Safety Operating Guide

Proper Disposal of 5-(1-Methylpropyl)nonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-(1-Methylpropyl)nonane (CAS No. 62185-54-0). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with environmental regulations. The following procedures are based on general best practices for laboratory chemical waste disposal and should be conducted in accordance with institutional and local regulations.

I. Chemical and Physical Properties

A thorough understanding of the chemical's properties is critical for safe handling and disposal. While comprehensive hazard data for this compound is not widely available, its properties as a branched-chain alkane inform the recommended procedures.

PropertyValueSource
CAS Number 62185-54-0[1][2][3][4][5][6][7]
Molecular Formula C13H28[1][2][3][4][5]
Molecular Weight 184.36 g/mol [1][2][3][7]
Boiling Point 216.3°C at 760 mmHg[1][6]
Flash Point 149°C[1][6]
Density 0.755 g/cm³[1][6]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Although specific toxicity data is limited, this compound should be handled with care, assuming it may present hazards similar to other aliphatic hydrocarbons. A safety data sheet for a related compound, nonane, indicates risks of flammability, skin irritation, and aspiration if swallowed.

Assumed Hazards:

  • Combustible liquid.

  • May cause skin and eye irritation upon contact.

  • May be harmful if inhaled or ingested. Aspiration into the lungs can cause chemical pneumonitis.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. This generally involves collection and disposal as hazardous waste.[8][9]

Experimental Protocol: Waste Collection and Disposal

  • Waste Determination: The first step is to classify this compound as a hazardous waste.[9] Given its nature as a combustible organic solvent, it should be treated as such.

  • Container Selection:

    • Use a clean, chemically compatible container designated for flammable/combustible organic waste.[8] The container should have a secure, tight-fitting lid.

    • Do not mix with other waste streams, particularly oxidizers or corrosive materials.[8]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[8][9]

    • Identify the contents as "this compound". If it is a solution, indicate the solvent and concentration.

    • Note the date when waste was first added to the container.

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[8]

    • Keep the container closed at all times, except when adding waste.[8][9]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office.[8]

    • Complete and submit a hazardous material pickup request form as required by your institution.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

IV. Spill and Emergency Procedures

In the event of a spill or accidental release, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: As a combustible liquid, ensure all nearby sources of ignition are eliminated.

  • Containment: For small spills, use a spill kit with absorbent materials suitable for organic solvents.

  • Cleanup:

    • Wearing appropriate PPE, absorb the spilled material.

    • Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container.

  • Reporting: Report the incident to your supervisor and your institution's EHS office.

V. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for the Disposal of this compound A Start: this compound Waste Generated B Step 1: Waste Determination (Classify as Hazardous Waste) A->B C Step 2: Select & Prepare Waste Container B->C D Is container clean & compatible? C->D E Step 3: Label Container 'HAZARDOUS WASTE' + Chemical Name & Date D->E Yes K Obtain a proper container D->K No F Step 4: Accumulate Waste in Satellite Area E->F G Keep container closed. Use secondary containment. F->G H Container Full? F->H H->F No, continue adding waste I Step 5: Contact EHS for Pickup H->I Yes J End: Waste Disposed by Licensed Professional I->J K->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(1-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-(1-Methylpropyl)nonane (CAS RN: 62185-54-0), a branched alkane. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates essential safety data from its straight-chain isomer, n-nonane, and general safety protocols for flammable liquid hydrocarbons.

I. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the hazards associated with similar flammable alkanes.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield are essential to protect against potential splashes. Standard safety glasses do not provide adequate protection.
Skin Protection Gloves: Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact. Always inspect gloves for degradation or punctures before use.Lab Coat/Protective Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.
Respiratory Protection If working in a well-ventilated area (e.g., a chemical fume hood), respiratory protection may not be necessary. In poorly ventilated areas or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

II. Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Experimental Workflow:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Confirm that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ground all equipment and containers to prevent the buildup of static electricity, which can be an ignition source for flammable liquids.

    • Use only non-sparking tools and equipment.

    • Keep containers of this compound tightly closed when not in use to prevent the escape of vapors.

    • Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Post-Experiment:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Properly label and store any unused this compound in a designated flammable liquids storage cabinet.

    • Dispose of all contaminated waste as outlined in the disposal plan below.

    • Remove and properly dispose of or decontaminate PPE. Wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated solid waste (e.g., gloves, absorbent pads, paper towels) should be collected in a separate, clearly labeled hazardous waste bag.

  • Container Management:

    • Use only approved hazardous waste containers.

    • Ensure waste containers are kept closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area away from ignition sources.

  • Disposal Procedure:

    • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.

IV. Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Verify Fume Hood & EHS Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Begin Experiment handle2 Ground Equipment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 End Experiment post2 Store or Dispose of Chemical post1->post2 post3 Remove PPE & Wash Hands post2->post3 disp1 Segregate Waste post2->disp1 Initiate Disposal disp2 Use Approved Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.